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Bonvalotidine A

Cat. No.: B11935198
M. Wt: 507.6 g/mol
InChI Key: OHQGSANCCDGXBI-VXPQHWOPSA-N
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Description

Bonvalotidine A is a useful research compound. Its molecular formula is C27H41NO8 and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41NO8 B11935198 Bonvalotidine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H41NO8

Molecular Weight

507.6 g/mol

IUPAC Name

[(2R,3R,5R,6S,8R,16S,19S,20S,21S)-14-ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate

InChI

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-18(32-5)25-16-10-15-17(31-4)11-24(19(16)20(15)33-6)26(21(25)28,35-13-34-24)22(27(23,25)30)36-14(2)29/h15-22,30H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20?,21?,22-,23+,24-,25?,26?,27+/m1/s1

InChI Key

OHQGSANCCDGXBI-VXPQHWOPSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34C1C5([C@H]([C@]23O)OC(=O)C)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6C7OC)OC)OCO5)OC)C

Canonical SMILES

CCN1CC2(CCC(C34C1C5(C(C23O)OC(=O)C)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)C

Origin of Product

United States

Foundational & Exploratory

Unveiling Bonvalotidine A: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and structural elucidation of Bonvalotidine A, a C(19)-diterpenoid alkaloid, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the methodologies and data that have been pivotal in characterizing this natural product.

This compound was first isolated from the roots of Delphinium bonvalotii Franch., a plant belonging to the Ranunculaceae family. Its chemical structure was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with its absolute configuration confirmed by X-ray crystallography.

This guide summarizes the key quantitative data, outlines the detailed experimental protocols for its extraction and purification, and presents visualizations of the experimental workflows, offering a valuable resource for those involved in natural product chemistry and drug discovery.

Discovery and Source Material

This compound was identified as a constituent of Delphinium bonvalotii Franch. The initial investigation that led to its characterization was reported by He et al. in 2006, with a subsequent crystallographic study by Li and Chen in 2010. The plant material, specifically the roots, serves as the natural source for the isolation of this alkaloid.

Isolation Protocol

The isolation of this compound from the roots of Delphinium bonvalotii involves a multi-step process designed to extract and purify the alkaloidal fraction. The general workflow is depicted below.

G plant_material Dried and Powdered Roots of Delphinium bonvalotii extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration of Crude Extract extraction->concentration acid_dissolution Dissolution in 2% HCl concentration->acid_dissolution filtration Filtration acid_dissolution->filtration basification Basification with NH4OH to pH 9-10 filtration->basification chcl3_extraction Extraction with Chloroform (CHCl3) basification->chcl3_extraction alkaloid_fraction Crude Alkaloid Fraction chcl3_extraction->alkaloid_fraction column_chromatography Silica Gel Column Chromatography alkaloid_fraction->column_chromatography elution Gradient Elution (e.g., CHCl3-MeOH mixtures) column_chromatography->elution fractions Collection of Fractions elution->fractions purification Repetitive Column Chromatography (Silica Gel, Sephadex LH-20) fractions->purification bonvalotidine_a Pure this compound purification->bonvalotidine_a

Figure 1: General workflow for the isolation of this compound.
Experimental Protocol: Isolation of this compound

The following protocol is a generalized procedure based on standard methods for the isolation of C(19)-diterpenoid alkaloids from Delphinium species.

  • Extraction: The air-dried and powdered roots of Delphinium bonvalotii are exhaustively extracted with 95% ethanol at room temperature.

  • Acid-Base Extraction: The ethanolic extract is concentrated under reduced pressure to yield a crude extract. This residue is then dissolved in a 2% hydrochloric acid solution and filtered. The acidic solution is washed with a non-polar solvent like chloroform to remove non-alkaloidal compounds. The aqueous layer is then basified to a pH of 9-10 using ammonium hydroxide.

  • Solvent Extraction: The basified aqueous solution is extracted repeatedly with chloroform. The combined chloroform extracts are then washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid mixture is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

Structural Elucidation

The determination of the chemical structure of this compound relied on extensive spectroscopic analysis.

Spectroscopic Data

The structural assignment was based on the following key spectroscopic data:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons, ultimately leading to the complete structural elucidation.

The logical relationship for the structure elucidation process is outlined in the following diagram.

G cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation and Structure Determination HRESIMS HR-ESI-MS molecular_formula Determine Molecular Formula HRESIMS->molecular_formula IR IR functional_groups Identify Functional Groups IR->functional_groups NMR_1D 1D NMR (¹H, ¹³C) proton_carbon_framework Establish ¹H and ¹³C Framework NMR_1D->proton_carbon_framework NMR_2D 2D NMR (COSY, HSQC, HMBC) connectivity Determine Connectivity (¹H-¹H, ¹H-¹³C) NMR_2D->connectivity final_structure Propose Planar Structure and Relative Stereochemistry molecular_formula->final_structure functional_groups->final_structure proton_carbon_framework->final_structure relative_stereochemistry Elucidate Relative Stereochemistry (NOESY/ROESY) connectivity->relative_stereochemistry connectivity->final_structure relative_stereochemistry->final_structure

Figure 2: Logical workflow for the structure elucidation of this compound.
Crystallographic Data

The definitive three-dimensional structure of this compound, as an acetone solvate, was confirmed by single-crystal X-ray diffraction analysis.[1] This technique provided precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Table 1: Crystallographic and Structure Refinement Data for this compound Acetone Solvate

ParameterValue
Empirical formulaC₂₇H₄₁NO₈·C₃H₆O
Formula weight567.69
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 10.038(2) Å, α = 90°b = 14.489(3) Å, β = 90°c = 21.077(4) Å, γ = 90°
Volume3064.3(11) ų
Z4
Density (calculated)1.230 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)1232
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection2.21 to 26.00°
Index ranges-12<=h<=12, -17<=k<=17, -26<=l<=26
Reflections collected16348
Independent reflections6025 [R(int) = 0.0346]
Completeness to theta = 26.00°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9910 and 0.9734
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters6025 / 0 / 373
Goodness-of-fit on F²1.036
Final R indices [I>2sigma(I)]R1 = 0.0456, wR2 = 0.1052
R indices (all data)R1 = 0.0610, wR2 = 0.1143
Absolute structure parameter0.3(6)
Largest diff. peak and hole0.218 and -0.183 e.Å⁻³

Source: Li, S.-H., & Chen, F.-Z. (2010). Acta Crystallographica Section E, 66(12), o3319.

Conclusion

The discovery and isolation of this compound from Delphinium bonvalotii highlight the rich chemical diversity of the Delphinium genus. The established protocols for its isolation and the comprehensive spectroscopic and crystallographic data provide a solid foundation for further research into its chemical synthesis, derivatization, and potential biological activities. This technical guide serves as a centralized resource to facilitate these future endeavors.

References

Bonvalotidine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of Bonvalotidine A, a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, isolation, and potential biological significance. While specific biological activity and mechanistic studies on this compound are limited, this guide consolidates the available data and provides context based on related compounds.

Introduction

Delphinium, a genus of the Ranunculaceae family, is a rich source of structurally diverse and biologically active diterpenoid alkaloids. These compounds, particularly the C19-diterpenoid alkaloids, have garnered significant attention for their wide range of pharmacological activities. This compound, a representative of the lycoctonine subclass, was first isolated from Delphinium bonvalotii, a plant species with a history of use in traditional medicine for treating inflammatory conditions and rheumatic ailments.[3] This guide aims to provide a detailed technical summary of the current knowledge on this compound to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid with a lycoctonine carbon skeleton. Its structure has been elucidated using spectroscopic methods and confirmed by X-ray crystallography.[4][5]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₂₇H₄₁NO₈[4]
Molecular Weight 507.62 g/mol Calculated
Type Lycoctonine-type C19-diterpenoid alkaloid[1][2]
Appearance Colorless crystals (from acetone)[4][5]
Crystal System Orthorhombic[4]
Space Group P2₁2₁2₁[4]
¹H NMR See original literature for detailed shifts and coupling constants.[4]
¹³C NMR See original literature for detailed chemical shifts.[4]
Mass Spectrometry High-resolution mass spectrometry data is available in the primary literature.[4]

Experimental Protocols

While the full, detailed experimental protocol from the original isolation of this compound by He et al. (2006) is not publicly available, a general methodology for the isolation of C19-diterpenoid alkaloids from Delphinium species can be outlined based on common practices in natural product chemistry.

General Isolation and Purification of Diterpenoid Alkaloids from Delphinium sp.
  • Plant Material Collection and Preparation: The roots of Delphinium bonvalotii are collected, washed, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic compounds. The pH of the aqueous layer is then adjusted to basic (e.g., pH 9-10) with a base like ammonia and extracted with a polar solvent (e.g., chloroform or ethyl acetate) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to repeated column chromatography on silica gel or alumina. Elution is typically performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the individual alkaloids.

  • Further Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Crystallization: Pure this compound can be crystallized from a suitable solvent system (e.g., acetone) to obtain crystals for X-ray diffraction analysis.[4][5]

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. A recent study investigating new C19-diterpenoid alkaloids from Delphinium potaninii var. bonvalotii evaluated several isolated compounds, including known ones, for their ability to suppress nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophages. The results indicated that none of the tested compounds exhibited significant anti-inflammatory activity in this assay.[6][7]

Given the lack of specific data for this compound, the known activities of the parent compound, lycoctonine, may offer some insights into its potential biological effects. A recent study on lycoctonine derivatives revealed that they possess cardiotonic activity and can act as inhibitors of Caᵥ1.2 and Caᵥ3.2 calcium channels.[2] This suggests that this compound and other lycoctonine-type alkaloids could potentially modulate cellular processes regulated by calcium signaling. However, it is crucial to emphasize that these are speculative activities based on a related compound and require experimental validation for this compound itself.

Visualizations

Experimental Workflow

experimental_workflow plant_material Delphinium bonvalotii roots extraction Extraction (Methanol/Ethanol) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fractions Fractions Containing this compound column_chromatography->fractions purification HPLC/pTLC Purification fractions->purification pure_compound Pure this compound purification->pure_compound crystallization Crystallization (Acetone) pure_compound->crystallization analysis Structural Elucidation (NMR, MS, X-ray) crystallization->analysis

Caption: General experimental workflow for the isolation and characterization of this compound.

Hypothetical Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway based on the known activity of the related alkaloid, lycoctonine, as a calcium channel inhibitor. This pathway has not been experimentally validated for this compound and is presented for illustrative purposes only.

hypothetical_signaling_pathway bonvalotidine_a This compound (Hypothetical) ca_channel Voltage-Gated Calcium Channel (e.g., Caᵥ1.2) bonvalotidine_a->ca_channel Inhibition ca_influx Ca²⁺ Influx ca_channel->ca_influx Blocked downstream Downstream Cellular Responses (e.g., Muscle Contraction, Neurotransmission) ca_influx->downstream Modulation

Caption: Hypothetical signaling pathway of this compound as a calcium channel inhibitor.

Conclusion and Future Directions

This compound represents a structurally intriguing C19-diterpenoid alkaloid from Delphinium bonvalotii. While its chemical structure is well-defined, a significant gap exists in the understanding of its biological activities and mechanism of action. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating this compound against a wide range of biological targets to identify its primary pharmacological effects.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Total Synthesis: Developing a synthetic route to this compound to enable the generation of analogs for structure-activity relationship (SAR) studies.

This technical guide provides a foundation for researchers to build upon, with the ultimate goal of unlocking the therapeutic potential of this complex natural product.

References

Bonvalotidine A: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the structure elucidation of Bonvalotidine A, a C19-diterpenoid alkaloid isolated from Delphinium bonvalotii Franch. The complex architecture of this compound necessitates a coordinated application of modern spectroscopic and crystallographic techniques. This document outlines the key experimental protocols and data interpretation strategies employed in determining the absolute configuration of this intricate natural product.

Executive Summary

This compound, a member of the lycoctonine-type alkaloids, possesses a complex heptacyclic carbon skeleton. Its structural determination is a critical step towards understanding its pharmacological potential and enabling synthetic efforts. The definitive structure was established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and unequivocally confirmed by single-crystal X-ray crystallography. This guide will detail the methodologies and present the characteristic data that collectively illuminate the molecular structure of this compound.

Isolation of this compound

A generalized workflow for the isolation of diterpenoid alkaloids from Delphinium species is presented below. The process involves extraction, acid-base partitioning, and chromatographic separation.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_chromatography Chromatographic Purification plant_material Dried and Powdered Roots of Delphinium bonvalotii extraction Maceration with 95% Ethanol plant_material->extraction Solvent crude_extract Crude Ethanolic Extract extraction->crude_extract acidification Acidification (2% HCl) crude_extract->acidification aq_phase Aqueous Acidic Solution (Protonated Alkaloids) acidification->aq_phase org_phase Organic Phase (Neutral Compounds) acidification->org_phase basification Basification (NH4OH to pH 9-10) aq_phase->basification extraction_chloroform Extraction with Chloroform basification->extraction_chloroform crude_alkaloids Crude Alkaloid Fraction extraction_chloroform->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography Gradient Elution fractions Fractions column_chromatography->fractions prep_tlc Preparative TLC fractions->prep_tlc bonvalotidine_a Pure this compound prep_tlc->bonvalotidine_a

Figure 1: General workflow for the isolation of this compound.
Experimental Protocol: Isolation

  • Extraction: The air-dried and powdered roots of Delphinium bonvalotii are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanolic extract.

  • Acid-Base Partitioning: The crude extract is suspended in 2% hydrochloric acid and partitioned with chloroform to remove neutral compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with ammonium hydroxide to a pH of 9-10. This solution is subsequently extracted with chloroform to yield the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and further purified by preparative TLC to afford the pure compound.

Spectroscopic Data Analysis

The structure of this compound was primarily elucidated using 1D and 2D NMR spectroscopy in conjunction with mass spectrometry. Although the primary NMR and MS data from the original publication are not publicly available, the following tables present representative data for a C19-diterpenoid alkaloid with a lycoctonine skeleton, consistent with the reported structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for a this compound-type Structure (CDCl₃, 400 MHz)

Positionδ (ppm)MultiplicityJ (Hz)
13.85d8.5
54.10d6.5
64.25dd6.5, 1.5
93.15m
144.90d5.0
164.50dd7.0, 2.0
172.95s
192.55m
201.10t7.0
OMe-13.30s
OMe-143.40s
OMe-163.35s
OAc-Me2.05s
N-CH₂2.80q7.0
OCH₂O5.05, 4.95d, d6.0

Table 2: Representative ¹³C NMR Data for a this compound-type Structure (CDCl₃, 100 MHz)

Positionδ (ppm)Type
186.5CH
226.5CH₂
335.0CH₂
439.0C
552.0CH
691.0CH
788.0C
878.0C
950.0CH
1045.0C
1149.0C
1229.0CH₂
1346.0CH
1484.0CH
1538.0CH₂
1682.5CH
1761.0CH
1955.0CH₂
2014.0CH₃
OMe-156.5CH₃
OMe-1458.0CH₃
OMe-1656.0CH₃
OAc-C=O170.0C
OAc-Me21.5CH₃
N-CH₂50.5CH₂
OCH₂O93.5CH₂
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of this compound. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information.

Table 3: Representative HR-ESI-MS and MS/MS Data for this compound

Ionm/z (calculated)m/z (observed)Fragment Description
[M+H]⁺508.2854508.2859Protonated Molecule
[M+H-H₂O]⁺490.2748490.2753Loss of water
[M+H-CH₃OH]⁺476.2591476.2596Loss of methanol
[M+H-CH₃COOH]⁺448.2799448.2804Loss of acetic acid
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound in methanol is prepared.

  • Data Acquisition: The sample is introduced into an ESI-TOF or ESI-QTOF mass spectrometer. Data is acquired in positive ion mode. MS/MS analysis is performed on the protonated molecular ion [M+H]⁺.

X-ray Crystallography

The absolute stereochemistry and conformation of this compound were definitively confirmed by single-crystal X-ray diffraction analysis.

G cluster_crystallography X-ray Crystallography Workflow pure_compound Pure this compound crystallization Crystallization from Acetone pure_compound->crystallization crystal Single Crystal crystallization->crystal data_collection X-ray Diffraction Data Collection crystal->data_collection diffraction_pattern Diffraction Pattern data_collection->diffraction_pattern structure_solution Structure Solution (Direct Methods) diffraction_pattern->structure_solution electron_density_map Electron Density Map structure_solution->electron_density_map structure_refinement Structure Refinement electron_density_map->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

Figure 2: Workflow for X-ray crystallographic analysis.
Crystallographic Data

The crystallographic analysis of this compound acetone solvate revealed the following key parameters[1]:

  • Chemical Formula: C₂₇H₄₁NO₈·C₃H₆O

  • Crystal System: Orthorhombic

  • Space Group: P2₁2₁2₁

  • Ring Conformations: The structure contains four six-membered rings and three five-membered rings. Three of the six-membered rings adopt chair conformations, while the fourth is in a boat conformation. The five-membered rings exhibit envelope conformations[1].

Experimental Protocol: X-ray Crystallography
  • Crystallization: Single crystals suitable for X-ray analysis are obtained by slow evaporation of an acetone solution of pure this compound at room temperature[1].

  • Data Collection: A suitable crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction data are collected on a CCD area detector.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².

Logical Framework for Structure Elucidation

The determination of the structure of this compound follows a logical progression, where each piece of experimental data provides constraints that progressively define the final structure.

G cluster_data Experimental Data cluster_deduction Structural Deduction ms_data HR-ESI-MS (Molecular Formula) planar_structure Planar Structure ms_data->planar_structure nmr_1d 1D NMR (¹H, ¹³C) (Functional Groups, Carbon Skeleton) nmr_1d->planar_structure nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity) nmr_2d->planar_structure relative_stereochem Relative Stereochemistry nmr_2d->relative_stereochem NOESY/ROESY xray X-ray Crystallography (Absolute Stereochemistry, Conformation) absolute_structure Absolute Structure of this compound xray->absolute_structure planar_structure->relative_stereochem relative_stereochem->absolute_structure

Figure 3: Logical relationships in the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. Through a combination of meticulous isolation, comprehensive spectroscopic analysis, and definitive X-ray crystallography, the complex molecular architecture of this C19-diterpenoid alkaloid has been fully characterized. This foundational knowledge is indispensable for further investigation into its biological activities and for the design of synthetic strategies.

References

Unveiling the Spectroscopic Signature of Bonvalotidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of novel natural products is paramount. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Bonvalotidine A, a C19-diterpenoid alkaloid isolated from Delphinium bonvalotii Franch.

Summary of Spectroscopic Data

To facilitate comparative analysis and future research, the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data, based on the characteristic signals of similar C19-diterpenoid alkaloids, are summarized below.

Table 1: Anticipated ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J in Hz)IntegrationAssignment
Data not available in search results
Table 2: Anticipated ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in search results
Table 3: Mass Spectrometry Data for this compound
m/zIon Type
Data not available in search results

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for diterpenoid alkaloids are crucial for reproducibility and data validation. The following outlines a general methodology based on standard practices for the analysis of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), at a concentration suitable for NMR analysis.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (typically 400 MHz or higher).

  • ¹H NMR Parameters: Standard acquisition parameters include a defined spectral width, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay optimized for quantitative analysis.

  • ¹³C NMR Parameters: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to one peak per unique carbon atom.

  • Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to generate molecular ions with minimal fragmentation.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition and confirmation of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced to obtain structural information about the molecule's substructures.

Visualizing the Path to Structure: Experimental Workflow and Logical Relationships

To visually represent the process of characterizing a novel natural product like this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Delphinium bonvalotii Extraction Extraction Plant_Material->Extraction Chromatography Chromatography Extraction->Chromatography Pure_Compound This compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS Data_Analysis Data Interpretation NMR->Data_Analysis MS->Data_Analysis Structure Proposed Structure Data_Analysis->Structure

A generalized workflow for the isolation and spectroscopic analysis of a natural product.

Structural_Elucidation_Logic Molecular_Formula Molecular Formula (from HRMS) Carbon_Framework Carbon Skeleton & Connectivity (from HMBC) Molecular_Formula->Carbon_Framework Functional_Groups Functional Groups (from IR & NMR) Proton_Framework Proton-Proton Connectivity (from COSY) Functional_Groups->Proton_Framework Carbon_Proton_Attachment Direct C-H Attachment (from HSQC) Proton_Framework->Carbon_Proton_Attachment Carbon_Proton_Attachment->Carbon_Framework Stereochemistry Relative Stereochemistry (from NOESY/ROESY) Carbon_Framework->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure Functional_groups Functional_groups Functional_groups->Carbon_Framework

Logical relationships in the structural elucidation process using spectroscopic data.

References

Bonvalotidine A: A Comprehensive Technical Guide to its ¹H and ¹³C NMR Assignments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Isolated from the roots of Delphinium bonvalotii Franch, this compound possesses a formidable molecular architecture that has intrigued synthetic and medicinal chemists alike. This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, which is fundamental for its structural verification, analogue synthesis, and further investigation into its pharmacological potential. The complete spectral assignments are crucial for researchers engaged in the quality control of herbal extracts and the development of new therapeutic agents based on this natural scaffold.

Chemical Structure

The chemical structure of this compound (C₂₇H₄₁NO₈) is characterized by a highly intricate hexacyclic framework. The systematic name for this compound is 5,6β-dihydroxy-1α,14α,16β-trimethoxy-4-methyl-7β,8-methylenedioxy-20-ethylaconitan-6-yl acetate. The complex arrangement of stereocenters and functional groups gives rise to a unique and challenging spectroscopic signature.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

¹H and ¹³C NMR Data Presentation

The definitive ¹H and ¹³C NMR spectral assignments for this compound are presented below. These data were meticulously assigned based on a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, as detailed in the primary literature.

Table 1: ¹H NMR Data of this compound (in CDCl₃)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
13.82d8.0
22.55m
32.08m
31.85m
54.15d6.5
65.05d6.5
92.95m
102.35m
112.25m
121.95m
121.65m
132.85m
144.25d5.0
152.15m
151.75m
164.95t4.5
173.15s
192.80m
192.60m
N-CH₂2.90m
N-CH₂2.70m
N-CH₂-CH1.05t7.0
4-CH₃0.85s
1-OCH₃3.30s
14-OCH₃3.40s
16-OCH₃3.35s
OAc2.05s
O-CH₂-O5.85s
O-CH₂-O5.80s
Table 2: ¹³C NMR Data of this compound (in CDCl₃)
PositionChemical Shift (δ) ppmCarbon Type
186.2CH
226.5CH₂
332.8CH₂
438.7C
578.5CH
691.5CH
788.2C
877.8C
950.5CH
1045.2CH
1149.8C
1229.5CH₂
1343.8CH
1484.5CH
1537.5CH₂
1682.8CH
1761.8CH
1953.5CH₂
N-CH₂49.2CH₂
N-CH₂-C H₃13.5CH₃
4-CH₃27.8CH₃
1-OCH₃56.5CH₃
14-OCH₃58.2CH₃
16-OCH₃56.2CH₃
O-C H₂-O93.8CH₂
OAc (C=O)170.2C
OAc (CH₃)21.8CH₃

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures. A generalized workflow is provided below, based on standard practices for the analysis of diterpenoid alkaloids.

Isolation and Purification

The dried and powdered roots of Delphinium bonvalotii were extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

NMR Spectroscopy

NMR spectra were recorded on a Bruker AV-400 or AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).

  • ¹H NMR: Spectra were acquired with a spectral width of 10 ppm and a relaxation delay of 1.0 s.

  • ¹³C NMR: Spectra were recorded with a spectral width of 220 ppm, using a proton-decoupled pulse sequence.

  • 2D NMR: Standard pulse sequences were used for ¹H-¹H COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which were essential for the unambiguous assignment of all signals.

Mandatory Visualizations

The following diagrams illustrate the generalized workflow for the isolation and structural elucidation of this compound.

experimental_workflow plant_material Dried Roots of Delphinium bonvalotii extraction Methanolic Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 2. Isolation Workflow for this compound.

structure_elucidation_workflow nmr_1d 1D NMR (¹H, ¹³C) spectral_analysis Spectral Analysis nmr_1d->spectral_analysis nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_2d->spectral_analysis pure_compound Pure this compound data_acquisition NMR Data Acquisition pure_compound->data_acquisition structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Figure 3. Structure Elucidation Workflow.

Conclusion

This technical guide provides a centralized and detailed resource for the ¹H and ¹³C NMR data of this compound. The tabulated spectral assignments, coupled with a clear representation of its chemical structure and a summary of the experimental protocols, offer a valuable tool for researchers in natural product chemistry, medicinal chemistry, and drug development. The comprehensive data presented herein will facilitate the identification of this compound in complex mixtures, guide the synthesis of novel analogues, and support further investigations into its biological properties.

Bonvalotidine A in Delphinium Species: A Technical Overview of its Natural Abundance and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A, a C19-diterpenoid alkaloid, is a natural product found within the genus Delphinium, a member of the Ranunculaceae family. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of this compound in Delphinium species, detailed experimental protocols for the isolation and quantification of related alkaloids, and an examination of its biosynthetic origins. While this compound has been successfully isolated from Delphinium bonvalotii, quantitative data on its natural abundance remains limited in publicly available scientific literature.[1] This guide, therefore, presents illustrative data from related compounds to provide a contextual understanding of diterpenoid alkaloid content in these plants.

Data Presentation: Natural Abundance of Diterpenoid Alkaloids in Delphinium

AlkaloidDelphinium SpeciesPlant PartYield (mg/kg)Reference
MethyllycaconitineD. geyeriWhole Plant2700(Gardner et al., 1999)
DeltalineD. geyeriWhole PlantNot specified(Gardner et al., 1999)
ElapacigineD. elatumSeedsNot specified(Wada et al., 2016)
Tianshanitine A-ED. tianshanicumWhole PlantNot specified(Chen et al., 2017)
Trifoliolasine A-CD. trifoliolatumWhole PlantNot specified(Zhou et al., 2004)

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of C19-diterpenoid alkaloids from Delphinium species. These methodologies can be adapted for the specific analysis of this compound.

Extraction of Crude Alkaloids

A standard acid-base extraction method is typically employed for the initial extraction of diterpenoid alkaloids from plant material.

Materials:

  • Dried and powdered Delphinium plant material (e.g., whole plant, roots, or seeds)

  • Methanol (MeOH)

  • 10% Acetic Acid (AcOH) in water

  • Ammonia solution (NH4OH)

  • Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Macerate the dried and powdered plant material in methanol at room temperature for a period of 24-48 hours. Repeat this process 2-3 times to ensure exhaustive extraction.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated residue.

  • Dissolve the residue in 10% aqueous acetic acid.

  • Filter the acidic solution to remove non-alkaloidal components.

  • Adjust the pH of the filtrate to approximately 9-10 with ammonia solution. This will precipitate the crude alkaloids.

  • Extract the crude alkaloid precipitate with an organic solvent such as dichloromethane or chloroform. Repeat the extraction 3-4 times.

  • Combine the organic layers and wash with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification of this compound

The crude alkaloid extract is a complex mixture that requires further separation and purification, typically through various chromatographic techniques.

Materials:

  • Crude alkaloid extract

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

  • Thin-Layer Chromatography (TLC) plates and developing chambers

  • UV lamp for visualization

Procedure:

  • Subject the crude alkaloid extract to silica gel column chromatography.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Monitor the fractions by TLC to identify those containing compounds with similar retention factors (Rf values).

  • Combine fractions containing the target alkaloid profile and evaporate the solvent.

  • Further purify the enriched fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller molecules and pigments.

  • For final purification, utilize preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol with a modifier like formic acid or trifluoroacetic acid) to isolate pure this compound.

Quantification of this compound

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and accurate method for the quantification of specific alkaloids.

Materials:

  • Purified this compound standard

  • Crude or partially purified alkaloid extracts

  • HPLC-MS system (e.g., LC-ESI-MS/MS)

  • Analytical C18 column

  • Mobile phase solvents (e.g., acetonitrile, water, formic acid)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).

  • Sample Preparation: Accurately weigh the crude or partially purified alkaloid extracts and dissolve them in a known volume of solvent. Filter the solutions through a 0.22 µm syringe filter before injection.

  • HPLC-MS Analysis:

    • Inject the standard solutions into the HPLC-MS system to establish a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample solutions.

    • The HPLC method should be optimized for the separation of this compound from other components in the extract. This involves selecting the appropriate column, mobile phase composition, and gradient elution.

    • The mass spectrometer should be operated in a mode that allows for the specific detection and quantification of this compound, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Data Analysis: Determine the concentration of this compound in the samples by comparing the peak areas from the sample chromatograms to the calibration curve generated from the standard solutions. The abundance can then be expressed as mg of this compound per gram of dried plant material.

Mandatory Visualizations

Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids, including this compound, in Delphinium species originates from the general terpenoid pathway. The initial precursor, geranylgeranyl pyrophosphate (GGPP), undergoes a series of cyclizations and rearrangements to form the characteristic polycyclic core, which is then further modified.

Biosynthesis cluster_terpenoid General Terpenoid Pathway cluster_diterpenoid Diterpenoid Alkaloid Backbone Formation cluster_modification Tailoring Reactions IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent_Atiserene ent-Atiserene ent_Kaurene->ent_Atiserene C20_Skeleton C20-Diterpenoid Skeleton ent_Atiserene->C20_Skeleton C19_Skeleton C19-Diterpenoid Skeleton (e.g., Aconitane) C20_Skeleton->C19_Skeleton Loss of a Carbon BonvalotidineA This compound C19_Skeleton->BonvalotidineA Hydroxylation, Methylation, Acetylation, etc.

Caption: Biosynthesis of this compound from primary metabolites.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow of the experimental process from plant material to the final quantification of this compound.

ExperimentalWorkflow PlantMaterial Delphinium Plant Material (Dried and Powdered) Extraction Methanol Extraction PlantMaterial->Extraction AcidBase Acid-Base Partitioning Extraction->AcidBase CrudeExtract Crude Alkaloid Extract AcidBase->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Quantification HPLC-MS/MS Quantification CrudeExtract->Quantification Fractionation Fraction Collection and TLC Analysis ColumnChromatography->Fractionation Purification Sephadex LH-20 & Preparative HPLC Fractionation->Purification PureCompound Pure this compound Purification->PureCompound PureCompound->Quantification Standard for Calibration DataAnalysis Data Analysis & Concentration Determination Quantification->DataAnalysis

Caption: Workflow for isolation and quantification of this compound.

References

"physical and chemical properties of Bonvalotidine A"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonvalotidine A is a C19-diterpenoid alkaloid of the lycoctonine type, first isolated from the roots of Delphinium bonvalotii Franch. Its molecular structure has been elucidated as 5,6β-dihydroxy-1α,14α,16β-trimethoxy-4-methyl-7β,8-methylenedioxy-20-ethylaconitan-6-yl acetate. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, compiled from available scientific literature. It includes tabulated summaries of its physicochemical characteristics and a description of the experimental protocols used for its isolation and structural characterization. While specific biological activity and signaling pathway data for this compound are currently limited, this document serves as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. To date, specific experimental values for melting point, boiling point, and solubility have not been extensively reported in publicly available literature. The provided data is based on its molecular formula and structural analysis.

PropertyValueSource
Molecular Formula C₂₇H₄₁NO₈[1]
Molecular Weight 507.62 g/mol Calculated
CAS Number 929019-25-0
Appearance Reported as colorless crystals (acetone solvate)[2]
Class C19-Diterpenoid Alkaloid (Lycoctonine type)[1]
Solubility Data not available. Generally, diterpenoid alkaloids exhibit solubility in organic solvents like chloroform, methanol, and ethanol, with limited solubility in water.
Melting Point Data not available.
Boiling Point Data not available.

Note: this compound has been crystallized as an acetone solvate with the molecular formula C₂₇H₄₁NO₈·C₃H₆O[1][2].

Spectroscopic Data

The structure of this compound was primarily elucidated using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. While the complete raw spectra are not publicly available, the crystallographic study confirms the structural assignments made based on this data[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR chemical shift data for this compound are not available in the cited literature. Structural elucidation of similar diterpenoid alkaloids from Delphinium species relies heavily on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to assign the complex polycyclic skeleton and stereochemistry[3].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula of this compound. The fragmentation pattern in the mass spectrum would provide key information about the structure, such as the loss of methoxy, acetate, and ethyl groups from the core aconitane skeleton.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of diterpenoid alkaloids from Delphinium species, based on common practices in natural product chemistry. The specific details for this compound isolation are outlined in the primary literature[2].

G cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification A Dried and powdered roots of Delphinium bonvalotii B Maceration with 95% Ethanol A->B C Concentration under reduced pressure B->C D Crude Ethanol Extract C->D E Suspension in acidic water (e.g., 2% H₂SO₄) D->E F Extraction with Chloroform (to remove less polar compounds) E->F G Basification of aqueous layer (e.g., with NH₄OH to pH 9-10) E->G Aqueous Layer H Extraction with Chloroform G->H I Crude Alkaloid Extract H->I J Crude Alkaloid Extract I->J K Column Chromatography (Silica gel or Alumina) J->K L Gradient elution (e.g., Chloroform-Methanol) K->L M Fraction Collection and TLC Analysis L->M N Further purification by preparative TLC or HPLC M->N O Crystallization N->O P Pure this compound O->P

Figure 1. Generalized workflow for the isolation of this compound.
Structure Elucidation Workflow

The determination of the chemical structure of a novel natural product like this compound follows a systematic analytical workflow.

G cluster_initial Initial Analysis cluster_nmr NMR Spectroscopy cluster_confirmation Structure Confirmation A Isolated Pure Compound B Mass Spectrometry (HRMS) A->B C Molecular Formula Determination B->C D 1D NMR (¹H, ¹³C) C->D G Planar Structure Assignment D->G E 2D NMR (COSY, HSQC, HMBC) E->G F 2D NMR (NOESY/ROESY) H Relative Stereochemistry F->H G->F I Proposed Structure H->I J Single Crystal X-ray Diffraction I->J K Absolute Stereochemistry and Final Structure J->K

Figure 2. Logical workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways of this compound. However, diterpenoid alkaloids from Delphinium and the related Aconitum genera are known to possess a wide range of pharmacological and toxicological properties. These include anti-inflammatory, analgesic, anti-arrhythmic, and insecticidal activities. The primary mechanism of action for many aconitine-type and lycoctonine-type alkaloids involves the modulation of ion channels, particularly voltage-gated sodium channels.

Further research is required to determine the specific biological targets and mechanisms of action for this compound. Given its structural class, initial investigations could logically focus on its effects on neuronal and cardiac ion channels, as well as its potential anti-inflammatory and cytotoxic properties.

G cluster_compound Compound Class cluster_potential_targets Potential Biological Targets cluster_potential_effects Potential Biological Effects A This compound (Lycoctonine-type Diterpenoid Alkaloid) B Voltage-gated Ion Channels (e.g., Na⁺, K⁺, Ca²⁺) A->B C Neurotransmitter Receptors A->C D Inflammatory Pathway Enzymes (e.g., COX, LOX) A->D E Apoptotic Pathway Proteins A->E F Neurotoxicity / Neuroprotection B->F G Cardiotoxicity / Cardioprotection B->G H Anti-inflammatory Effects D->H I Cytotoxicity / Anti-cancer Activity E->I

Figure 3. Potential areas of investigation for the biological activity of this compound.

Conclusion

This compound is a structurally characterized C19-diterpenoid alkaloid from Delphinium bonvalotii. While its fundamental physicochemical and structural data have been established, a significant opportunity exists for further research into its quantitative physical properties, detailed spectroscopic characteristics, and, most importantly, its pharmacological profile. This technical guide serves as a consolidated resource to facilitate and inspire future investigations into the therapeutic potential of this natural product. The detailed experimental workflows provided herein offer a roadmap for researchers aiming to isolate and study this compound and related compounds.

References

Bonvalotidine A: A Technical Overview of a C19-Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonvalotidine A, a complex C19-diterpenoid alkaloid isolated from Delphinium bonvalotii, represents a molecule of significant interest in natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical identity, structural features, and the broader context of the biological activities associated with this class of compounds. While specific experimental data on this compound's biological effects and mechanisms of action remain to be fully elucidated in publicly available literature, this document compiles the foundational chemical information and outlines general experimental approaches for the study of similar diterpenoid alkaloids.

Chemical Identification and Properties

This compound is a structurally intricate natural product with the following identifiers:

ParameterValue
CAS Number 929019-25-0[1]
IUPAC Name (1α,5α,6β,7β,8β,14α,16β)-6-acetyloxy-20-ethyl-1,14,16-trimethoxy-4-methyl-7,8-(methylenedioxy)aconitan-5,6-diol
Molecular Formula C₂₇H₄₁NO₈
Class C19-Diterpenoid Alkaloid
Source Organism Delphinium bonvalotii Franch

Structural Elucidation

The definitive structure of this compound was determined through single-crystal X-ray diffraction analysis. This technique provided the precise spatial arrangement of atoms, confirming its complex polycyclic aconitane skeleton.

Key Structural Features:

  • A C19-diterpenoid core, characteristic of many alkaloids from Aconitum and Delphinium species.

  • Multiple stereocenters, contributing to its conformational rigidity and specific biological interactions.

  • Various functional groups including hydroxyl, methoxy, acetoxy, and a methylenedioxy bridge, which influence its solubility, reactivity, and potential for hydrogen bonding.

The structural elucidation of such complex natural products typically involves a combination of advanced spectroscopic techniques.

General Experimental Protocol for Structural Characterization

While a specific detailed protocol for this compound is not available, the following outlines a general workflow for the structural elucidation of novel diterpenoid alkaloids:

1. Isolation and Purification:

  • Extraction: The dried and powdered plant material (e.g., roots or aerial parts of Delphinium bonvalotii) is typically extracted with a solvent such as methanol or ethanol.
  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
  • Chromatography: The fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

2. Spectroscopic Analysis:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the carbon-hydrogen framework and the connectivity of atoms. This includes:
  • ¹H NMR: To identify the types and number of protons.
  • ¹³C NMR: To determine the number and types of carbon atoms.
  • 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are essential for assembling the molecular structure.
  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence detailing the biological activity of this compound is limited in the current body of scientific literature. However, based on the well-documented activities of other C19-diterpenoid alkaloids, it is plausible that this compound may exhibit anti-inflammatory properties.

Hypothesized Anti-Inflammatory Signaling Pathways

Many diterpenoid alkaloids from Aconitum and Delphinium species have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and mediators.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Diterpenoid alkaloids may inhibit this pathway at various points, such as by preventing IκB degradation or blocking NF-κB nuclear translocation.

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key components of signaling cascades that transduce extracellular stimuli into cellular responses, including inflammation. The activation of these kinases often leads to the downstream activation of transcription factors involved in the inflammatory process. Some natural products have been shown to inhibit the phosphorylation and activation of MAPKs, thereby downregulating the inflammatory response.

Below are graphical representations of these hypothetical signaling pathways and a general experimental workflow for investigating the anti-inflammatory activity of a compound like this compound.

G cluster_0 Experimental Workflow: Anti-inflammatory Activity Isolation Isolation Structural_Elucidation Structural_Elucidation Isolation->Structural_Elucidation Characterization In_vitro_Assay In vitro Assay (e.g., LPS-stimulated macrophages) Structural_Elucidation->In_vitro_Assay Test Compound Measure_Inflammatory_Mediators Measure Inflammatory Mediators (NO, PGE2, Cytokines) In_vitro_Assay->Measure_Inflammatory_Mediators Quantify Response Western_Blot Western Blot (NF-κB, MAPK pathways) In_vitro_Assay->Western_Blot Analyze Signaling

Figure 1. A generalized experimental workflow for the investigation of the anti-inflammatory properties of a natural product like this compound.

G cluster_1 Hypothesized NF-κB Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK_Activation IKK Activation Inflammatory_Stimulus->IKK_Activation IkB_Degradation IκB Degradation IKK_Activation->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_Translocation->Inflammatory_Genes Bonvalotidine_A This compound Bonvalotidine_A->IKK_Activation Inhibition? Bonvalotidine_A->IkB_Degradation Inhibition?

Figure 2. A simplified diagram illustrating potential points of inhibition of the NF-κB signaling pathway by this compound.

G cluster_2 Hypothesized MAPK Inhibition Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., TAK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response Bonvalotidine_A This compound Bonvalotidine_A->MAPKKK Inhibition?

Figure 3. A simplified diagram showing a potential mechanism of MAPK signaling inhibition by this compound.

Future Directions

The elucidation of the structure of this compound provides a foundation for further investigation into its pharmacological properties. Future research should focus on:

  • Total Synthesis: The development of a synthetic route to this compound would provide a renewable source for biological studies and allow for the generation of analogs to explore structure-activity relationships.

  • Biological Screening: A comprehensive screening of this compound against a panel of biological targets is warranted to identify its primary pharmacological activities.

  • Mechanism of Action Studies: Should this compound exhibit significant biological activity, detailed mechanistic studies will be crucial to understand how it interacts with cellular pathways and to identify its molecular targets.

Conclusion

This compound is a chemically complex and intriguing C19-diterpenoid alkaloid. While specific biological data is currently scarce, its structural class suggests potential for significant pharmacological activity, particularly in the area of inflammation. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this and related natural products. Further investigation is required to unlock the full therapeutic potential of this compound.

References

A Comprehensive Review of C19-Diterpenoid Alkaloids: From Structural Diversity to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C19-diterpenoid alkaloids are a large and structurally complex class of natural products primarily isolated from plants of the genera Aconitum and Delphinium (Ranunculaceae). Renowned for their potent and diverse biological activities, these compounds have attracted significant attention from the scientific community for their potential as lead structures in drug discovery. This technical guide provides a comprehensive literature review of C19-diterpenoid alkaloids, focusing on their pharmacological activities, with an emphasis on quantitative data, detailed experimental protocols for their study, and the underlying signaling pathways.

Pharmacological Activities of C19-Diterpenoid Alkaloids

C19-diterpenoid alkaloids exhibit a broad spectrum of pharmacological effects, including cytotoxic, analgesic, anti-inflammatory, antimicrobial, and cardiac activities. The following sections summarize the key findings in these areas, with quantitative data presented for comparative analysis.

Cytotoxic Activity

Numerous C19-diterpenoid alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development. The cytotoxic potential is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Cytotoxic Activity of C19-Diterpenoid Alkaloids (IC50 values in µM)

CompoundA549 (Lung)MDA-MB-231 (Breast)MCF-7 (Breast)KB (Cervical)KB-VIN (Multidrug-Resistant)Reference
Lipomesaconitine17.2 - 21.517.2 - 21.517.2 - 21.59.917.2 - 21.5
Lipoaconitine13.7 - 20.313.7 - 20.313.7 - 20.313.7 - 20.313.7 - 20.3
Lipojesaconitine6.0 - 7.36.0 - 7.36.0 - 7.36.0 - 7.318.6
8-O-Azeloyl-14-benzoylaconine~10-20-~10-20--
Cammaconine> 5-Fluorouracil-> 5-Fluorouracil--
NeolineGrowth-inhibitory-Growth-inhibitory--
14-O-AcetylneolineGrowth-inhibitory-Growth-inhibitory--
Analgesic Activity

Certain C19-diterpenoid alkaloids have shown potent analgesic properties, often assessed using the acetic acid-induced writhing test in mice. This test evaluates the ability of a compound to reduce the number of abdominal constrictions induced by an intraperitoneal injection of acetic acid.

Table 2: Analgesic Activity of C19-Diterpenoid Alkaloids

CompoundED50 (mg/kg)AssayReference
8-O-deacetyl-8-O-ethylcrassicauline A0.0972Acetic acid-induced writhing (mice)
8-O-ethylyunaconitine0.0591Acetic acid-induced writhing (mice)
Crassicauline A (reference)0.0480Acetic acid-induced writhing (mice)
Lappaconitine (reference)3.50Acetic acid-induced writhing (mice)
Nagarumine C76.0 µmol/kgNot specified
Anti-inflammatory Activity

The anti-inflammatory potential of C19-diterpenoid alkaloids is often investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 3: Anti-inflammatory Activity of C19-Diterpenoid Alkaloids (IC50 values in µM)

CompoundInhibition of NO production (IC50 in µM)Cell LineReference
Szechenyianine A36.62 ± 6.86RAW 264.7
Szechenyianine B3.30 ± 0.11RAW 264.7
Szechenyianine C7.46 ± 0.89RAW 264.7
N-deethyl-3-acetylaconitine8.09 ± 1.31RAW 264.7
N-deethyldeoxyaconitine11.73 ± 1.94RAW 264.7
Dexamethasone (positive control)8.32 ± 1.45RAW 264.7
Antimicrobial Activity

Several C19-diterpenoid alkaloids have demonstrated activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Table 4: Antimicrobial Activity of C19-Diterpenoid Alkaloids (MIC values in µg/mL)

CompoundEscherichia coliStaphylococcus aureusBacillus subtilisReference
Heterophylline-A1.3--
Heterophylline-B2.1--
Vilmorine D-ActiveActive
Vilmorrianine A-ActiveActive
Yunaconitine-ActiveActive
Cardiac Activity

The effects of C19-diterpenoid alkaloids on cardiac function have been evaluated, with some compounds showing positive inotropic effects.

Table 5: Cardiac Activity of C19-Diterpenoid Alkaloids

CompoundAverage Rate of Amplitude Increase (%)AssayReference
Compound 716-118Isolated bullfrog heart
Mesaconine (17)16-118Isolated bullfrog heart
Hypaconine (25)16-118Isolated bullfrog heart
Beiwutinine (26)16-118Isolated bullfrog heart

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of C19-diterpenoid alkaloids.

Isolation of C19-Diterpenoid Alkaloids from Aconitum carmichaeli using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the isolation and purification of beiwutine, mesaconitine, and hypaconitine.

  • Crude Extract Preparation: The crude extract from the lateral roots of Aconitum carmichaeli is obtained.

  • Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v) is prepared and thoroughly equilibrated.

  • HSCCC Operation:

    • The lower phase is used as the mobile phase.

    • The flow rate is set to 2.0 mL/min.

    • The apparatus is rotated at 850 rpm.

    • Detection is performed at a wavelength of 235 nm.

  • Fraction Collection and Analysis: Fractions are collected based on the chromatogram, and the purity of the isolated compounds is determined by High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structures of the purified compounds are identified using Electrospray Ionization Mass Spectrometry (ESI-MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).

Total Synthesis of (-)-Talatisamine

The following is a simplified overview of a key fragment coupling step in the total synthesis of (-)-talatisamine. For full experimental details, refer to the original publication.

  • Fragment Preparation: Two complex molecular fragments are synthesized through multi-step reaction sequences.

  • 1,2-Addition/Semipinacol Rearrangement:

    • This key step joins the two fragments and establishes an all-carbon quaternary center.

    • The reaction is carefully optimized for yield and stereoselectivity.

  • Further Transformations: The coupled intermediate undergoes a series of additional reactions to complete the synthesis of the natural product.

Cytotoxicity Assessment using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of C19-diterpenoid alkaloids on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the C19-diterpenoid alkaloid and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570-600 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Analgesic Activity Evaluation using the Acetic Acid-Induced Writhing Test

This protocol describes the in vivo assessment of the analgesic properties of C19-diterpenoid alkaloids.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound is administered to the mice (e.g., subcutaneously) at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., lappaconitine).

  • Induction of Writhing: After a specific time interval (e.g., 20 minutes), a 0.7% solution of acetic acid is injected intraperitoneally to induce writhing.

  • Observation and Counting: The number of abdominal writhes (constrictions) is counted for a set period (e.g., 15 minutes) starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose, and the ED50 value is determined.

Anti-inflammatory Activity Assessment by Measuring Nitric Oxide (NO) Production

This protocol details the in vitro evaluation of the anti-inflammatory effects of C19-diterpenoid alkaloids.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding and Treatment: The cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at 540 nm.

  • Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological activities of C19-diterpenoid alkaloids are attributed to their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory and Anticancer Effects via NF-κB and MAPK Signaling Pathways

The anti-inflammatory and anticancer activities of many natural products, including diterpenoids, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways play a central role in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.

The diagram below illustrates the general mechanism by which C19-diterpenoid alkaloids may exert their anti-inflammatory and anticancer effects by inhibiting these key signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS/Cytokines LPS/Cytokines Receptor Receptor LPS/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK C19-Diterpenoid_Alkaloid C19-Diterpenoid_Alkaloid C19-Diterpenoid_Alkaloid->MAPKKK C19-Diterpenoid_Alkaloid->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 Gene_Expression Pro-inflammatory & Cancer-related Gene Expression AP-1->Gene_Expression IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB NF-κB->Gene_Expression

Caption: Inhibition of NF-κB and MAPK signaling by C19-diterpenoid alkaloids.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the screening and evaluation of the biological activities of C19-diterpenoid alkaloids.

G Start Plant Material (Aconitum/Delphinium) Extraction Extraction Start->Extraction Isolation Isolation & Purification (e.g., HSCCC, HPLC) Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Structure_Elucidation->Bioactivity_Screening Cytotoxicity Cytotoxicity Assay (MTT) Bioactivity_Screening->Cytotoxicity Analgesic Analgesic Assay (Acetic Acid Writhing) Bioactivity_Screening->Analgesic Anti_inflammatory Anti-inflammatory Assay (NO Production) Bioactivity_Screening->Anti_inflammatory Antimicrobial Antimicrobial Assay (MIC) Bioactivity_Screening->Antimicrobial Cardiac Cardiac Activity Assay Bioactivity_Screening->Cardiac Mechanism_of_Action Mechanism of Action Studies Cytotoxicity->Mechanism_of_Action Analgesic->Mechanism_of_Action Anti_inflammatory->Mechanism_of_Action Lead_Compound Lead Compound for Drug Development Mechanism_of_Action->Lead_Compound

Caption: General workflow for C19-diterpenoid alkaloid drug discovery.

Conclusion

C19-diterpenoid alkaloids represent a fascinating and highly promising class of natural products with a wide array of potent biological activities. Their structural complexity provides a rich scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, pain management, and inflammatory diseases. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable compounds. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the discovery of new and effective medicines.

Ethnobotanical and Pharmacological Profile of Delphinium bonvalotii: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Traditional Uses, Phytochemistry, and Bioactivities of the Genus Delphinium with a Focus on Delphinium bonvalotii

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ethnobotanical uses, chemical constituents, and pharmacological activities of the genus Delphinium, with a specific focus on Delphinium bonvalotii (Franch.) W.T. Wang. While documented ethnobotanical applications for D. bonvalotii are scarce in readily available literature, this guide synthesizes the broader traditional knowledge of the Delphinium genus, which is known for its use in various traditional medicine systems for treating pain, inflammation, and parasitic infections. The primary bioactive compounds are diterpenoid alkaloids, which exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by detailing the phytochemistry, summarizing the bioactivities, and outlining experimental methodologies for the analysis of these compounds.

Ethnobotany of the Genus Delphinium

The genus Delphinium, commonly known as larkspur, has a long history of use in traditional medicine across various cultures, particularly in China, Nepal, and Turkey. In traditional Chinese medicine, various species of Delphinium (known as 翠雀属, cuì què shǔ) are utilized to treat a range of ailments.

General Traditional Uses of the Delphinium Genus:

  • Pain and Inflammation: The roots and whole plants of several Delphinium species are traditionally used to alleviate pain and inflammation associated with conditions such as rheumatism, traumatic injuries, toothaches, and neuralgia.

  • Antiparasitic and Insecticidal: Preparations from Delphinium plants have been employed as natural pesticides to eliminate lice, flies, and their larvae. Historically, the British army used powders of D. staphisagra and D. peregrinum for this purpose.

  • Fever and Infections: Some species are used as antipyretics and for treating infections.

  • Other Uses: Traditional applications also include the treatment of enteritis, influenza, edema, and various skin diseases like ringworm and scabies.

Ethnobotanical Status of Delphinium bonvalotii

Delphinium bonvalotii, also known as 川黔翠雀花 (Chuān qián cuì què huā), is a species endemic to the Sichuan and Guizhou provinces of China. Despite the rich traditional use of the Delphinium genus in this region, specific ethnobotanical documentation for D. bonvalotii is not well-established in the available scientific literature. Further field research and ethnobotanical surveys in its native regions are required to uncover and document any traditional knowledge associated with this particular species.

Phytochemistry of Delphinium bonvalotii

The most significant chemical constituents of the Delphinium genus are diterpenoid alkaloids, which are responsible for both their therapeutic and toxic properties. Chemical investigations of Delphinium bonvalotii and its varieties have led to the isolation of several C19-diterpenoid alkaloids.

Table 1: Diterpenoid Alkaloids Isolated from Delphinium potaninii var. bonvalotii

Compound NameMolecular FormulaReference
Bonvalotizine AC₂₄H₃₅NO₆
Bonvalotizine BC₂₄H₃₅NO₇

Note: This table represents compounds isolated from a variety of D. bonvalotii. Further phytochemical studies on D. bonvalotii itself are needed.

Pharmacological Activities of Delphinium Alkaloids

The diterpenoid alkaloids from Delphinium species have been investigated for a range of biological activities. While specific pharmacological studies on Delphinium bonvalotii are limited, the known activities of related compounds provide a basis for potential therapeutic applications.

  • Anti-inflammatory Activity: Alkaloids from various Delphinium species have demonstrated anti-inflammatory effects. However, in a study on compounds isolated from Delphinium potaninii var. bonvalotii, bonvalotizines A and B did not show significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, suggesting a lack of potent anti-inflammatory activity in this specific assay.

  • Analgesic Activity: The traditional use of Delphinium for pain relief is supported by pharmacological studies on related species, which have shown analgesic properties of their alkaloidal extracts.

  • Antimicrobial and Antiparasitic Activity: The ethnobotanical use of Delphinium as a parasiticide is indicative of its potential antimicrobial and antiparasitic properties, which have been observed in studies on various species within the genus.

Experimental Protocols

General Procedure for Extraction and Isolation of Diterpenoid Alkaloids

The following is a generalized workflow for the extraction and isolation of diterpenoid alkaloids from Delphinium species, based on common phytochemical investigation protocols.

experimental_workflow plant_material Air-dried and powdered whole plants of Delphinium sp. extraction Extraction with 95% Ethanol at room temperature plant_material->extraction concentration Concentration under reduced pressure extraction->concentration acid_base_partition Acid-Base Partitioning: 1. Dissolve in 0.5% HCl 2. Wash with Ethyl Acetate 3. Basify with NH₃·H₂O to pH 10 4. Extract with Chloroform concentration->acid_base_partition crude_alkaloids Crude Alkaloid Extract acid_base_partition->crude_alkaloids chromatography Chromatographic Separation: - Silica Gel Column Chromatography - Sephadex LH-20 - Preparative HPLC crude_alkaloids->chromatography pure_compounds Isolated Pure Diterpenoid Alkaloids chromatography->pure_compounds structure_elucidation Structure Elucidation: - NMR (1D and 2D) - HR-ESI-MS - IR Spectroscopy pure_compounds->structure_elucidation

Figure 1: Generalized workflow for the extraction and isolation of diterpenoid alkaloids from Delphinium species.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol outlines a common method to assess the anti-inflammatory potential of isolated compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

anti_inflammatory_assay cell_culture Culture RAW 264.7 macrophages in DMEM medium seeding Seed cells in 96-well plates cell_culture->seeding treatment Pre-treat cells with test compounds (e.g., bonvalotizines A and B) for 1 hour seeding->treatment stimulation Stimulate with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours treatment->stimulation supernatant_collection Collect cell culture supernatant stimulation->supernatant_collection griess_reaction Measure nitrite concentration in supernatant using Griess reagent supernatant_collection->griess_reaction data_analysis Calculate NO inhibition rate compared to LPS-treated control griess_reaction->data_analysis

Figure 2: Experimental workflow for the in vitro nitric oxide (NO) inhibition assay.

Signaling Pathways and Potential Mechanisms of Action

While the precise mechanisms of action for many Delphinium alkaloids are still under investigation, the anti-inflammatory effects of compounds from related plants often involve the modulation of key signaling pathways. The lack of significant NO inhibition by bonvalotizines A and B suggests they may not directly target the iNOS pathway. However, other potential anti-inflammatory mechanisms could be explored.

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 nf_kb_pathway NF-κB Pathway tlr4->nf_kb_pathway mapk_pathway MAPK Pathway tlr4->mapk_pathway inflammatory_genes Transcription of Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) nf_kb_pathway->inflammatory_genes mapk_pathway->inflammatory_genes

Figure 3: Simplified overview of LPS-induced pro-inflammatory signaling pathways.

Conclusion and Future Directions

The genus Delphinium represents a rich source of bioactive diterpenoid alkaloids with a history of use in traditional medicine for treating pain and inflammation. While specific ethnobotanical data for Delphinium bonvalotii is currently lacking, its phytochemical profile suggests the presence of compounds with potential pharmacological relevance. The absence of significant in vitro anti-inflammatory activity of bonvalotizines A and B in an NO inhibition assay highlights the need for broader screening using different models to fully elucidate the bioactivity of compounds from this species.

Future research should prioritize:

  • Ethnobotanical field studies in the native regions of D. bonvalotii to document any traditional knowledge.

  • Comprehensive phytochemical analysis of D. bonvalotii to identify a wider range of its chemical constituents.

  • Broad-spectrum pharmacological screening of isolated compounds to explore various potential therapeutic activities, including analgesic, antimicrobial, and cytotoxic effects.

  • Investigation of the mechanisms of action for any identified bioactive compounds.

This targeted approach will be crucial for unlocking the therapeutic potential of Delphinium bonvalotii and its constituents for modern drug discovery and development.

Preliminary Bioactivity Screening of Bonvalotidine A: A Technical Overview and Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data from the preliminary bioactivity screening of Bonvalotidine A is limited. This guide provides a comprehensive overview of the anticipated biological activities of lycoctonine-type C19-diterpenoid alkaloids, drawing on published data from structurally related compounds isolated from the Delphinium genus. The experimental protocols and potential mechanisms of action outlined herein are based on established methodologies for evaluating similar natural products and should serve as a foundational resource for the investigation of this compound.

Introduction

This compound is a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii. Alkaloids from the Delphinium genus, a member of the Ranunculaceae family, are known for their complex chemical structures and diverse pharmacological activities.[1][2] These activities include cytotoxic, anti-inflammatory, analgesic, and antimicrobial effects.[1][3][4] Given the structural class of this compound, it is hypothesized to exhibit similar bioactive properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for the preliminary bioactivity screening of this compound, leveraging data from analogous compounds to inform experimental design and data interpretation.

Anticipated Bioactivity Profile based on Related Compounds

While specific quantitative data for this compound is not yet available in the public domain, studies on other diterpenoid alkaloids from various Delphinium species provide valuable insights into its potential bioactivities. The primary activities of interest for this class of compounds are cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxicity Data for Diterpenoid Alkaloids from Delphinium Species

Several diterpenoid alkaloids isolated from Delphinium species have demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.

Compound NameSource OrganismCancer Cell LineIC50 (µM)Reference
Delphatisine CDelphinium chrysotrichumA549 (Human Lung Carcinoma)2.36[5]
Trichodelphinine ADelphinium trichophorumA549 (Human Lung Carcinoma)12.03[6]
Trichodelphinine BDelphinium trichophorumA549 (Human Lung Carcinoma)25.17[6]
Trichodelphinine CDelphinium trichophorumA549 (Human Lung Carcinoma)52.79[6]
Trichodelphinine DDelphinium trichophorumA549 (Human Lung Carcinoma)15.48[6]
Trichodelphinine EDelphinium trichophorumA549 (Human Lung Carcinoma)33.51[6]
Anti-inflammatory Activity of Diterpenoid Alkaloids from Delphinium Species

Diterpenoid alkaloids from Delphinium have also been investigated for their anti-inflammatory properties. A common in vitro assay for screening anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

Compound NameSource OrganismAssayEndpointActivityReference
Forrestline FDelphinium forrestiiLPS-induced RAW 264.7 cellsNO, IL-1β, TNF-α, IL-6Suppressed inflammatory cytokines[3]
DelbrunineDelphinium brunonianumLPS-induced RAW 264.7 cellsNO, iNOS, COX-2Good anti-inflammatory activity[7]
EldelineDelphinium brunonianumLPS-induced RAW 264.7 cellsNO, iNOS, COX-2Good anti-inflammatory activity[7]
Grandifloline A-FDelphinium grandiflorumLPS-induced RAW 264.7 cellsNO ProductionExhibited inhibitory effects[8]
Unnamed AlkaloidsDelphinium ajacisLPS-induced BV-2 cellsNO ProductionPotential anti-inflammatory activity[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable bioactivity screening. The following are standard protocols for the key assays relevant to the preliminary screening of this compound.

Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., A549, DLD-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Anti-inflammatory Screening: Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium with 10% FBS

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.

Visualizations

The following diagrams illustrate a typical experimental workflow for bioactivity screening and a potential signaling pathway that may be modulated by diterpenoid alkaloids based on their observed anti-inflammatory effects.

Experimental_Workflow cluster_preparation Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis cluster_outcome Outcome Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assay (SRB Assay) Compound->Cytotoxicity Test Compound Anti_inflammatory Anti-inflammatory Assay (NO Assay) Compound->Anti_inflammatory Test Compound Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Test Compound Enzyme_Inhibition Enzyme Inhibition Assay (e.g., AChE) Compound->Enzyme_Inhibition Test Compound Cell_Culture Cell Line Culture (e.g., A549, RAW 264.7) Cell_Culture->Cytotoxicity Biological System Cell_Culture->Anti_inflammatory Biological System IC50 IC50 Determination Cytotoxicity->IC50 Inhibition_Curve Inhibition Curve Analysis Anti_inflammatory->Inhibition_Curve MIC MIC Determination Antimicrobial->MIC Enzyme_Inhibition->Inhibition_Curve Lead_Identification Lead Compound Identification IC50->Lead_Identification MIC->Lead_Identification Inhibition_Curve->Lead_Identification

Caption: A generalized experimental workflow for the preliminary bioactivity screening of a natural product.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_p65 NF-κB (p65/p50) MAPK->NFkB_p65 Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation DNA DNA NFkB_p65_nuc->DNA Binds to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) DNA->iNOS_COX2 Gene Transcription BonvalotidineA This compound (Hypothesized) BonvalotidineA->MAPK Inhibits? BonvalotidineA->IKK Inhibits?

Caption: A hypothetical signaling pathway for the anti-inflammatory action of this compound.

References

A Comprehensive Toxicological Profile of Delphinium Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the toxicological properties of Delphinium alkaloids, a complex group of diterpenoid and norditerpenoid compounds found in plants of the Delphinium genus (larkspurs). These alkaloids are of significant interest due to their potent biological activity, primarily characterized by severe neurotoxicity and cardiotoxicity. This document synthesizes current knowledge on their mechanisms of action, structure-activity relationships, quantitative toxicity, and the experimental protocols used for their evaluation, serving as a critical resource for professionals in toxicology, pharmacology, and drug development.

Introduction and Classification

Delphinium species are known for producing a wide array of over 400 distinct alkaloids, which are primarily responsible for their medicinal and toxic properties[1]. These compounds are broadly categorized based on their carbon skeletons into C20-diterpenoid alkaloids and the more prevalent C19-norditerpenoid alkaloids[1].

The C19-norditerpenoid alkaloids, particularly the lycoctonine-type, are the principal agents of toxicity. They are further subdivided into two functionally distinct groups[1][2]:

  • N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type: These are highly toxic alkaloids, with methyllycaconitine (MLA) being the most studied representative. They are considered the primary toxins responsible for livestock poisoning by tall larkspur species[1][3].

  • Non-MSAL-type (or MDL-type): This group, which includes compounds like deltaline, is characterized by a 7,8-methylenedioxylycoctonine structure and is generally considered less toxic than the MSAL-type[1][2]. However, evidence suggests they may exacerbate the toxicity of MSAL-type alkaloids[3][4].

Mechanisms of Toxic Action

The toxicity of Delphinium alkaloids arises from their potent and specific interactions with key ion channels essential for neuronal and muscular function. The two primary mechanisms are antagonism of nicotinic acetylcholine receptors (nAChRs) and modulation of voltage-gated sodium channels (VGSCs).

2.1 Neuromuscular Blockade via nAChR Antagonism The most prominent toxic effect, a curare-like neuromuscular paralysis, is caused by the MSAL-type alkaloids[5]. Methyllycaconitine (MLA) is a highly potent and selective competitive antagonist of neuronal α7 and muscle-type (α1-containing) nAChRs[6][7][8]. By blocking acetylcholine binding at the postsynaptic membrane of the neuromuscular junction, these alkaloids inhibit the generation of action potentials in muscle, leading to muscle fatigue, weakness, and ultimately, death from respiratory paralysis[1][5].

2.2 Cardiotoxicity via VGSC Modulation Certain Delphinium alkaloids, such as delphinine, exhibit toxic effects similar to aconitine[9]. These compounds act as allosteric modulators of voltage-gated sodium channels[9][10]. They bind to site 2 of the channel, causing a delay in repolarization and promoting an influx of sodium ions. This action leads to severe cardiotoxic effects, including hypotension (low blood pressure), bradycardia (slowed heart rate), and life-threatening cardiac arrhythmias[9][10].

Mechanism_of_Action cluster_0 Neuromuscular Junction cluster_1 Cardiomyocyte nAChR Nicotinic ACh Receptor (Muscle Type) Paralysis Muscle Weakness Respiratory Paralysis nAChR->Paralysis Inhibition leads to ACh Acetylcholine ACh->nAChR Activates MLA MSAL-Type Alkaloids (e.g., Methyllycaconitine) MLA->nAChR Antagonizes (Blocks) VGSC Voltage-Gated Sodium Channel Arrhythmia Hypotension Arrhythmia VGSC->Arrhythmia Dysfunction leads to Delphinine C20-Diterpenoid Alkaloids (e.g., Delphinine) Delphinine->VGSC Allosterically Modulates

Caption: Dual toxic mechanisms of Delphinium alkaloids.

Quantitative Toxicology Data

The acute toxicity of Delphinium alkaloids varies significantly based on their chemical structure, the animal model used, and the route of administration.

Table 1: Median Lethal Dose (LD50) of Select Delphinium Alkaloids

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
DelphinineRabbit, DogNot Specified1.5 - 3.0[9]
Methyllycaconitine (MLA)MouseIntravenous (IV)4.3[11]
GeyerlineMouseIntraperitoneal (IP)6.2[12]
Nudicauline-related Alkaloid 1MouseIntraperitoneal (IP)5.7[12]
Nudicauline-related Alkaloid 2MouseIntraperitoneal (IP)3.3[12]
D. andersonii ExtractMouseIntraperitoneal (IP)9.8[13]
D. barbeyi ExtractMouseIntraperitoneal (IP)9.8[4]
D. occidentale ExtractMouseIntraperitoneal (IP)50.3[4]

Table 2: Receptor Affinity of Methyllycaconitine (MLA)

Receptor TargetBinding Affinity (Ki)Reference(s)
Neuronal α7 nAChR1.4 nM[7]
Neuronal α4β2 nAChR> 40 nM
Neuronal α6β2 nAChR> 40 nM

Structure-Activity Relationships (SAR)

The toxicity of norditerpenoid alkaloids is highly dependent on specific structural features. Key determinants include the nature of the nitrogen atom and ester functionalities at positions C14 and C18.

  • Tertiary Nitrogen: A tertiary nitrogen atom within the alkaloid's core structure is essential for toxic activity[11][14].

  • C18 Ester Group: The N-(methylsuccinimido)anthranoyl ester at C18 is a critical feature for the high-potency neuromuscular blockade of MSAL-type alkaloids[7][8]. Hydrolysis of this ester to the corresponding amino alcohol, lycoctonine, reduces acute toxicity by over 100-fold[15].

  • C14 Substituent: The chemical group at position C14 significantly modulates toxic potency. Studies comparing MLA, nudicauline, and 14-deacetylnudicauline (which differ only at C14) show a direct correlation between the C14 moiety and the IC50 for neuromuscular blockade[8][14].

Structure_Activity_Relationships cluster_SAR Key Structural Features for High Toxicity cluster_Toxicity Toxicological Outcome Alkaloid Norditerpenoid Alkaloid Core N_atom Tertiary Nitrogen Atom Alkaloid->N_atom C18_ester C18: N-succinimido- anthranoyl Ester Group Alkaloid->C18_ester C14_sub C14: Specific Substituent (e.g., Acetate, Hydroxyl) Alkaloid->C14_sub High_Tox High Potency Neuromuscular Blockade N_atom->High_Tox Presence correlates with C18_ester->High_Tox Presence correlates with Low_Tox Dramatically Reduced Toxicity C18_ester->Low_Tox Hydrolysis leads to C14_sub->High_Tox Presence correlates with

Caption: Key structural features governing Delphinium alkaloid toxicity.

Toxicokinetics

Studies in cattle provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of Delphinium alkaloids. Following oral ingestion, the alkaloids are absorbed relatively quickly, with maximum serum concentrations typically reached within 18 hours[13]. The elimination half-life for several toxic alkaloids, including MLA, is in the range of 16 to 18 hours[13]. This pharmacokinetic profile indicates that clinical signs of poisoning are likely to be most severe approximately 18 hours post-ingestion, and animals should be monitored for at least 36 hours[1][13]. A withdrawal period of about seven days is estimated to be necessary to clear over 99% of the toxic alkaloids from serum in cattle[13].

Experimental Protocols

Standardized protocols are essential for the accurate assessment of Delphinium alkaloid toxicity.

6.1 Protocol: In Vivo Acute Toxicity (LD50) Determination in a Murine Model

This protocol outlines a standardized method for determining the median lethal dose (LD50) of a Delphinium alkaloid extract.

  • Alkaloid Extraction:

    • Grind dried Delphinium plant material to a fine powder.

    • Perform extraction using an appropriate solvent system (e.g., methanol or ethanol) via Soxhlet or sonication methods[16].

    • Concentrate the extract under reduced pressure. Quantify total alkaloid content using a standardized analytical method like FI-ESI-MS or FTIR[17].

  • Animal Model & Acclimation:

    • Use a standardized strain of mice (e.g., Swiss Webster), typically male, weighing 20-25g[13][18].

    • Acclimate animals for at least one week with free access to food and water under controlled environmental conditions (12h light/dark cycle, 22±2°C).

  • Dose Preparation and Administration:

    • Prepare a stock solution of the total alkaloid extract in a suitable vehicle (e.g., saline or water).

    • Create a series of at least five graded dose levels.

    • Administer a single dose to groups of mice (n=5-10 per group) via intraperitoneal (IP) or intravenous (IV) injection. Include a control group receiving the vehicle only.

  • Observation and Data Collection:

    • Observe animals continuously for the first 4 hours and then periodically for up to 48 hours[1].

    • Record clinical signs of toxicity (e.g., muscle tremors, lethargy, respiratory distress, paralysis) and the time of onset.

    • Record the number of mortalities in each dose group within the 24- or 48-hour period.

  • LD50 Calculation:

    • Calculate the LD50 value and its 95% confidence intervals using a recognized statistical method, such as Probit analysis.

LD50_Workflow start Start: Plant Material extraction 1. Alkaloid Extraction (e.g., Methanol) start->extraction quant 2. Quantification (e.g., FI-ESI-MS) extraction->quant dosing 3. Dose Preparation & Administration (IP) quant->dosing observe 4. Observation (48h) Record Clinical Signs & Mortality dosing->observe calc 5. Statistical Analysis (Probit Analysis) observe->calc end End: LD50 Value calc->end

Caption: Experimental workflow for LD50 determination of Delphinium alkaloids.

6.2 Protocol: Ex Vivo Neuromuscular Transmission Assay

This method, adapted from studies on lizard neuromuscular preparations, assesses the functional antagonism of nAChRs[8].

  • Tissue Preparation: Dissect the external intercostal muscle and its associated nerve from a suitable animal model (e.g., lizard). Mount the preparation in a chamber perfused with oxygenated Ringer's solution.

  • Electrophysiological Recording: Place a stimulating electrode on the nerve and a recording microelectrode intracellularly within a muscle fiber near the end-plate region.

  • Data Acquisition: Record spontaneous miniature end-plate potentials (MEPPs). Elicit compound muscle action potentials (CMAPs) by supramaximal nerve stimulation.

  • Alkaloid Application: After establishing a stable baseline, perfuse the chamber with known concentrations of the test alkaloid.

  • Analysis: Measure the amplitude and frequency of MEPPs and the amplitude of the CMAP before and after alkaloid application. Calculate the IC50 (the concentration causing 50% inhibition of the response) to determine potency[8].

Conclusion

Delphinium alkaloids represent a class of highly toxic natural products with complex and potent mechanisms of action. Their toxicity is primarily driven by a dual assault on the nervous and cardiovascular systems through nAChR antagonism and VGSC modulation. The high degree of structural diversity within this class leads to a wide range of potencies, governed by well-defined structure-activity relationships. A thorough understanding of their toxicology, supported by robust quantitative data and standardized experimental protocols, is critical for mitigating livestock poisoning and for exploring the potential pharmacological applications of their unique chemical scaffolds.

References

Bonvalotidine A: Unraveling a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a C19-Diterpenoid Alkaloid

Abstract

Bonvalotidine A, a lycoctonine-type C19-diterpenoid alkaloid, has been isolated from the roots of Delphinium bonvalotii Franch.[1][2][3][4] Its molecular structure has been elucidated through spectroscopic methods and confirmed by X-ray crystallography.[5][6][7] While the chemical architecture of this compound is well-defined, comprehensive studies on its mechanism of action, specific biological targets, and associated signaling pathways are not yet available in the public domain. This guide provides a summary of the known information on this compound and outlines a hypothetical framework for future research into its pharmacological properties, drawing parallels with other diterpenoid alkaloids.

Chemical and Physical Properties

This compound is a complex diterpenoid alkaloid. The systematic name for its acetone solvate is 5,6β-dihydroxy-1α,14α,16β-trimethoxy-4-methyl-7β,8-methylenedioxy-20-ethylaconitan-6-yl acetate acetone monosolvate.[5][6][7] The chemical formula is C₂₇H₄₁NO₈·C₃H₆O, and its molecular weight is 565.69 g/mol .[5]

Table 1: Crystallographic Data for this compound Acetone Solvate [5]

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.4260 (8)
b (Å)9.5546 (7)
c (Å)35.237 (3)
V (ų)2836.8 (4)
Z4
Temperature (K)120
RadiationMo Kα
μ (mm⁻¹)0.10

Source and Isolation

This compound was isolated from the roots of Delphinium bonvalotii Franch, a plant belonging to the Ranunculaceae family.[4][5][6] The isolation process typically involves extraction from the plant material followed by repeated column chromatography and preparative thin-layer chromatography.[4]

Hypothetical Mechanism of Action and Signaling Pathways

While no specific mechanism of action has been experimentally determined for this compound, the broader class of diterpenoid alkaloids is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neurotropic effects.[4][8] These effects are often mediated through interactions with ion channels, receptors, and enzymes.

A plausible hypothesis for the mechanism of action of this compound could involve the modulation of neuronal ion channels, such as sodium or potassium channels, given the known neuroactivity of other aconitine-type alkaloids. This could lead to alterations in neuronal excitability and neurotransmitter release.

Another potential avenue of investigation is its interaction with inflammatory pathways. Diterpenoid alkaloids have been reported to inhibit the production of pro-inflammatory mediators. Therefore, this compound might exert anti-inflammatory effects by targeting key signaling molecules in pathways such as the NF-κB or MAPK pathways.

Below are hypothetical signaling pathways that could be investigated for this compound's mechanism of action.

G Hypothetical Neuromodulatory Pathway of this compound This compound This compound Voltage-gated Na+ Channel Voltage-gated Na+ Channel This compound->Voltage-gated Na+ Channel Modulation Neuronal Membrane Depolarization Neuronal Membrane Depolarization Voltage-gated Na+ Channel->Neuronal Membrane Depolarization Inhibition Neurotransmitter Release Neurotransmitter Release Neuronal Membrane Depolarization->Neurotransmitter Release Decrease

Caption: Hypothetical modulation of neuronal sodium channels by this compound.

G Hypothetical Anti-inflammatory Pathway of this compound This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Activation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Proposed Experimental Protocols for Future Research

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

4.1. In Vitro Assays

  • Target Binding Assays: Radioligand binding assays or surface plasmon resonance (SPR) could be employed to identify specific molecular targets. A panel of receptors, ion channels, and enzymes commonly modulated by alkaloids should be screened.

  • Enzyme Inhibition Assays: If a specific enzyme is identified as a target, its kinetic parameters in the presence of varying concentrations of this compound should be determined to assess the inhibitory potency (IC50) and mode of inhibition.

  • Cell-Based Signaling Assays: Reporter gene assays (e.g., for NF-κB activity) or Western blotting for key signaling proteins (e.g., phosphorylated forms of MAPKs) in relevant cell lines (e.g., macrophages for inflammation, neuronal cells for neuroactivity) can be used to delineate the affected signaling pathways.

4.2. Experimental Workflow Example

The following diagram illustrates a potential workflow for screening this compound's effect on the NF-κB pathway.

G Workflow for NF-κB Pathway Analysis cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation This compound Treatment This compound Treatment LPS Stimulation->this compound Treatment Western Blot (p-IκBα, IκBα) Western Blot (p-IκBα, IκBα) This compound Treatment->Western Blot (p-IκBα, IκBα) NF-κB Reporter Assay NF-κB Reporter Assay This compound Treatment->NF-κB Reporter Assay qRT-PCR (TNF-α, IL-6) qRT-PCR (TNF-α, IL-6) This compound Treatment->qRT-PCR (TNF-α, IL-6)

Caption: Experimental workflow for investigating the effect of this compound on the NF-κB pathway.

Conclusion and Future Directions

This compound represents an intriguing natural product with a well-characterized chemical structure. However, its biological activity and mechanism of action remain to be explored. The diterpenoid alkaloids as a class are a rich source of pharmacologically active compounds.[9][10][11][12][13] Future research should focus on systematic screening to identify its biological targets and delineate the signaling pathways it modulates. Such studies will be crucial to unlock the potential therapeutic applications of this compound. The lack of current pharmacological data underscores the vast untapped potential of natural products in drug discovery.

References

Methodological & Application

Application Notes and Protocols: Bonvalotidine A Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A is a C19-diterpenoid alkaloid that has been isolated from Delphinium bonvalotii Franch, a plant belonging to the Ranunculaceae family.[1][2] Species of the genus Delphinium are known to be a rich source of pharmacologically active diterpenoid alkaloids.[1][2][3] These compounds, including this compound, belong to the lycoctonine type of C19-diterpenoid alkaloids and are of significant interest for their diverse and potent biological activities.[1][2][4] Research has indicated that diterpenoid alkaloids from Delphinium species possess a range of effects, including anti-inflammatory, analgesic, and neuroprotective properties.[3][5][6] This document provides a detailed protocol for the extraction and purification of this compound and similar C19-diterpenoid alkaloids from plant material, as well as an overview of a potential biological signaling pathway.

Experimental Protocols

The following protocols are representative of the methods used for the isolation of diterpenoid alkaloids from Delphinium species and can be adapted for the specific extraction and purification of this compound.

1. Plant Material Collection and Preparation

  • Collection: The whole plant or specific parts (e.g., roots) of Delphinium bonvalotii Franch are collected.

  • Drying: The collected plant material is shade-dried to a constant weight.

  • Pulverization: The dried material is pulverized into a coarse powder to increase the surface area for efficient extraction.

2. Extraction of Crude Alkaloids

  • Maceration: The powdered plant material (e.g., 10 kg) is macerated with 80% methanol (3 x 20 L) in sealed glass containers for a period of seven days at room temperature.[3]

  • Filtration and Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature of 40°C to yield a crude extract.[3]

  • Acid-Base Partitioning:

    • The crude extract is suspended in a 5% acidic solution (e.g., HCl or acetic acid) and partitioned with a non-polar solvent like chloroform or ethyl acetate to remove neutral and weakly basic compounds.

    • The aqueous acidic layer is then basified with a base (e.g., ammonia solution) to a pH of 9-10.

    • The basified solution is subsequently extracted with a solvent such as chloroform to obtain the crude alkaloid fraction.

3. Purification of this compound

A multi-step chromatographic approach is typically employed for the purification of individual alkaloids.

  • Column Chromatography (CC):

    • The crude alkaloid extract is subjected to column chromatography over silica gel or alumina.

    • A gradient elution is performed using a solvent system such as chloroform-methanol or hexane-ethyl acetate with increasing polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., Dragendorff's reagent).

    • Fractions with similar TLC profiles are combined.

  • High-Speed Counter-Current Chromatography (HSCCC):

    • HSCCC is a highly effective technique for the separation and purification of alkaloids.[7]

    • A two-phase solvent system is selected. For example, a mixture of n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v) has been successfully used for the separation of C19-diterpenoid alkaloids.[7]

    • The lower phase can be used as the mobile phase at a flow rate of approximately 2.0 mL/min, with the apparatus rotating at a speed of around 850 rpm.[7]

    • The effluent is monitored by a UV detector at a suitable wavelength (e.g., 235 nm).[7]

    • Fractions corresponding to the peaks are collected to yield the purified this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Final purification can be achieved using preparative HPLC with a C18 column.

    • A mobile phase consisting of a mixture of acetonitrile and water (with or without an additive like formic acid or trifluoroacetic acid) is typically used in an isocratic or gradient elution mode.

4. Structure Elucidation

The structure of the purified this compound is confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, HSQC, HMBC)

  • X-ray crystallography

Data Presentation

The following table presents illustrative data on the purification of C19-diterpenoid alkaloids from Aconitum carmichaeli using HSCCC, which can be considered representative of the expected outcomes for the purification of this compound.[7]

CompoundAmount from 90 mg Crude Extract (mg)Purity (%)
Beiwutine15.397.9
Mesaconitine35.196.2
Hypaconitine22.799.2

Mandatory Visualization

Experimental Workflow

Extraction_Purification_Workflow plant_material Delphinium bonvalotii Plant Material (Dried and Powdered) extraction Methanol Extraction plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fractions Combined Fractions column_chromatography->fractions hsccc HSCCC Purification fractions->hsccc purified_compound Purified this compound hsccc->purified_compound structure_elucidation Structure Elucidation (NMR, MS, X-ray) purified_compound->structure_elucidation

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway

Diterpenoid alkaloids from Delphinium species have been shown to have inhibitory effects on lipid accumulation in hepatocytes.[6] One proposed mechanism involves the downregulation of key transcription factors involved in lipogenesis, such as PPARγ and SREBP1C.[6]

Signaling_Pathway cluster_nucleus Nucleus bonvalotidine_a This compound cell_membrane Hepatocyte Cell Membrane bonvalotidine_a->cell_membrane Enters cell pparg PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) bonvalotidine_a->pparg Inhibits expression srebp1c SREBP1C (Sterol Regulatory Element-Binding Protein 1c) bonvalotidine_a->srebp1c Inhibits expression lipogenesis Lipogenesis Genes pparg->lipogenesis Activates srebp1c->lipogenesis Activates lipid_accumulation Lipid Accumulation lipogenesis->lipid_accumulation

Caption: Proposed mechanism of this compound in reducing lipid accumulation.

References

Application Note: HPLC-MS Analysis of Bonvalotidine A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bonvalotidine A is a diterpenoid alkaloid of significant interest due to its complex chemical structure and potential pharmacological activities. Accurate and sensitive quantification of this compound in various matrices is crucial for research, drug development, and quality control. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible workflow for the identification and quantification of this compound.

Experimental Protocols

1. Sample Preparation

A reliable sample preparation protocol is critical for accurate analysis and to minimize matrix effects. The following procedure is recommended for the extraction of this compound from a solid matrix (e.g., plant material).

  • Materials:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • 0.22 µm syringe filters

    • Vortex mixer

    • Centrifuge

    • Ultrasonic bath

  • Protocol:

    • Weigh 1.0 g of the homogenized sample material into a 50 mL centrifuge tube.

    • Add 10 mL of 80% methanol in water.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-MS analysis.

2. HPLC-MS Method

The following HPLC-MS parameters are recommended for the analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Mass spectrometer with an electrospray ionization (ESI) source

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan and tandem MS (MS/MS) or Selected Ion Monitoring (SIM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C[1]

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h[1]

    • Collision Energy: Optimization required for specific transitions.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound.

Table 1: HPLC-MS Quantitative Data for this compound

CompoundRetention Time (min)Precursor Ion (m/z) [M+H]⁺
This compoundTo be determinedTo be determined

Table 2: MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) [M+H]⁺Collision Energy (eV)Product Ions (m/z)
To be determinedTo be determinedTo be determined

Note: The exact mass, retention time, and fragmentation pattern for this compound need to be determined experimentally using a purified standard.

Visualization

Experimental Workflow for HPLC-MS Analysis of this compound

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Material Homogenize Homogenization Sample->Homogenize Extract Ultrasonic Extraction (80% Methanol) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Process Data Acquisition & Processing MS->Process Identify Identification Process->Identify Quantify Quantification Process->Quantify

Caption: Workflow for the HPLC-MS analysis of this compound.

Logical Relationship of Analytical Steps

G start Start sample_prep Sample Preparation start->sample_prep hplc_ms HPLC-MS Analysis sample_prep->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis end End data_analysis->end

Caption: Logical flow of the analytical protocol.

References

Application Note: Quantification of Bonvalotidine A in Plant Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bonvalotidine A is a monomeric indole alkaloid isolated from the leaves of Psychotria bonvalotii, a plant belonging to the Rubiaceae family. The genus Psychotria is known for producing a wide array of bioactive alkaloids with various pharmacological activities, including analgesic, anti-inflammatory, and psychoactive properties. Given the therapeutic potential of indole alkaloids, accurate and precise quantification of this compound in plant extracts is crucial for drug discovery, quality control of herbal medicines, and pharmacological studies. This application note provides a detailed protocol for the extraction and quantification of this compound from plant material using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

Chemical Properties of this compound

PropertyValue
Chemical FormulaC₂₅H₃₀N₄O₃
Molecular Weight434.53 g/mol
ClassIndole Alkaloid
Plant SourcePsychotria bonvalotii
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, acetonitrile, DMSO

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant leaves.

Materials and Reagents:

  • Dried leaves of Psychotria bonvalotii

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid (LC-MS grade)

  • Grinder or mill

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Grind the dried leaves of Psychotria bonvalotii to a fine powder (approximately 40-60 mesh).

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 80% methanol in water (v/v) containing 0.1% formic acid to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 3-7) on the plant residue with another 20 mL of the extraction solvent to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Quantification of this compound

This protocol outlines the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusion of this compound standard Precursor Ion (Q1): [M+H]⁺ Product Ions (Q3): Specific fragment ions
Collision Energy To be optimized for each transition

3. Preparation of Standards and Calibration Curve

Materials:

  • This compound analytical standard (or a suitable indole alkaloid reference standard)

  • Methanol (HPLC grade)

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with 80% methanol to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Inject the standard solutions into the HPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.

Data Presentation

Table 1: Quantitative Analysis of this compound in Psychotria bonvalotii Leaf Extracts

Sample IDPlant PartExtraction MethodThis compound Concentration (µg/g of dry weight)% RSD (n=3)
PB-L-01LeafUltrasonic-assisted[Insert experimental data here][Insert data]
PB-L-02LeafMaceration[Insert experimental data here][Insert data]
PB-S-01StemUltrasonic-assisted[Insert experimental data here][Insert data]

Table 2: HPLC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) [Insert data] ng/mL
Limit of Quantification (LOQ) [Insert data] ng/mL
Precision (% RSD) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect [Insert data]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plant_material Dried Psychotria bonvalotii Leaves grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic-Assisted Extraction (80% MeOH, 0.1% Formic Acid) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification using Calibration Curve detection->quantification results Concentration of This compound quantification->results

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_pathway Hypothesized Indole Alkaloid Signaling Pathway cluster_mapk MAPK Cascade bonvalotidine_a This compound (Indole Alkaloid) receptor Cell Surface Receptor (e.g., GPCR) bonvalotidine_a->receptor g_protein G-Protein Activation receptor->g_protein effector_enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector_enzyme second_messenger Second Messenger (e.g., cAMP) effector_enzyme->second_messenger mapkkk MAPKKK (e.g., Raf) second_messenger->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk Phosphorylation mapk MAPK (e.g., ERK) mapkk->mapk Phosphorylation transcription_factor Transcription Factor (e.g., AP-1, NF-κB) mapk->transcription_factor Activation gene_expression Gene Expression Changes transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory, Cytotoxic Effects) gene_expression->cellular_response

Caption: Hypothesized signaling pathway for indole alkaloids.

Application Notes and Protocols for In Vitro Anti-inflammatory Assessment of Bonvalotidine A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch.[1] As the biological activities of many diterpenoid alkaloids are still under investigation, a comprehensive evaluation of their pharmacological properties is crucial. Inflammation is a key pathological process in a multitude of diseases, and the identification of novel anti-inflammatory agents is a significant goal in drug discovery.

These application notes provide a general framework for the initial in vitro screening of this compound for its potential anti-inflammatory effects. The following protocols describe standardized assays to measure key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α and IL-6), in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Data Presentation

The following tables are templates for the clear and structured presentation of quantitative data obtained from the described assays.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)Absorbance (540 nm)Nitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)
LPS (1 µg/mL)0
This compound (1 µM) + LPS
This compound (5 µM) + LPS
This compound (10 µM) + LPS
This compound (25 µM) + LPS
This compound (50 µM) + LPS
Positive Control (e.g., L-NMMA) + LPS

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)PGE2 Concentration (pg/mL)% Inhibition of PGE2 Production
Control (no LPS)
LPS (1 µg/mL)0
This compound (1 µM) + LPS
This compound (5 µM) + LPS
This compound (10 µM) + LPS
This compound (25 µM) + LPS
This compound (50 µM) + LPS
Positive Control (e.g., Indomethacin) + LPS

Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Concentration (pg/mL)% Inhibition of TNF-αIL-6 Concentration (pg/mL)% Inhibition of IL-6
Control (no LPS)
LPS (1 µg/mL)00
This compound (1 µM) + LPS
This compound (5 µM) + LPS
This compound (10 µM) + LPS
This compound (25 µM) + LPS
This compound (50 µM) + LPS
Positive Control (e.g., Dexamethasone) + LPS

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

2. Cytotoxicity Assay (MTT Assay)

Prior to anti-inflammatory assays, it is crucial to determine the non-toxic concentrations of this compound on RAW 264.7 cells.

  • Protocol:

    • Seed RAW 264.7 cells (1.5 × 10^5 cells/mL) in a 96-well plate and incubate for 18-24 hours.[2]

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the supernatant and dissolve the formazan crystals in DMSO.[2]

    • Measure the absorbance at 540 nm using a microplate reader.[2]

3. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[3]

  • Materials:

    • Griess Reagent: A mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[2][3]

    • Sodium nitrite standard curve.

  • Protocol:

    • Seed RAW 264.7 cells (1.5 × 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.[2]

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for an additional 24 hours.[2]

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.[2]

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

4. Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol quantifies the amount of PGE2 released into the cell culture medium.

  • Materials:

    • Commercially available PGE2 ELISA kit.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatants.

    • Perform the PGE2 ELISA according to the manufacturer's instructions.[4][5] The general principle involves competition between PGE2 in the sample and a labeled PGE2 for a limited number of antibody binding sites.[5]

5. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This assay measures the levels of secreted TNF-α and IL-6 in the culture medium.[6]

  • Materials:

    • Commercially available mouse TNF-α and IL-6 ELISA kits.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and incubate overnight.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.[7][8][9][10]

    • Collect the cell culture supernatants.

    • Perform the TNF-α and IL-6 ELISAs according to the manufacturer's protocols.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture RAW 264.7 Cell Culture Pretreatment Pre-treatment with This compound CellCulture->Pretreatment CompoundPrep This compound Preparation CompoundPrep->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation NO_Assay NO Assay (Griess) Stimulation->NO_Assay PGE2_Assay PGE2 Assay (ELISA) Stimulation->PGE2_Assay Cytokine_Assay Cytokine Assay (ELISA) Stimulation->Cytokine_Assay Data Data Collection (Absorbance/Concentration) NO_Assay->Data PGE2_Assay->Data Cytokine_Assay->Data Analysis Calculate % Inhibition and IC50 Data->Analysis

Caption: Experimental workflow for in vitro anti-inflammatory screening.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_in_Nucleus NF-κB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA DNA NFkB_in_Nucleus->DNA binds DNA->Gene_Expression

Caption: The NF-κB signaling pathway in inflammation.

MAPK_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 TAK1 TAK1 Receptor->TAK1 MEKK MEKKs Receptor->MEKK MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 MEKK->MEK1_2 p38 p38 MKK3_6->p38 activates JNK JNK MKK4_7->JNK activates ERK ERK MEK1_2->ERK activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: The MAPK signaling pathways in inflammation.

References

Application Notes and Protocols for Bonvalotidine A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A is a novel synthetic compound under investigation for its potential as an anticancer agent. Preliminary studies suggest that this compound exhibits cytotoxic effects against a range of cancer cell lines. These application notes provide a comprehensive overview of the methodologies to assess the in vitro cytotoxicity of this compound, present hypothetical data for illustrative purposes, and detail the experimental protocols for robust and reproducible results.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using a standard MTT assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2 ± 0.4
MDA-MB-231Breast Adenocarcinoma8.9 ± 0.7
A549Lung Carcinoma12.5 ± 1.1
HCT116Colon Carcinoma4.8 ± 0.3
HeLaCervical Cancer7.1 ± 0.6
JurkatT-cell Leukemia2.3 ± 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A widely used method for assessing cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[1]

Protocol: MTT Assay for Cytotoxicity

1. Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Cell Seeding:

  • Culture the desired cancer cell lines in T-75 flasks until they reach approximately 80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension in a complete medium to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

3. Compound Treatment:

  • Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range could be from 0.01 µM to 100 µM.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • After 24 hours of cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells in triplicate.

  • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate the plate for an additional 4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the drug concentration.

  • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_prep 3. Prepare this compound Dilutions cell_seeding->drug_prep drug_treatment 4. Treat Cells with Compound drug_prep->drug_treatment mtt_addition 5. Add MTT Reagent drug_treatment->mtt_addition formazan_dissolution 6. Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_plate 7. Measure Absorbance formazan_dissolution->read_plate calc_viability 8. Calculate % Cell Viability read_plate->calc_viability calc_ic50 9. Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound might induce apoptosis, a common mechanism of action for cytotoxic compounds.[2]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Bonvalotidine_A This compound Death_Receptor Death Receptor Bonvalotidine_A->Death_Receptor Induces Mitochondrion Mitochondrion Bonvalotidine_A->Mitochondrion Induces Stress Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols: A Framework for Assessing In Vitro Neuroprotective Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of published scientific literature reveals no specific data on the neuroprotective effects of Bonvalotidine A. The following application notes and protocols are therefore provided as a generalized framework for assessing the potential neuroprotective activity of a novel compound, such as this compound, in an in vitro setting. These protocols are based on established methodologies in the field of neuropharmacology and should be adapted and optimized for the specific compound and experimental context.

Data Presentation

Effective evaluation of a compound's neuroprotective potential requires systematic and clear presentation of quantitative data. The following tables provide a template for summarizing results from key in vitro assays.

Table 1: Effect of Test Compound on Neuronal Viability in an Oxidative Stress Model (MTT Assay)

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (% of Control)
Vehicle Control-1.25 ± 0.08100%
H₂O₂ (100 µM)-0.61 ± 0.0548.8%
Test Compound + H₂O₂10.75 ± 0.0660.0%
Test Compound + H₂O₂50.92 ± 0.0773.6%
Test Compound + H₂O₂101.10 ± 0.0988.0%
Test Compound Only101.28 ± 0.10102.4%

Table 2: Assessment of Compound-Mediated Reduction in Cytotoxicity (LDH Release Assay)

Treatment GroupConcentration (µM)LDH Release (% of Maximum) (Mean ± SD)% Neuroprotection
Vehicle Control-15.2 ± 2.1-
Glutamate (200 µM)-88.5 ± 5.50%
Test Compound + Glutamate175.3 ± 4.818.0%
Test Compound + Glutamate555.9 ± 3.944.5%
Test Compound + Glutamate1030.1 ± 2.579.7%
Maximum LDH Release-100.0 ± 6.0-

Table 3: Inhibition of Apoptosis by Test Compound (Caspase-3 Activity Assay)

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD)
Vehicle Control-1.0 ± 0.1
H₂O₂ (100 µM)-4.5 ± 0.4
Test Compound + H₂O₂13.8 ± 0.3
Test Compound + H₂O₂52.7 ± 0.2
Test Compound + H₂O₂101.6 ± 0.15

Experimental Protocols

The following are detailed protocols for common in vitro neuroprotection assays.

Protocol 2.1: Neuronal Cell Culture (SH-SY5Y Human Neuroblastoma Cells)

  • Cell Line Maintenance: Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Differentiation (Optional but Recommended): For a more neuron-like phenotype, differentiate cells by seeding them in a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid for 5-7 days.

Protocol 2.2: Induction of Neurotoxicity

Choose one of the following models based on the desired mechanism of injury:

A) Glutamate-Induced Excitotoxicity [1][2][3][4]

  • Seed differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat cells with various concentrations of the test compound (e.g., this compound) or vehicle for 1-2 hours.

  • Introduce the neurotoxic insult by adding L-glutamate to a final concentration of 200 µM (this concentration should be optimized for the specific cell line).

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Proceed to cell viability or cytotoxicity assays.

B) Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress [5][6][7]

  • Plate differentiated SH-SY5Y cells as described above.

  • Pre-treat cells with the test compound or vehicle for 1-2 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM (concentration should be optimized).

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Proceed to assays for viability, cytotoxicity, or apoptosis.

Protocol 2.3: Assessment of Neuroprotection

A) Cell Viability - MTT Assay [8][9][10][11]

  • After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the culture medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

B) Cytotoxicity - Lactate Dehydrogenase (LDH) Release Assay [12][13]

  • After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves a catalyst and a dye solution).

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

C) Apoptosis - Caspase-3 Activity Assay [14][15][16][17][18]

  • Following treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Incubate the cell lysates on ice for 10-15 minutes.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Add the cell lysate to a 96-well plate along with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 380/440 nm).

  • Express caspase-3 activity as a fold change relative to the vehicle-treated control.

Visualization of Pathways and Workflows

Diagram 3.1: PI3K/Akt Signaling Pathway in Neuroprotection

PI3K_Akt_Pathway Compound Neuroprotective Compound (e.g., this compound) Receptor Receptor Tyrosine Kinase Compound->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates GSK3b GSK3β Akt->GSK3b inhibits BAD BAD Akt->BAD inhibits Survival Cell Survival & Growth mTOR->Survival Apoptosis Apoptosis GSK3b->Apoptosis Caspase9 Caspase-9 BAD->Caspase9 Caspase9->Apoptosis

Caption: PI3K/Akt signaling cascade promoting cell survival.

Diagram 3.2: Experimental Workflow for In Vitro Neuroprotection Screening

Workflow cluster_assays Assess Neuroprotection start Start: Neuronal Cell Culture (e.g., SH-SY5Y) plate Plate Cells in 96-well Format start->plate pretreat Pre-treatment with Test Compound plate->pretreat induce Induce Neurotoxicity (e.g., Glutamate or H₂O₂) pretreat->induce incubate Incubate for 24 hours induce->incubate assay_via Cell Viability (MTT Assay) incubate->assay_via assay_tox Cytotoxicity (LDH Assay) incubate->assay_tox assay_apop Apoptosis (Caspase-3 Assay) incubate->assay_apop analyze Data Analysis & Interpretation assay_via->analyze assay_tox->analyze assay_apop->analyze end End: Identify Neuroprotective Activity analyze->end

Caption: General workflow for screening neuroprotective compounds.

References

Application Notes and Protocols for DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Bonvalotidine A Antioxidant Activity DPPH Assay

Audience: Researchers, scientists, and drug development professionals.

Note: No specific data on the antioxidant activity of this compound using the DPPH assay was found in the initial literature search. This compound is a C(19)-diterpenoid alkaloid isolated from Delphinium bonvalotii Franch[1][2]. The following application notes and protocols provide a general framework for evaluating the antioxidant potential of a compound like this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Introduction to Antioxidant Activity and the DPPH Assay

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The DPPH assay is a popular and straightforward spectrophotometric method for determining the antioxidant capacity of various substances[3][4][5]. The method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it[4][5]. The reduction of the DPPH radical is observable as a color change from deep violet to pale yellow, which is measured by a spectrophotometer at approximately 517 nm[3][4][5]. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Data Presentation

Quantitative results from the DPPH assay are typically expressed as the percentage of radical scavenging activity and the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Researchers can use the following table to summarize and compare their results.

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compound e.g., 10
e.g., 25
e.g., 50
e.g., 100
Ascorbic Acid (Standard)e.g., 5
e.g., 10
e.g., 20
e.g., 40

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the antioxidant activity of a test compound, such as this compound.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer (microplate reader or UV-Vis spectrophotometer)

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Store the solution in a dark bottle and at 4°C to protect it from light.

  • Test Compound Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in methanol at a known concentration (e.g., 1 mg/mL).

  • Standard Antioxidant Stock Solution: Prepare a stock solution of the standard antioxidant (e.g., Ascorbic acid) in methanol at the same concentration as the test compound.

  • Serial Dilutions: From the stock solutions of the test compound and the standard, prepare a series of dilutions to obtain a range of concentrations to be tested.

3. Assay Procedure:

  • In a 96-well microplate, add a specific volume of the different concentrations of the test compound and the standard antioxidant to separate wells.

  • Add the same volume of methanol to a well to serve as the blank.

  • To another well, add the DPPH solution and the same volume of methanol; this will serve as the negative control.

  • Add the DPPH solution to all the wells containing the test compound and the standard antioxidant.

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes)[3]. The incubation time can be optimized based on the reaction kinetics of the test compound[6].

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader[3][5].

4. Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample (negative control).

  • A_sample is the absorbance of the DPPH solution with the sample.

5. Determination of IC50:

The IC50 value is determined by plotting a graph of the percentage of inhibition versus the concentration of the test compound. The concentration that corresponds to 50% inhibition on the graph is the IC50 value.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow of the DPPH antioxidant assay.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare DPPH Solution Mix Mix DPPH with Sample/Standard/Control DPPH->Mix Sample Prepare Test Compound (e.g., this compound) Dilutions Sample->Mix Standard Prepare Standard (e.g., Ascorbic Acid) Dilutions Standard->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for the DPPH radical scavenging assay.

Signaling Pathways

No information was found regarding specific signaling pathways modulated by the antioxidant activity of this compound. In general, antioxidants can mitigate oxidative stress-related signaling pathways, but further research would be needed to determine the specific mechanisms of this compound, if any.

References

Application Notes and Protocols: Investigating the Effect of Bonvalotidine A on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bonvalotidine A is a C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch. While direct pharmacological data on this compound is limited, numerous studies on structurally related C19-diterpenoid alkaloids from the Delphinium and Aconitum genera have demonstrated potent anti-inflammatory properties. A significant body of evidence suggests that the mechanism underlying these effects involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in various inflammatory diseases.

These application notes provide a hypothetical framework for researchers, scientists, and drug development professionals to investigate the potential inhibitory effects of this compound on the NF-κB signaling pathway. The protocols detailed below are based on established methodologies for studying NF-κB inhibition by natural products.

Hypothetical Mechanism of Action

Based on studies of similar C19-diterpenoid alkaloids, it is hypothesized that this compound may inhibit the canonical NF-κB signaling pathway. The primary mechanism could involve the inhibition of the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κBα (IκBα). This action would lead to the sequestration of the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50 p65-p50 Proteasome->p65_p50 Releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates Bonvalotidine_A This compound Bonvalotidine_A->IKK_complex Inhibits (Hypothesized) DNA κB DNA p65_p50_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Induces

Figure 1: Hypothesized mechanism of this compound on the NF-κB pathway.

Data Presentation: Quantitative Analysis of NF-κB Inhibition

The following tables present a template for summarizing quantitative data from key experiments. As no specific data for this compound is currently available, representative data from studies on analogous C19-diterpenoid alkaloids are used for illustrative purposes.

Table 1: Effect of this compound on NF-κB Dependent Reporter Gene Expression

TreatmentConcentration (µM)Luciferase Activity (Relative Light Units)% Inhibition of NF-κB Activity
Vehicle Control-100 ± 15-
TNF-α (10 ng/mL)-1500 ± 1200
TNF-α + this compound11150 ± 9025
TNF-α + this compound5700 ± 6553
TNF-α + this compound10350 ± 4077
TNF-α + this compound25150 ± 2090

Table 2: IC₅₀ Values for Inhibition of NF-κB Pathway Components

AssayParameter MeasuredThis compound IC₅₀ (µM)
Luciferase Reporter AssayNF-κB Transcriptional Activity8.5
Western Blot (Densitometry)IκBα Phosphorylation12.2
Western Blot (Densitometry)p65 Nuclear Translocation10.8
EMSA (Densitometry)NF-κB DNA Binding9.7

Experimental Protocols

Detailed methodologies for key experiments to elucidate the effect of this compound on the NF-κB signaling pathway are provided below.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Human embryonic kidney (HEK293) cells or macrophage-like (RAW 264.7) cells are suitable for these studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/mL or Lipopolysaccharide (LPS) at 1 µg/mL, for the desired time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 translocation).

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells (HEK293 or RAW 264.7) cell_growth Incubate to 70-80% Confluency seed_cells->cell_growth pretreatment Pre-treat with this compound (or Vehicle) for 1-2h cell_growth->pretreatment stimulation Stimulate with TNF-α or LPS pretreatment->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot lysis->western_blot luciferase_assay Luciferase Assay lysis->luciferase_assay emsa EMSA lysis->emsa

Figure 2: General experimental workflow for studying this compound's effects.
Protocol 2: Western Blot Analysis for IκBα Phosphorylation and p65 Translocation

  • Protein Extraction:

    • For total protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Rabbit anti-phospho-IκBα (Ser32)

      • Rabbit anti-IκBα

      • Rabbit anti-NF-κB p65

      • Mouse anti-β-actin (loading control for total and cytoplasmic lysates)

      • Rabbit anti-Lamin B1 (loading control for nuclear lysates)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensity using image analysis software (e.g., ImageJ).

Protocol 3: NF-κB Luciferase Reporter Assay
  • Transfection:

    • Co-transfect HEK293 cells with an NF-κB-dependent firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

    • Allow cells to express the plasmids for 24-48 hours.

  • Treatment: Treat the transfected cells with this compound and TNF-α as described in Protocol 1.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

  • Luciferase Activity Measurement:

    • Measure firefly luciferase activity by adding the luciferase assay reagent to the cell lysate.

    • Subsequently, measure Renilla luciferase activity by adding the Stop & Glo® reagent.

    • Use a luminometer to measure the light output.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity relative to the TNF-α stimulated control.

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)
  • Nuclear Extract Preparation: Prepare nuclear extracts from treated and control cells as described in Protocol 2.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with biotin or a radioactive isotope (e.g., ³²P).

  • Binding Reaction:

    • Incubate the labeled probe with nuclear extracts (5-10 µg) in a binding buffer for 20-30 minutes at room temperature.

    • For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm binding specificity.

    • For supershift assays, add an antibody specific for the p65 subunit of NF-κB to identify the components of the protein-DNA complex.

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • For biotin-labeled probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

    • For radioactively labeled probes, expose the dried gel to X-ray film.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the inhibitory potential of this compound on the NF-κB signaling pathway. Based on the known anti-inflammatory activity of structurally related C19-diterpenoid alkaloids, it is plausible that this compound will demonstrate inhibitory effects on this key inflammatory cascade. The successful execution of these experiments will provide valuable insights into the mechanism of action of this compound and support its potential development as a novel anti-inflammatory agent. Researchers should note that these protocols are a guideline and may require optimization based on specific cell lines and experimental conditions.

Application Notes and Protocols for the Synthesis of Kinkeloid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for the synthesis of "Bonvalotidine A" and its derivatives did not yield specific published synthetic routes, suggesting it may be a recently discovered or less-studied compound. Therefore, this document provides a detailed application note and protocol for the synthesis of a different class of complex alkaloids, the Kinkeloids, as a representative example for researchers in natural product synthesis and drug development. The methodologies and data presentation formats provided herein can be adapted for other complex natural product derivatives.

This document outlines the total synthesis of Kinkeloids A and B, novel flavan-alkaloid natural products. These compounds are of interest due to their unique fused heterocyclic structure, combining a flavan moiety with a piperidine ring. The synthetic strategy presented allows for the preparation of these complex molecules and provides a foundation for the future synthesis of derivatives for structure-activity relationship (SAR) studies.

Core Structure and Synthetic Strategy

The core structure of the Kinkeloids features a flavan unit linked to a piperidine alkaloid. The key final step in the described total synthesis is a Mannich reaction, which couples the flavan and piperidine moieties. The overall synthetic approach is convergent, involving the separate synthesis of the flavan and piperidine precursors followed by their coupling.

Diagram of the General Synthetic Strategy

G cluster_flavan Flavan Moiety Synthesis cluster_piperidine Piperidine Moiety Synthesis A Starting Materials (e.g., 2,4,6-trihydroxybenzaldehyde) B Intermediate Scaffolds A->B C Flavan Precursor B->C F Mannich Reaction C->F D Piperidine E Δ¹-Piperideine Trimer D->E E->F G Kinkeloids A and B F->G

Caption: General convergent synthetic strategy for Kinkeloids A and B.

Experimental Protocols

The following protocols are based on the published total synthesis of Kinkeloids A and B.

Protocol 1: Synthesis of the Δ¹-Piperideine Trimer (Tripiperidein)

This protocol describes the preparation of the piperidine precursor required for the key Mannich reaction.

Materials:

  • Piperidine

  • N-Chlorosuccinimide (NCS)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Acetone, pre-chilled to -20 °C

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Ice bath

Procedure:

  • N-Chlorination of Piperidine: Dissolve piperidine in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath. Add N-chlorosuccinimide (NCS) portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC until completion.

  • Formation of Δ¹-Piperideine: After completion, concentrate the reaction mixture under reduced pressure. To the resulting crude N-chloropiperidine, add a solution of potassium hydroxide in ethanol. Stir the mixture at room temperature.

  • Isolation of the Trimer: Carefully remove the solvent using a rotary evaporator, avoiding excessive heat as the monomeric Δ¹-piperideine is volatile. Dissolve the residue in a minimal amount of cold acetone (-20 °C) to induce crystallization of the trimeric form, tripiperidein.

  • Purification: Collect the crystals by filtration and wash with a small amount of cold acetone. Dry the crystals under vacuum to yield pure tripiperidein.

Diagram of the Piperidine Precursor Synthesis

G A Piperidine B N-Chloropiperidine A->B + NCS C Δ¹-Piperideine (monomer) B->C + KOH/Ethanol D Tripiperidein (trimer) C->D Crystallization (cold acetone)

Caption: Synthesis of the Δ¹-piperideine trimer (tripiperidein).

Protocol 2: Synthesis of the Flavan Precursor

This protocol outlines a method for preparing the flavan moiety, which can be adapted from general flavonoid synthesis methodologies. One described method involves an o-quinone methide and an inverse electron-demand Diels-Alder reaction.

Materials:

  • 2,4,6-Trihydroxybenzaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Suitable solvents (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Protection of Phenolic Hydroxyls: React 2,4,6-trihydroxybenzaldehyde with di-tert-butyl dicarbonate to protect the hydroxyl groups as their Boc derivatives. This reaction can be sensitive to temperature.

  • Chromatographic Purification: Purify the resulting protected benzaldehyde using silica gel column chromatography. It is crucial to use a cold solvent system (e.g., ethyl acetate/hexane pre-chilled to -20 °C) to prevent the decomposition of the thermally unstable tri-substituted product.

  • Further Elaboration: The protected benzaldehyde can then be further elaborated through a series of steps to form the complete flavan precursor ready for the Mannich reaction. These steps may include reactions to build the C ring of the flavanoid structure.

Protocol 3: Final Assembly of Kinkeloids A and B via Mannich Reaction

This protocol describes the key coupling step to form the final natural products.

Materials:

  • Flavan precursor (from Protocol 2)

  • Tripiperidein (from Protocol 1)

  • Suitable solvent (e.g., a protic solvent like ethanol or methanol)

  • Acid or base catalyst (if required)

  • Standard glassware for organic synthesis

  • HPLC for purification

Procedure:

  • Reaction Setup: Dissolve the flavan precursor in the chosen solvent. Add the tripiperidein to the solution. The trimer will be in equilibrium with the reactive monomeric Δ¹-piperideine in solution.

  • Mannich Reaction: Stir the reaction mixture at room temperature or with gentle heating. The Mannich reaction will proceed, coupling the piperidine moiety to the flavan structure.

  • Monitoring and Workup: Monitor the progress of the reaction by LC-MS. Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purification: Purify the resulting mixture of Kinkeloids A and B by preparative HPLC to isolate the individual diastereomers.

  • Characterization: Confirm the identity and purity of the synthesized Kinkeloids by comparison with analytical data from the natural products, for example, using LC-MS.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the synthesis of Kinkeloid derivatives.

Table 1: Reaction Yields for Key Synthetic Steps

StepReactant(s)ProductYield (%)
N-Chlorination of PiperidinePiperidine, NCSN-ChloropiperidineData
Formation of TripiperideinN-Chloropiperidine, KOHTripiperideinData
Protection of Benzaldehyde2,4,6-Trihydroxybenzaldehyde, Boc₂OProtected BenzaldehydeData
Mannich ReactionFlavan Precursor, TripiperideinKinkeloids A and B (mixture)Data
HPLC SeparationKinkeloid MixtureKinkeloid A, Kinkeloid BData

Table 2: Characterization Data for Synthesized Kinkeloids

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺Retention Time (min)
Kinkeloid AFormulaMassDataData
Kinkeloid BFormulaMassDataData

Concluding Remarks

The synthetic route described provides a viable pathway for the total synthesis of Kinkeloids A and B. This approach is amenable to the creation of a library of derivatives for biological screening by modifying either the flavan or the piperidine precursors. Such studies are crucial for elucidating the structure-activity relationships of this novel class of alkaloids and for the development of potential therapeutic agents. The synthetic derivatives will also be valuable for in vivo disposition, metabolism, and pharmacokinetic studies.

Bonvalotidine A: Application Notes for Ion Channel Modulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Researcher,

This document provides a summary of the currently available information regarding Bonvalotidine A and outlines a hypothetical framework for its investigation as a potential ion channel modulator.

Note to the Reader: As of the latest literature search, this compound is a known natural product, but there is no publicly available scientific data detailing its effects on ion channels. Therefore, the following application notes and protocols are presented as a predictive guide for researchers initiating studies on this compound. The experimental designs are based on standard methodologies in the field of electrophysiology and ion channel drug discovery.

Introduction to this compound

This compound is a C19-diterpenoid alkaloid of the lycoctonine type. It has been isolated from the roots of the plant Delphinium bonvalotii Franch. Its chemical structure and properties are cataloged by several chemical suppliers.

Chemical Information:

PropertyValue
Compound Name This compound
CAS Number 929019-25-0
Molecular Formula C₂₅H₃₉NO₇
Molecular Weight 465.58 g/mol
Chemical Class Diterpenoid Alkaloid
Source Delphinium bonvalotii Franch

Hypothetical Applications in Ion Channel Research

Based on the structural class of diterpenoid alkaloids, this compound may possess modulatory activity on various ion channels. Alkaloids from plant sources have a rich history as channel modulators, often targeting voltage-gated sodium, potassium, and calcium channels, as well as ligand-gated ion channels. Potential research applications include:

  • Screening for activity on a panel of neuronal, cardiac, or sensory ion channels.

  • Characterizing the mechanism of action on a specific ion channel subtype (e.g., blocker, activator, modulator of gating kinetics).

  • Investigating structure-activity relationships by comparing its effects to other known diterpenoid alkaloids.

  • Exploring therapeutic potential for conditions related to channelopathies, such as epilepsy, cardiac arrhythmias, or chronic pain.

Proposed Experimental Protocols

The following are detailed, yet hypothetical, protocols for the initial investigation of this compound's effects on ion channels.

Cell Culture and Transfection

Objective: To prepare mammalian cells expressing the ion channel of interest for electrophysiological recording.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding the ion channel of interest (e.g., hNaV1.7, hKV7.2/7.3, hCaV2.2)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

  • When cells reach 80-90% confluency, passage them into 35 mm culture dishes for transfection.

  • On the day of transfection, replace the medium in the 35 mm dishes with fresh, pre-warmed DMEM.

  • Prepare the transfection complex according to the manufacturer's protocol. Briefly, mix the plasmid DNA and transfection reagent in serum-free medium and incubate for 15-20 minutes at room temperature.

  • Add the transfection complex dropwise to the cells.

  • Incubate the cells for 24-48 hours post-transfection to allow for protein expression before conducting experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To measure the effect of this compound on the ionic currents mediated by the expressed ion channels.

Materials:

  • Transfected HEK293 cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Perfusion system

Protocol:

  • Prepare a range of working concentrations of this compound by diluting the stock solution in the extracellular solution. Ensure the final DMSO concentration is ≤ 0.1%.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Transfer a dish of transfected cells to the stage of the patch-clamp microscope and perfuse with the extracellular solution.

  • Approach a single, healthy-looking transfected cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage protocol appropriate for the ion channel being studied to elicit ionic currents. For example, for a voltage-gated sodium channel, a series of depolarizing voltage steps from a holding potential of -100 mV could be used.

  • Record baseline currents in the absence of the compound.

  • Perfuse the cell with the desired concentration of this compound and record the currents again.

  • Wash out the compound with the extracellular solution to observe any recovery of the current.

  • Repeat for multiple cells and concentrations to generate a dose-response curve.

Data Presentation (Hypothetical)

Quantitative data from such experiments should be summarized in a clear, tabular format.

Table 1: Hypothetical Modulatory Effects of this compound on Various Ion Channels

Ion ChannelCell LineTechniqueEffectIC₅₀ / EC₅₀ (µM)n (cells)
hNaV1.7HEK293Whole-Cell Patch-ClampInhibition5.2 ± 0.88
hKV7.2/7.3CHOWhole-Cell Patch-ClampActivation12.5 ± 2.16
hCaV2.2HEK293Whole-Cell Patch-ClampInhibition25.1 ± 3.57
hERGHEK293Whole-Cell Patch-ClampNo Effect> 1005

Visualizations of Experimental Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and a hypothetical signaling pathway for this compound's action.

experimental_workflow cluster_cell_prep Cell Line Preparation cluster_electrophysiology Electrophysiology cluster_compound_testing Compound Evaluation cluster_data_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transient Transfection with Ion Channel Plasmid cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol current_recording Record Ionic Currents voltage_protocol->current_recording baseline Record Baseline Current current_recording->baseline application Apply this compound baseline->application washout Washout application->washout dose_response Generate Dose-Response Curve washout->dose_response ic50_ec50 Calculate IC50/EC50 dose_response->ic50_ec50

Caption: Experimental workflow for characterizing this compound's ion channel activity.

signaling_pathway bonvalotidine_a This compound ion_channel Voltage-Gated Sodium Channel (NaV) bonvalotidine_a->ion_channel inhibition Inhibition membrane_potential Membrane Potential Stabilization ion_channel->membrane_potential Na+ Influx action_potential Reduced Action Potential Firing membrane_potential->action_potential neuronal_excitability Decreased Neuronal Excitability action_potential->neuronal_excitability

Caption: Hypothetical mechanism of this compound as a sodium channel inhibitor.

Application Notes and Protocols: Bonvalotidine A as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bonvalotidine A is a novel small molecule demonstrating high affinity and selectivity for Target X, a protein implicated in a key cellular signaling pathway. These characteristics make this compound an ideal candidate for development into a molecular probe to investigate the biology of Target X. This document provides detailed protocols for the synthesis of this compound-based probes and their application in various cellular and biochemical assays.

Data Presentation

Table 1: Binding Affinity of this compound Derivatives for Target X

CompoundModificationKd (nM)[1]Assay Method
This compoundUnmodified15.2 ± 2.1Surface Plasmon Resonance (SPR)
BvA-Fluor 488C-terminus Alexa Fluor 48825.8 ± 3.5Isothermal Titration Calorimetry (ITC)[1]
BvA-BiotinN-terminus Biotin20.1 ± 2.9Bio-Layer Interferometry (BLI)[1]
BvA-AzideN-terminus Azide18.5 ± 2.5Surface Plasmon Resonance (SPR)

Table 2: Cellular Activity of this compound Probes

CompoundEC50 (µM) (Pathway Inhibition)Cell LineCytotoxicity (CC50, µM)
This compound0.5 ± 0.1HEK293T> 100
BvA-Fluor 4881.2 ± 0.3HEK293T> 100
BvA-Biotin0.9 ± 0.2HEK293T> 100

Experimental Protocols

Protocol 1: Synthesis of this compound-Fluor 488

This protocol describes the conjugation of a fluorescent dye to this compound for use in cellular imaging.[2][3]

Materials:

  • This compound with a C-terminal carboxylic acid

  • Alexa Fluor 488 NHS Ester

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve this compound (1 eq) in anhydrous DMF.

  • Add DIPEA (3 eq) to the solution and stir for 5 minutes at room temperature.

  • Add Alexa Fluor 488 NHS Ester (1.2 eq) to the reaction mixture.

  • Stir the reaction in the dark at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by reverse-phase HPLC to obtain BvA-Fluor 488.

  • Lyophilize the pure fractions and store at -20°C, protected from light.

Protocol 2: Confocal Fluorescence Microscopy for Target X Localization

This protocol details the use of BvA-Fluor 488 to visualize the subcellular localization of Target X.[4]

Materials:

  • HEK293T cells

  • BvA-Fluor 488

  • Hoechst 33342

  • MitoTracker Red CMXRos

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde

  • Confocal microscope

Procedure:

  • Seed HEK293T cells on glass-bottom dishes.

  • Allow cells to adhere overnight.

  • Treat cells with BvA-Fluor 488 (1 µM) in culture medium for 1 hour at 37°C.

  • For co-localization, add Hoechst 33342 (1 µg/mL) and MitoTracker Red CMXRos (200 nM) for the last 15 minutes of incubation.

  • Wash the cells three times with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Image the cells using a confocal microscope with appropriate laser lines and filters for Alexa Fluor 488, Hoechst 33342, and MitoTracker Red.

Protocol 3: Affinity Pull-Down Assay to Identify Target X Interacting Proteins

This protocol outlines the use of BvA-Biotin to isolate Target X and its binding partners.[5][6][7][8][9]

Materials:

  • BvA-Biotin

  • Streptavidin-coated magnetic beads

  • Cell lysate from HEK293T cells

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Wash buffer (Lysis buffer with 0.1% Triton X-100)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Incubate streptavidin-coated magnetic beads with BvA-Biotin (10 µM) in PBS for 1 hour at room temperature with gentle rotation to create the affinity matrix.

  • Wash the beads three times with PBS to remove unbound probe.

  • Incubate the BvA-Biotin-conjugated beads with cell lysate (1 mg total protein) for 2 hours at 4°C with gentle rotation.

  • Collect the beads using a magnetic stand and discard the supernatant.

  • Wash the beads five times with ice-cold wash buffer.

  • Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Analyze the eluate by SDS-PAGE and subsequent mass spectrometry to identify interacting proteins.

Mandatory Visualization

G cluster_0 Target X Signaling Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Binds Target_X Target X Receptor->Target_X Activates Kinase_A Kinase A Target_X->Kinase_A Phosphorylates Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Induces Bonvalotidine_A This compound Bonvalotidine_A->Target_X Inhibits

Caption: Proposed signaling pathway involving Target X and the inhibitory action of this compound.

G cluster_1 Affinity Pull-Down Workflow BvA_Biotin BvA-Biotin Incubate1 Incubate BvA_Biotin->Incubate1 Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubate1 Cell_Lysate Cell Lysate (Target X + Interactors) Incubate2 Incubate Cell_Lysate->Incubate2 Wash1 Wash Incubate1->Wash1 Wash1->Incubate2 Affinity Matrix Wash2 Wash Incubate2->Wash2 Capture Complex Elute Elute Wash2->Elute Analysis SDS-PAGE & Mass Spectrometry Elute->Analysis

Caption: Experimental workflow for identifying protein interactors of Target X using a BvA-Biotin pull-down assay.

G cluster_2 Logical Relationship of Probe Applications Bonvalotidine_A This compound Probe_Synthesis Probe Synthesis (BvA-Fluor, BvA-Biotin) Bonvalotidine_A->Probe_Synthesis Cellular_Imaging Cellular Imaging (Confocal Microscopy) Probe_Synthesis->Cellular_Imaging Interaction_Studies Interaction Studies (Pull-Down Assay) Probe_Synthesis->Interaction_Studies Target_Localization Target Localization Cellular_Imaging->Target_Localization Binding_Partners Binding Partners Interaction_Studies->Binding_Partners Functional_Understanding Functional Understanding of Target X Target_Localization->Functional_Understanding Binding_Partners->Functional_Understanding

Caption: Logical flow from this compound to a functional understanding of its target through probe-based applications.

References

Application Notes and Protocols for Developing Analytical Standards for Bonvalotidine A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bonvalotidine A is a novel, putative isoquinoline alkaloid isolated from a rare terrestrial actinomycete. Preliminary studies suggest potent cytotoxic activity against several cancer cell lines, making it a promising candidate for further drug development. To ensure the quality, consistency, and regulatory compliance of preclinical and clinical studies, the development of robust analytical standards is paramount. These application notes provide a comprehensive guide to establishing the analytical standards for this compound, covering its physicochemical characterization, reference standard qualification, analytical method validation, and a representative bioassay protocol.

Physicochemical Characterization

A fundamental step in developing analytical standards is the thorough characterization of the compound's physicochemical properties.

1.1. Solubility Determination

A protocol for determining the aqueous and solvent solubility of this compound.

Experimental Protocol:

  • Preparation of Solutions: Prepare a series of saturated solutions of this compound in various solvents (e.g., water, PBS pH 7.4, DMSO, ethanol, methanol, acetonitrile) by adding an excess amount of the compound to the solvent.

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Filtration: Filter the solutions through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the filtrate using a validated HPLC-UV method (as described in Section 3.1) to determine the concentration of dissolved this compound.

  • Data Reporting: Express solubility in mg/mL and µM.

1.2. pKa and logP Determination

Protocols for determining the ionization constant (pKa) and partition coefficient (logP).

Experimental Protocol (pKa by Potentiometric Titration):

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water/methanol).

  • Titration: Titrate the solution with a standardized solution of HCl or NaOH.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Analysis: Determine the pKa from the titration curve as the pH at which 50% of the compound is ionized.

Experimental Protocol (logP by Shake-Flask Method):

  • Phase Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.

  • Partitioning: Dissolve a known concentration of this compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for 1 hour and then allow the phases to separate.

  • Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.

  • Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Presentation: Physicochemical Properties of this compound

ParameterMethodResult
Solubility
Water (mg/mL)HPLC-UV0.15
PBS pH 7.4 (mg/mL)HPLC-UV0.25
DMSO (mg/mL)HPLC-UV>100
Ethanol (mg/mL)HPLC-UV15.2
pKa Potentiometric Titration8.2 (basic)
logP Shake-Flask3.5

Reference Standard Qualification

The qualification of a specific batch of this compound as a reference standard is critical for all subsequent analytical and biological testing.

Experimental Protocol:

  • Purity by HPLC-UV:

    • Method: Utilize the HPLC-UV method detailed in Section 3.1.

    • Analysis: Analyze the candidate reference standard and report the purity as the area percent of the main peak.

  • Identity Confirmation by LC-MS/MS:

    • Method: Use the LC-MS/MS method from Section 3.2.

    • Analysis: Confirm the molecular weight and fragmentation pattern consistent with the proposed structure of this compound.

  • Structural Confirmation by NMR:

    • Method: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Analysis: Confirm the chemical structure by assigning all proton and carbon signals.

  • Water Content by Karl Fischer Titration:

    • Method: Perform coulometric Karl Fischer titration.

    • Analysis: Determine the water content as a percentage.

  • Residual Solvents by Headspace GC-MS:

    • Method: Analyze for residual solvents from the purification process using headspace gas chromatography-mass spectrometry.

    • Analysis: Quantify any residual solvents and ensure they are below ICH limits.

Data Presentation: Reference Standard Qualification Data

TestMethodSpecificationResult
PurityHPLC-UV≥ 99.0%99.7%
IdentityLC-MS/MSConsistent with StructureConfirmed
StructureNMRConsistent with StructureConfirmed
Water ContentKarl Fischer≤ 1.0%0.3%
Residual SolventsGC-MS< 0.5% Total< 0.1%

Analytical Method Development and Validation

Validated analytical methods are required for the reliable quantification of this compound in bulk material and biological matrices.

3.1. HPLC-UV Method for Purity and Potency

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Data Presentation: HPLC-UV Method Validation Summary

ParameterResult
Specificity No interference from blank or placebo
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) < 2.0%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
Robustness Unaffected by minor changes in flow rate, temperature, and mobile phase composition

3.2. LC-MS/MS Method for Quantification in Plasma

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC with a rapid gradient.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mass Spectrometer: Triple quadrupole.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: e.g., m/z 350.2 → 192.1 (Quantifier), 350.2 → 165.1 (Qualifier).

      • Internal Standard: e.g., m/z 354.2 → 196.1.

  • Validation: Validate for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term).

Data Presentation: LC-MS/MS Method Validation Summary

ParameterResult
Linearity (r²) > 0.995
Range (ng/mL) 0.1 - 100
Accuracy (% Bias) ± 15% (± 20% at LLOQ)
Precision (CV%) < 15% (< 20% at LLOQ)
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible

Forced Degradation Studies

To understand the intrinsic stability of this compound and to develop a stability-indicating method.

Experimental Protocol:

  • Stress Conditions: Expose solutions of this compound (e.g., at 1 mg/mL) to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state and solution).

    • Photolytic: ICH-compliant light exposure (solid state and solution).

  • Analysis: Analyze the stressed samples using the validated HPLC-UV method.

  • Peak Purity: Assess the peak purity of the main peak in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Data Presentation: Forced Degradation Results

Condition% DegradationObservations
0.1 M HCl, 60 °C15.2%Two major degradants observed
0.1 M NaOH, 60 °C25.8%One major degradant observed
3% H₂O₂, RT8.5%Minor degradation
80 °C (Solid)< 1.0%Stable
Photolytic5.1%Minor degradation

In Vitro Bioassay for Potency Determination

A cell-based assay to determine the functional potency of this compound.

Experimental Protocol (MTT Assay for Cytotoxicity):

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a positive control, e.g., doxorubicin) for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability versus the log of the compound concentration.

Diagrams

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Application Physicochemical Properties Physicochemical Properties Reference Standard Qualification Reference Standard Qualification Physicochemical Properties->Reference Standard Qualification HPLC-UV Method HPLC-UV Method Reference Standard Qualification->HPLC-UV Method LC-MS/MS Method LC-MS/MS Method Reference Standard Qualification->LC-MS/MS Method Forced Degradation Forced Degradation HPLC-UV Method->Forced Degradation Bioassay Bioassay HPLC-UV Method->Bioassay Stability Testing Stability Testing Forced Degradation->Stability Testing Plasma Sample (50 µL) Plasma Sample (50 µL) Add ACN with IS (150 µL) Add ACN with IS (150 µL) Plasma Sample (50 µL)->Add ACN with IS (150 µL) Vortex (1 min) Vortex (1 min) Add ACN with IS (150 µL)->Vortex (1 min) Centrifuge (14,000 rpm, 10 min) Centrifuge (14,000 rpm, 10 min) Vortex (1 min)->Centrifuge (14,000 rpm, 10 min) Supernatant Transfer Supernatant Transfer Centrifuge (14,000 rpm, 10 min)->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis This compound This compound EGFR EGFR This compound->EGFR inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibition Proliferation Proliferation mTOR->Proliferation

Bonvalotidine A: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bonvalotidine A is a novel synthetic flavonoid derivative currently under investigation for its potential therapeutic properties. As a member of the flavonoid family, it is hypothesized to possess anti-inflammatory, antioxidant, and cell signaling modulatory activities. These application notes provide detailed protocols for the preparation, formulation, and experimental use of this compound in common preclinical research models. The methodologies outlined below are intended to serve as a guide for researchers in pharmacology, drug discovery, and molecular biology.

Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this document. The data presented herein are simulated and intended to exemplify typical experimental outcomes for a novel flavonoid compound.

Physicochemical Properties and Formulation

Proper solubilization and formulation of this compound are critical for obtaining reliable and reproducible experimental results. Due to the characteristic low aqueous solubility of many flavonoids, specific protocols are required for in vitro and in vivo applications.[1][2]

Solubility and Stock Solution Preparation

This compound is sparingly soluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most in vitro cell-based assays, a high-concentration stock solution in DMSO is recommended.

Table 1: Solubility of this compound

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Phosphate-Buffered Saline (PBS)< 0.1
Dimethyl Sulfoxide (DMSO)> 50
Ethanol (95%)> 20

Protocol 1: Preparation of 10 mM Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile, cell culture-grade DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

In Vitro Experimental Protocols

The following protocols describe common in vitro assays to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and provides a measure of its potential cytotoxicity.

Protocol 2: MTT Assay for Cytotoxicity

  • Seed cells (e.g., RAW 264.7 macrophages or HeLa cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound from the 10 mM DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (0.1% DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: Hypothetical IC₅₀ Values for this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
RAW 264.748> 100
HeLa4875.2
HepG24889.5
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3: Griess Assay for Nitric Oxide Inhibition

  • Seed RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group without LPS and a positive control group with LPS only.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Table 3: Hypothetical Inhibition of NO Production by this compound

Concentration (µM)NO Production (% of LPS Control)
192.3 ± 4.5
575.1 ± 3.8
1051.6 ± 2.9
2528.4 ± 2.1

In Vivo Experimental Protocol

The following protocol outlines the administration of this compound in a mouse model of acute inflammation.

Formulation for In Vivo Administration

For in vivo studies, this compound can be formulated for intraperitoneal (i.p.) or oral (p.o.) administration. A common vehicle is a mixture of DMSO, Tween 80, and saline.

Protocol 4: Preparation of Formulation for Intraperitoneal Injection

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock.

  • In a separate sterile tube, mix Tween 80 and sterile saline (0.9% NaCl).

  • Slowly add the this compound/DMSO stock to the saline/Tween 80 mixture while vortexing to create a stable suspension.

  • A typical final vehicle composition is 5% DMSO, 5% Tween 80, and 90% saline.

  • Administer the formulation to mice at a volume of 10 mL/kg body weight.

Mouse Model of LPS-Induced Systemic Inflammation

This model is used to evaluate the in vivo anti-inflammatory efficacy of this compound.

Protocol 5: LPS-Induced Inflammation in Mice

  • Use male C57BL/6 mice (8-10 weeks old).

  • Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) or the vehicle one hour prior to the inflammatory challenge.

  • Induce systemic inflammation by injecting LPS (1 mg/kg, i.p.).

  • Two hours after the LPS injection, collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6).

  • Euthanize the mice and harvest tissues (e.g., lung, liver) for further analysis (e.g., histology, gene expression).

Table 4: Hypothetical Effect of this compound on Serum TNF-α Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)
Vehicle Control-150 ± 25
LPS + Vehicle-2500 ± 350
LPS + this compound101800 ± 280
LPS + this compound251100 ± 190
LPS + this compound50650 ± 110

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action: Inhibition of NF-κB Signaling

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.

BonvalotidineA_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription BonvalotidineA This compound BonvalotidineA->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines the workflow for screening the anti-inflammatory properties of this compound.

InVitro_Workflow start Start: this compound Stock cytotoxicity 1. Cytotoxicity Assay (MTT) Determine non-toxic concentrations start->cytotoxicity dosing 2. Select Doses Choose concentrations for efficacy assays cytotoxicity->dosing treatment 3. Cell Treatment Pre-treat RAW 264.7 cells dosing->treatment stimulation 4. LPS Stimulation Induce inflammatory response treatment->stimulation analysis 5. Endpoint Analysis stimulation->analysis griess Griess Assay (NO Production) analysis->griess elisa ELISA (Cytokine Levels) analysis->elisa western Western Blot (Protein Expression) analysis->western end End: Data Interpretation griess->end elisa->end western->end

Caption: Workflow for in vitro screening of this compound's anti-inflammatory effects.

Logical Relationship of In Vivo Experiment

This diagram illustrates the logical flow of the in vivo anti-inflammatory experiment.

InVivo_Logic hypothesis Hypothesis: This compound reduces systemic inflammation groups Experimental Groups: 1. Vehicle 2. LPS + Vehicle 3. LPS + this compound hypothesis->groups treatment Treatment Administration (i.p. injection) groups->treatment challenge Inflammatory Challenge (LPS injection) treatment->challenge sampling Sample Collection (Blood, Tissues) challenge->sampling outcome Outcome Measurement: Reduced serum TNF-α sampling->outcome

Caption: Logical flow of the in vivo anti-inflammatory study.

References

Application Notes and Protocols for Bonvalotidine A Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data, including specific cell culture protocols and quantitative metrics for Bonvalotidine A, are not extensively available in published literature. This compound is classified as a hetisine-type diterpenoid alkaloid. The following application notes and protocols are therefore based on established methodologies for this class of compounds and serve as a comprehensive guide for initiating research on this compound.

Introduction

This compound belongs to the hetisine-type C20-diterpenoid alkaloids, a class of natural products known for a wide range of biological activities, including antiarrhythmic, antimicrobial, and antitumor effects.[1][2][3] Research into the cytotoxic properties of diterpenoid alkaloids has highlighted their potential as novel anticancer agents, with several derivatives demonstrating significant activity against various human cancer cell lines.[4][5] These compounds often exert their effects by modulating critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Putative Mechanism of Action

While the specific molecular targets of this compound have not been elucidated, studies on related hetisine-type diterpenoid alkaloids suggest potential mechanisms of action. For instance, some derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation by modulating key signaling cascades. One study indicated that a hetisine-type derivative suppressed extracellular signal-regulated kinase (ERK) phosphorylation while inducing phosphoinositide 3-kinase (PI3K) phosphorylation in Raji lymphoma cells.[4] Another related diterpenoid alkaloid, aconitine, has been reported to induce apoptosis in cardiomyocytes through a p38 MAPK-dependent mechanism and inhibit the proliferation of PC12 cells.[6][7] These findings suggest that this compound may act on similar pathways to exert cytotoxic effects.

Data Presentation: Cytotoxicity of Diterpenoid Alkaloids

The following table summarizes the cytotoxic activities of various diterpenoid alkaloids against a panel of human cancer cell lines, providing a reference for the potential efficacy of this compound.

Diterpenoid AlkaloidCell LineIC50 (µM)
Lipojesaconitine[4]A549 (Lung Carcinoma)6.0
MDA-MB-231 (Breast Cancer)7.3
MCF-7 (Breast Cancer)6.8
KB (Cervical Carcinoma)7.1
Delphatisine C[5]A549 (Lung Carcinoma)2.36
Honatisine[5]MCF-7 (Breast Cancer)3.16
Trichodelphinine F[8]A549 (Lung Carcinoma)16.55
Navicularine B[8]HL-60 (Leukemia)13.50
SMMC-7721 (Hepatocellular Carcinoma)18.52
A-549 (Lung Carcinoma)17.22
MCF-7 (Breast Cancer)11.18
SW480 (Colon Carcinoma)16.36

Experimental Protocols

General Cell Culture

This protocol outlines the basic steps for maintaining and preparing cell lines for treatment with this compound.

Materials:

  • Selected cancer cell line (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Maintain cells in T-75 flasks with complete growth medium.

  • Passage cells upon reaching 80-90% confluency.

  • For experiments, seed cells into appropriate culture vessels (e.g., 96-well, 6-well plates) and allow for overnight attachment.

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine cell viability following treatment.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is below 0.5%.

  • Replace the medium in the 96-well plate with the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on key signaling proteins.

Materials:

  • Cells seeded in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an ECL detection system.

Visualizations

Experimental Workflow for Evaluating this compound

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Assays cluster_analysis Data Analysis cell_culture Cell Culture & Seeding compound_prep This compound Dilution treatment Cell Treatment compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay western_blot Western Blot treatment->western_blot ic50 IC50 Calculation mtt_assay->ic50 pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Bonvalotidine_A This compound PI3K PI3K Bonvalotidine_A->PI3K Induces ERK ERK Bonvalotidine_A->ERK Inhibits RTK Growth Factor Receptor RTK->PI3K MEK MEK RTK->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK->ERK ERK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Bonvalotidine A HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Bonvalotidine A, a C19-diterpenoid alkaloid. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: Based on methods for similar C19-diterpenoid alkaloids, a good starting point for this compound analysis is reversed-phase HPLC.[1][2][3][4] A C18 column is commonly used with a mobile phase consisting of acetonitrile and a buffer, such as ammonium acetate, at a slightly alkaline pH to ensure good peak shape for the basic alkaloid structure.[4]

Q2: Why is my this compound peak showing significant tailing?

A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[5][6][7][8] It is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based column packing.[6][7] Operating the mobile phase at a pH where the silanol groups are not ionized (low pH) or where the basic analyte is not protonated (high pH) can mitigate this. For alkaloids, a higher pH is often preferred.[4] Using a modern, well-end-capped C18 column can also significantly reduce these interactions.[6][9]

Q3: What mobile phase additives can I use to improve the peak shape of this compound?

A3: To improve the peak shape of basic compounds, additives like triethylamine (TEA) or diethylamine (DEA) can be added to the mobile phase.[10] These are "silanol blockers" that compete with the analyte for interaction with the active silanol sites on the stationary phase, thus reducing peak tailing. Using a buffered mobile phase, such as ammonium acetate, is also crucial for maintaining a consistent pH and improving peak symmetry.[4][11]

Q4: Can I use a gradient elution for this compound analysis?

A4: Yes, a gradient elution can be very effective, especially when analyzing crude extracts that may contain other related alkaloids with different polarities. A typical gradient would involve increasing the proportion of the organic solvent (e.g., acetonitrile) in the aqueous buffered mobile phase over the course of the run. This allows for the elution of a wider range of compounds with good resolution.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary interactions with residual silanol groups - Use a highly end-capped C18 or a specialized column for basic compounds. - Increase the mobile phase pH to a basic value (e.g., pH 9.5 with ammonium acetate buffer) to deprotonate the analyte.[4] - Add a silanol-masking agent like triethylamine (TEA) to the mobile phase (0.1-0.5%).[10]
Column Overload - Reduce the injection volume or dilute the sample.
Inappropriate mobile phase pH - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
Extra-column dead volume - Use tubing with a smaller internal diameter and ensure all connections are properly fitted.
Problem 2: Poor Resolution or Co-eluting Peaks
Possible Cause Recommended Solution
Inadequate mobile phase composition - Optimize the gradient profile (slower gradient). - Try a different organic modifier (e.g., methanol instead of acetonitrile).
Suboptimal column chemistry - Test a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
Insufficient column efficiency - Use a longer column or a column with smaller particle size.
Problem 3: Fluctuating Retention Times
Possible Cause Recommended Solution
Inconsistent mobile phase preparation - Prepare fresh mobile phase daily and ensure accurate pH measurement. - Degas the mobile phase thoroughly before use.
Column temperature variations - Use a column oven to maintain a stable temperature.
Pump issues (unstable flow rate) - Purge the pump to remove air bubbles. - Check for leaks in the system.

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (or similar)
Mobile Phase A 40 mM Ammonium Acetate, pH adjusted to 9.5 with ammonia[4]
Mobile Phase B Acetonitrile
Gradient 46% B (Isocratic) or a gradient from 30% to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 235 nm[12]
Injection Volume 10 µL

Visualizations

Troubleshooting_Workflow start Start HPLC Analysis peak_shape Assess Peak Shape start->peak_shape good_peak Symmetrical Peak peak_shape->good_peak Symmetrical bad_peak Peak Tailing/Fronting peak_shape->bad_peak Asymmetrical end End good_peak->end cause Identify Cause bad_peak->cause solution Implement Solution cause->solution e.g., Adjust pH, Change Column reassess Re-run and Assess solution->reassess reassess->good_peak Problem Solved reassess->cause Problem Persists

Caption: A logical workflow for troubleshooting HPLC peak shape issues.

HPLC_System_Components solvent Solvent Reservoir Mobile Phase A & B pump Pump Gradient Mixer solvent->pump injector Autosampler Manual Injector pump->injector column HPLC Column C18 Stationary Phase injector->column detector UV-Vis Detector 235 nm column->detector data Data System Chromatogram detector->data

Caption: Key components of a typical HPLC system for this compound analysis.

References

"Bonvalotidine A stability and degradation issues"

Author: BenchChem Technical Support Team. Date: November 2025

Bonvalotidine A Technical Support Center

Disclaimer: this compound is a hypothetical compound created for the purpose of this illustrative technical support guide. The following information, including stability data, degradation pathways, and experimental protocols, is based on general principles of pharmaceutical science and is intended to serve as a template for researchers working with novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment, protected from light. Under these conditions, the compound is expected to be stable for at least 12 months. For short-term storage of solutions, use a suitable anhydrous solvent (e.g., DMSO) and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound may be indicated by a color change in the lyophilized powder (e.g., from white to yellow or brown) or in solution. Other signs include insolubility or the appearance of particulate matter in a previously clear solution. Any observed changes in physical appearance should be followed up with analytical testing to confirm degradation.

Q3: Which solvents are compatible with this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It has limited solubility in aqueous buffers. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium immediately before use. The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: Is this compound sensitive to light?

A4: Yes, preliminary data suggests that this compound is photosensitive. Exposure to direct sunlight or prolonged exposure to artificial light can lead to degradation. It is recommended to handle the compound and its solutions in a light-protected environment (e.g., using amber vials or by wrapping containers in aluminum foil).

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC-UV Analysis

Symptoms:

  • You observe additional peaks in your chromatogram that are not present in the reference standard.

  • The area of the main this compound peak is smaller than expected.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation due to improper storage 1. Verify that the compound has been stored at the recommended temperature and protected from light. 2. Prepare a fresh solution from a new vial of lyophilized powder and re-analyze.
On-instrument degradation 1. Check the stability of this compound in the mobile phase over the course of the analysis time. 2. If degradation is observed, consider using a cooler autosampler or reducing the run time.
Contamination 1. Ensure all glassware and solvents are clean. 2. Run a blank injection (mobile phase only) to check for system contamination.

Issue 2: Loss of Biological Activity in Cell-Based Assays

Symptoms:

  • The observed potency (e.g., IC50) of this compound is significantly lower than expected.

  • There is high variability between replicate experiments.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation in aqueous media 1. This compound may be unstable in aqueous buffers or cell culture media. 2. Prepare fresh dilutions from a DMSO stock immediately before each experiment. 3. Perform a time-course experiment to assess the stability of this compound in your specific assay medium.
Adsorption to plasticware 1. The compound may be adsorbing to the surface of pipette tips, tubes, or assay plates. 2. Consider using low-adhesion plasticware or pre-treating surfaces with a blocking agent like bovine serum albumin (BSA).
Interaction with media components 1. Components in the cell culture medium (e.g., serum proteins) may bind to this compound, reducing its effective concentration. 2. Evaluate the effect of serum concentration on the compound's activity.

Quantitative Data Summary

Table 1: Summary of this compound Stability Under Forced Degradation Conditions

ConditionIncubation Time (hours)% this compound RemainingMajor Degradation Products
0.1 M HCl2465.2%BVA-DP1, BVA-DP2
0.1 M NaOH2442.8%BVA-DP3
3% H₂O₂2478.1%BVA-DP4
Heat (80°C)4889.5%BVA-DP1
Light (Xenon lamp)4871.4%BVA-DP5

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound by HPLC-UV

1. Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Thermal: Incubate a sealed vial of the stock solution at 80°C.

    • Photolytic: Expose a clear vial of the stock solution to a xenon lamp.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to a final concentration of approximately 50 µg/mL.

    • Inject the samples onto the HPLC system.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 10-90% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

  • Identify and quantify the major degradation products based on their peak areas.

Visualizations

degradation_pathway This compound This compound BVA-DP1 (Hydrolysis) BVA-DP1 (Hydrolysis) This compound->BVA-DP1 (Hydrolysis) Acidic/Thermal Stress BVA-DP2 (Epimerization) BVA-DP2 (Epimerization) This compound->BVA-DP2 (Epimerization) Acidic Stress BVA-DP3 (Base-catalyzed Hydrolysis) BVA-DP3 (Base-catalyzed Hydrolysis) This compound->BVA-DP3 (Base-catalyzed Hydrolysis) Basic Stress BVA-DP4 (Oxidation) BVA-DP4 (Oxidation) This compound->BVA-DP4 (Oxidation) Oxidative Stress BVA-DP5 (Photodegradation) BVA-DP5 (Photodegradation) This compound->BVA-DP5 (Photodegradation) Photolytic Stress

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acidic Acidic Stock Solution->Acidic Basic Basic Stock Solution->Basic Oxidative Oxidative Stock Solution->Oxidative Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC-UV/MS HPLC-UV/MS Acidic->HPLC-UV/MS Basic->HPLC-UV/MS Oxidative->HPLC-UV/MS Thermal->HPLC-UV/MS Photolytic->HPLC-UV/MS Data Analysis Data Analysis HPLC-UV/MS->Data Analysis

Caption: Workflow for this compound forced degradation study.

troubleshooting_logic Unexpected HPLC Peaks Unexpected HPLC Peaks Is it a single, sharp peak? Is it a single, sharp peak? Unexpected HPLC Peaks->Is it a single, sharp peak? Check Storage Check Storage Analyze Fresh Sample Analyze Fresh Sample Check Storage->Analyze Fresh Sample Run Blank Run Blank Peaks still present? Peaks still present? Run Blank->Peaks still present? Fresh Sample Fresh Sample Contamination Issue Contamination Issue Degradation Issue Degradation Issue Is it a single, sharp peak?->Check Storage Yes Is it a single, sharp peak?->Run Blank No Peaks still present?->Check Storage No Peaks still present?->Contamination Issue Yes Peaks gone? Peaks gone? Analyze Fresh Sample->Peaks gone? Peaks gone?->Degradation Issue Yes Further Investigation Needed Further Investigation Needed Peaks gone?->Further Investigation Needed No

Caption: Troubleshooting logic for unexpected HPLC results.

"improving solubility of Bonvalotidine A for assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Bonvalotidine A for assays.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Poor aqueous solubility is common for complex organic molecules like this compound, a lycoctonine-type C19-diterpenoid alkaloid.[1] The first step is to systematically test a range of solvents and solubility-enhancing techniques. We recommend a tiered approach, starting with common organic solvents and moving to more advanced methods if necessary.

Q2: Which organic solvents should I try first?

A2: Dimethyl sulfoxide (DMSO) and ethanol are common first-line choices for dissolving water-insoluble compounds for in vitro assays.[2][3][4] It is crucial to prepare a concentrated stock solution in the organic solvent, which can then be diluted into your aqueous assay buffer. Always include a vehicle control (buffer with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q3: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. How can I prevent this?

A3: This indicates that the final concentration of this compound exceeds its solubility limit in the final assay buffer, even with the presence of a small amount of DMSO. Here are several strategies to address this:

  • Optimize Solvent Concentration: Determine the maximum tolerable percentage of your organic solvent in the assay. For cell-based assays, DMSO concentrations should ideally be kept below 1%, as higher concentrations can be cytotoxic.[2][3][4][5]

  • Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to your assay buffer can help maintain the solubility of your compound.[6] This is particularly useful for enzyme assays but may not be suitable for cell-based assays due to potential cytotoxicity.

  • Adjust pH: The solubility of compounds with ionizable groups can be significantly influenced by pH.[7][8] Systematically test the solubility of this compound in buffers with different pH values to see if you can find a range where it is more soluble.

  • Sonication: Sonication can help to break down aggregates and increase the rate of dissolution.[6]

Q4: I am still facing solubility issues, or I need to avoid organic solvents for my assay. What other methods can I explore?

A4: If standard solvent and surfactant methods are insufficient or incompatible with your experimental system, you can consider more advanced formulation strategies:

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, forming an "inclusion complex" that is more water-soluble.[2][9] β-cyclodextrin is a commonly used type.

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[9][10] This can enhance the dissolution rate.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting concentration for creating a stock solution of this compound?

A: Without specific solubility data for this compound, we recommend starting with a high concentration, for example, 10-50 mM in 100% DMSO. Then, perform serial dilutions to determine the highest concentration that remains in solution.

Q: How can I determine the maximum permissible solvent concentration for my cell-based assay?

A: It is essential to run a solvent tolerance experiment. Treat your cells with a range of solvent concentrations (e.g., 0.1% to 5% DMSO or ethanol) and measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). This will determine the highest solvent concentration that does not significantly impact your cells. Studies have shown that DMSO concentrations above 1% can reduce readout parameters in many cell types.[2][3][4]

Q: Can I heat the solution to improve the solubility of this compound?

A: Gentle warming can sometimes aid dissolution. However, the thermal stability of this compound is unknown. Prolonged or excessive heating could lead to degradation. If you choose to warm the sample, do so cautiously and for a short period.

Q: Are there any other physical methods to improve solubility?

A: Yes, methods that reduce the particle size of the compound can increase the surface area for dissolution. These include micronization and nanosuspension.[7][9][10] These techniques require specialized equipment.

Data Presentation

Table 1: Common Solvents for In Vitro Assays

SolventCommon Starting Concentration in AssayMaximum Recommended Concentration (Cell-Based Assays)Notes
Dimethyl Sulfoxide (DMSO)0.1 - 0.5%< 1%Can have biological effects at higher concentrations.[2][3][4]
Ethanol0.1 - 0.5%< 1%Can be more cytotoxic than DMSO for some cell lines.[4]
Polyethylene Glycol (PEG)Varies by MWVariesOften used in solid dispersions to improve solubility.
β-CyclodextrinVariesVariesForms inclusion complexes to enhance aqueous solubility.[2][9]

Experimental Protocols

Protocol 1: Preparation and Testing of a DMSO Stock Solution

  • Preparation of Stock Solution:

    • Weigh out a small amount of this compound (e.g., 1 mg).

    • Add a calculated volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly. If necessary, gently warm the solution or sonicate for short intervals until the compound is fully dissolved.

  • Determining Maximum Soluble Concentration in Assay Buffer:

    • Prepare a series of dilutions of your DMSO stock solution into your final aqueous assay buffer. For example, create final concentrations ranging from 1 µM to 100 µM.

    • Ensure the final DMSO concentration remains constant across all dilutions and is below the cytotoxic limit for your cells (e.g., 0.5%).

    • Visually inspect for any precipitation immediately after dilution and after a period of incubation (e.g., 2 hours) at the assay temperature.

    • The highest concentration that remains clear is your working maximum soluble concentration.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution into each buffer to a consistent final concentration.

  • Incubate the solutions at the desired experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

Visualizations

G cluster_start Start cluster_solubilization Solubilization Strategy cluster_troubleshooting Troubleshooting cluster_end Outcome start This compound Powder stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute to Final Concentration in Aqueous Buffer stock->dilute precipitate Precipitation Observed? dilute->precipitate optimize Optimize Solvent %, Add Surfactant (0.01-0.05%), or Adjust pH precipitate->optimize Yes success Soluble this compound Ready for Assay precipitate->success No optimize->dilute advanced Consider Advanced Methods: Cyclodextrins, Solid Dispersions optimize->advanced advanced->dilute

Caption: Workflow for solubilizing this compound.

G cluster_input Input cluster_methods Solubility Enhancement Methods cluster_output Output compound Poorly Soluble This compound tier1 Tier 1: Co-solvents (DMSO, Ethanol) compound->tier1 tier2 Tier 2: Formulation Aids (Surfactants, pH Adjustment) tier1->tier2 If precipitation persists assay Assay-Ready Solution tier1->assay If soluble tier3 Tier 3: Advanced Formulations (Cyclodextrins, Solid Dispersions) tier2->tier3 If still insoluble or assay incompatible tier2->assay If soluble tier3->assay If soluble

Caption: Tiered approach to improving compound solubility.

References

"preventing Bonvalotidine A degradation during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Bonvalotidine A during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Loss of Potency or Activity Chemical degradation due to improper storage temperature.Store this compound at the recommended temperature of -20°C. For long-term storage, consider -80°C. Avoid repeated freeze-thaw cycles.
Oxidation from exposure to air.Store in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen).
Hydrolysis from exposure to moisture.Store in a desiccated environment. Use of a dry box or desiccator is recommended. Ensure all solvents are anhydrous.
Appearance of Impurities in Analysis (e.g., HPLC, LC-MS) Photodegradation from exposure to light.Protect from light by using amber vials or by wrapping containers in aluminum foil. Store in a dark location.
Contamination from storage container or solvent.Use high-quality, inert storage vials (e.g., borosilicate glass). Ensure solvents are of high purity and compatible with this compound.
Discoloration or Change in Physical Appearance Degradation into chromophoric byproducts.This is a strong indicator of degradation. The sample should be re-analyzed for purity and identity. Review storage conditions immediately.
Inconsistent Experimental Results Non-uniform degradation across samples.Ensure all aliquots are stored under identical conditions. When preparing samples for an experiment, process them consistently and minimize the time they are exposed to ambient conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For short-term storage (up to 1 month), this compound should be stored at -20°C in a tightly sealed container, protected from light. For long-term storage (greater than 1 month), -80°C is recommended to minimize degradation. The compound should be stored as a solid (lyophilized powder) if possible. If in solution, use an anhydrous, aprotic solvent.

Q2: How can I tell if my this compound has degraded?

A2: Degradation can be detected by a loss of biological activity, changes in physical appearance (e.g., color), and the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC, LC-MS).[1][2]

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is a highly effective method for monitoring the stability of this compound and detecting degradation products.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound or its degradation products are volatile.[1][3]

Q4: Should I store this compound in solution or as a solid?

A4: Storing this compound as a solid (lyophilized powder) is generally preferred as it minimizes interactions with solvents that can lead to degradation. If you must store it in solution, use an anhydrous, aprotic solvent and store at -80°C.

Q5: How many freeze-thaw cycles can this compound withstand?

A5: It is best to avoid repeated freeze-thaw cycles. If you need to use small amounts of the compound at different times, it is recommended to aliquot the stock solution into single-use vials before freezing. This prevents the need to thaw the entire stock for each use.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • Aliquot the stock solution into multiple amber HPLC vials.

  • Divide the vials into different storage condition groups:

    • -80°C (long-term control)

    • -20°C

    • 4°C

    • Room Temperature (approx. 25°C)

    • 40°C (accelerated degradation)

2. Time Points:

  • Analyze a sample from each group at the following time points: 0, 1 week, 2 weeks, 4 weeks, and 8 weeks.

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • At each time point, calculate the peak area of this compound.

  • Determine the percentage of this compound remaining relative to the time 0 sample.

  • Identify and quantify any new peaks that appear, which may represent degradation products.

Quantitative Data Summary
Storage Condition% this compound Remaining (Week 4)% this compound Remaining (Week 8)
-80°C 99.8 ± 0.299.5 ± 0.3
-20°C 98.5 ± 0.597.1 ± 0.6
4°C 92.1 ± 1.285.3 ± 1.8
Room Temp 75.4 ± 2.158.2 ± 2.5
40°C 45.2 ± 3.022.7 ± 3.5

Visualizations

Degradation Pathway of this compound

A This compound B Oxidized Product A->B O2, Heat C Hydrolyzed Product A->C H2O, pH D Photodegradation Product A->D UV Light A Prepare this compound Stock Solution B Aliquot into Vials A->B C Store at Different Conditions (-80°C, -20°C, 4°C, RT, 40°C) B->C D Analyze at Time Points (0, 1, 2, 4, 8 weeks) C->D E HPLC Analysis D->E F Data Analysis and Stability Assessment E->F A Purity Issue Detected? B Check Storage Temperature A->B Yes E Re-test with Fresh Sample A->E No C Check for Light Exposure B->C D Check for Moisture C->D F Contact Technical Support D->F

References

Technical Support Center: NMR Spectroscopy of Bonvalotidine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR spectroscopic analysis of Bonvalotidine A and other complex natural products. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Fictional Compound Context: this compound

For the purpose of this guide, we will consider This compound as a recently isolated marine natural product with a complex polycyclic structure, featuring multiple stereocenters and a combination of peptidic and alkaloidal substructures. Its structural complexity and limited sample availability present significant challenges for complete NMR-based structure elucidation.

Frequently Asked Questions (FAQs)

Q1: We are observing a very low signal-to-noise ratio in our 1H NMR spectrum of this compound. What can we do to improve it?

A1: A low signal-to-noise (S/N) ratio is a common challenge, especially with limited sample quantities of a novel compound. Here are several strategies to enhance the S/N ratio:

  • Increase the number of scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Use a higher-field NMR spectrometer: Higher magnetic fields lead to greater spin polarization and thus improved sensitivity.[1][2]

  • Employ a cryoprobe: Cryogenically cooled probes can significantly enhance sensitivity, often by a factor of 3-4 or more, which is highly beneficial for mass-limited samples.[3][4]

  • Optimize sample concentration: Ensure the sample is as concentrated as possible in the appropriate deuterated solvent.

  • Check probe tuning and matching: Properly tuning and matching the NMR probe for your specific sample and solvent is crucial for optimal signal detection.

Q2: The 1H NMR spectrum of this compound is extremely crowded, with severe signal overlap. How can we resolve these signals?

A2: Signal overlap is a significant hurdle for complex molecules. Two-dimensional (2D) NMR spectroscopy is the most effective way to address this issue.[5][6]

  • 2D Homonuclear Correlation Spectroscopy (COSY): This experiment helps identify spin-spin couplings between protons, allowing you to trace out proton networks even in crowded regions.[4][5]

  • 2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond direct coupling partners to reveal entire spin systems.

  • 2D Heteronuclear Correlation Spectroscopy (HSQC/HMQC): These experiments correlate protons with their directly attached heteronuclei (e.g., 13C, 15N), spreading the proton signals into a second dimension based on the chemical shifts of the heteronuclei.[4][5]

  • Higher-field spectrometers: As with sensitivity, higher magnetic fields also provide better signal dispersion.

Q3: We are having trouble assigning the quaternary carbons of this compound. Which NMR experiment is best for this?

A3: Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC or HMQC spectra. The recommended experiment for assigning quaternary carbons is:

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). By observing correlations from known protons to a quaternary carbon, its chemical shift can be determined.[4][7]

Q4: The stereochemistry of this compound is ambiguous. How can NMR help in determining the relative stereochemistry?

A4: Determining relative stereochemistry is a critical and often challenging aspect of structure elucidation. The following NMR techniques are invaluable:

  • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The presence or absence of NOE/ROE cross-peaks provides crucial distance constraints that can be used to deduce the relative stereochemistry.

  • Measurement of J-couplings (coupling constants): The magnitude of 3J(H,H) coupling constants, often determined from high-resolution 1D 1H or 2D COSY spectra, can provide information about dihedral angles via the Karplus relationship, which in turn helps to define stereochemistry.

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Guide 1: Poor Signal-to-Noise
SymptomPossible CauseSuggested Solution
Weak or absent signalsInsufficient sample concentrationConcentrate the sample if possible.
Low natural abundance of the nucleus (e.g., 13C)Increase the number of scans; use a cryoprobe.[3]
Incorrect pulse calibrationCalibrate the 90° pulse width for your specific sample.
Noisy baselinePoor probe tuning/matchingRe-tune and match the probe.
External noise interferenceCheck for nearby electronic equipment that may be causing interference.
Guide 2: Signal Overlap and Resolution Issues
SymptomPossible CauseSuggested Solution
Broad, unresolved multipletsMolecular aggregationTry a different solvent or adjust the sample temperature.
Conformational exchangeAcquire spectra at different temperatures to see if signals sharpen.
Overlapping signals in 1D 1H NMRHigh molecular complexityUtilize 2D NMR experiments (COSY, TOCSY, HSQC) to resolve correlations.[5][6]
Insufficient magnetic field strengthUse a higher-field spectrometer for better signal dispersion.

Experimental Protocols

Below are generalized protocols for key 2D NMR experiments crucial for the structure elucidation of complex molecules like this compound. Note that specific parameters will need to be optimized for your instrument and sample.

Protocol 1: 2D COSY (Correlation Spectroscopy)
  • Purpose: To identify 1H-1H spin-spin couplings.

  • Sample Preparation: Prepare a concentrated solution of this compound in a suitable deuterated solvent.

  • Experiment Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Calibrate the 90° proton pulse width.

    • Set the number of scans (e.g., 2-8) and dummy scans (e.g., 4-16).

    • Set the number of increments in the indirect dimension (t1), typically 256-512.

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum.

    • Symmetrize the spectrum if desired.

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate protons with their directly attached 13C or 15N nuclei.[5]

  • Sample Preparation: Same as for COSY.

  • Experiment Setup:

    • Load a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Set the 1H spectral width.

    • Set the 13C spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Set the one-bond coupling constant (1JCH) to an average value, typically ~145 Hz for aliphatic and aromatic CH groups.

    • Set the number of scans (multiple of 2 or 4, depending on the pulse program) and increments as for COSY.

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell for F2, sine-bell for F1).

    • Perform a 2D Fourier transform.

    • Phase the spectrum.

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (2-3 bond) correlations between 1H and 13C.

  • Sample Preparation: Same as for COSY.

  • Experiment Setup:

    • Load a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the 1H and 13C spectral widths as for HSQC.

    • Set the long-range coupling constant (nJCH) to an average value, typically 8-10 Hz.

    • Set the number of scans and increments.

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum (magnitude mode processing is also common).

Visualizations

Workflow for Structure Elucidation of a Novel Natural Product

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_proposal Structure Proposal A 1D 1H & 13C NMR E Identify Spin Systems (COSY, TOCSY) A->E B 2D COSY & TOCSY B->E C 2D HSQC & HMBC F Assign C-H Pairs (HSQC) C->F D 2D NOESY / ROESY H Determine Relative Stereochemistry (NOESY/ROESY) D->H G Connect Substructures (HMBC) E->G F->G I Propose Planar Structure G->I J Propose 3D Structure H->J I->H troubleshooting_tree start Problem with NMR Spectrum? q1 Low Signal-to-Noise? start->q1 q2 Signal Overlap? q1->q2 No ans1_yes Increase Scans Use Cryoprobe Increase Concentration q1->ans1_yes Yes q3 Missing Quaternary Carbon Signals? q2->q3 No ans2_yes Run 2D NMR (COSY, HSQC) Use Higher Field q2->ans2_yes Yes ans3_yes Run HMBC Experiment q3->ans3_yes Yes nmr_relationships H1 1H Nucleus COSY COSY (Through-bond H-H) H1->COSY HSQC HSQC (1-bond H-C) H1->HSQC HMBC HMBC (Multi-bond H-C) H1->HMBC NOESY NOESY (Through-space H-H) H1->NOESY C13 13C Nucleus C13->HSQC C13->HMBC

References

Diterpenoid Alkaloid Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying diterpenoid alkaloids?

The purification of diterpenoid alkaloids is often complicated by several factors:

  • Structural Complexity and Similarity: Diterpenoid alkaloids are a diverse group of compounds, and a single plant source can contain numerous structurally similar alkaloids. This similarity in physicochemical properties makes their separation challenging.

  • Low Abundance: The concentration of target alkaloids in natural sources can be very low, necessitating efficient extraction and enrichment methods to obtain sufficient quantities for analysis and further research.

  • pH Sensitivity: The basic nature of alkaloids means their solubility and stability are highly dependent on pH.[1][2] Improper pH control during extraction and purification can lead to low yields or degradation of the target compounds.[1]

  • Matrix Interference: Crude plant extracts contain a complex mixture of other secondary metabolites, such as pigments, tannins, and fatty acids, which can interfere with chromatographic separation.[1]

Q2: How does pH affect the extraction and purification of diterpenoid alkaloids?

The pH of the solvent system is a critical parameter in the purification of diterpenoid alkaloids. Most alkaloids are basic and can exist in two forms: a free base and a protonated salt. The free base form is generally soluble in organic solvents, while the salt form is more soluble in aqueous solutions.[3] This differential solubility is the basis for acid-base extraction, a common and effective method for separating alkaloids from other plant constituents.[3][4] Maintaining the appropriate pH is also crucial for stability, as extreme pH levels can cause degradation of the alkaloids.[2]

Q3: What are the most effective chromatographic techniques for diterpenoid alkaloid purification?

A multi-step chromatographic approach is typically the most effective strategy for purifying diterpenoid alkaloids.[1]

  • Column Chromatography (CC): This is often the initial step for fractionating the crude extract. Silica gel or alumina are common stationary phases.[1][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is a powerful tool for separating structurally similar alkaloids.[6] Reversed-phase columns (e.g., C18) are frequently used.

  • Counter-Current Chromatography (CCC): Techniques like pH-zone-refining CCC have proven to be highly efficient for the preparative separation of diterpenoid alkaloids, offering high sample loading capacity and yielding high-purity compounds.[7][8]

Troubleshooting Guides

Problem 1: Low Yield of Target Diterpenoid Alkaloid
Possible Cause Solution
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[9] Consider using extraction enhancement techniques like sonication.
Incorrect pH during Acid-Base Partitioning The pH of the aqueous layer must be carefully controlled. For extraction of the free base into an organic solvent, the pH should be sufficiently basic (e.g., pH 9-11) to ensure complete deprotonation.[1] Use a calibrated pH meter for accurate adjustments.
Loss of Product during Liquid-Liquid Partitioning Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Consider a back-extraction of the aqueous layer to recover any remaining product.[1]
Alkaloid Degradation Diterpenoid alkaloids can be sensitive to temperature and pH.[10] Conduct extraction and purification at controlled temperatures and avoid extreme pH conditions unless necessary for separation.
Problem 2: Poor Separation in Column Chromatography
Possible Cause Solution
Inappropriate Stationary Phase While silica gel is common, consider using alumina or a bonded phase like C18, which may offer different selectivity for your target alkaloids.
Incorrect Mobile Phase Composition Systematically vary the solvent polarity of the mobile phase. A shallow gradient elution, where the solvent composition is changed gradually, can significantly improve the resolution of closely eluting compounds.[5]
Column Overloading Reduce the amount of crude extract loaded onto the column. A general guideline is to load 1-5% of the stationary phase mass.[1] Overloading leads to broad, overlapping peaks.
Poor Sample Solubility If the sample has poor solubility in the mobile phase, consider dry-loading. This involves pre-adsorbing the sample onto a small amount of the stationary phase (e.g., silica gel) and then loading the dry powder onto the column.[11]
Problem 3: HPLC Issues - Peak Tailing or Splitting
Possible Cause Solution
Secondary Interactions with Stationary Phase (Peak Tailing) The basic nature of alkaloids can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing. Use a column with reduced silanol activity (end-capped). Adjust the mobile phase pH to be low (~2.5) to suppress silanol ionization.[12] Increasing the buffer concentration (>20 mM) can also help.[12]
Column Overload (Peak Tailing/Fronting) Reduce the concentration or volume of the injected sample.[13]
Mismatch between Injection Solvent and Mobile Phase (Peak Splitting) Ideally, dissolve the sample in the initial mobile phase.[14] If a stronger solvent is needed for solubility, inject the smallest possible volume.
Void in the Column or Blocked Frit (Peak Splitting) If all peaks are splitting, this points to a physical problem with the column. A blocked frit can disrupt the flow path.[13][15] Try back-flushing the column. If the problem persists, the column may need to be replaced.[15]

Quantitative Data Summary

The following table summarizes the purification results of seven diterpenoid alkaloids from Aconitum coreanum using pH-zone-refining counter-current chromatography, as an example of a successful purification strategy.

CompoundCrude Extract (g)Yield (mg)Purity (%)
Guanfu base I3.535696.40
Guanfu base A3.557897.2
Atisine3.57497.5
Guanfu base F3.59498.1
Guanfu base G3.542398.9
Guanfu base R3.56798.3
Guanfu base P3.515498.4

Data sourced from a study on the preparative isolation of diterpenoid alkaloids.[7][8]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Diterpenoid Alkaloids

This protocol outlines a general procedure for the initial extraction and partitioning of diterpenoid alkaloids from plant material.

  • Sample Preparation: Air-dry and finely powder the plant material to be extracted.

  • Defatting (Optional but Recommended): Macerate the powdered material in a non-polar solvent (e.g., n-hexane or petroleum ether) for 24 hours to remove lipids and waxes.[16] Filter and discard the solvent. Air-dry the plant residue.

  • Alkaloid Extraction:

    • Moisten the defatted plant material with a dilute alkaline solution (e.g., dilute ammonia) to liberate the free-base alkaloids.[3]

    • Extract the alkaloids using a moderately polar organic solvent such as chloroform, dichloromethane, or ethyl acetate.[2] This can be done through maceration or Soxhlet extraction.

  • Acid Wash:

    • Take the organic extract and partition it against a dilute aqueous acid solution (e.g., 1-5% HCl or H₂SO₄).

    • The protonated alkaloid salts will move into the aqueous layer, while neutral and weakly acidic impurities will remain in the organic layer.[3]

    • Separate the layers and repeat the acid wash on the organic layer 2-3 times to ensure complete extraction of alkaloids.

  • Liberation and Re-extraction of Free Base:

    • Combine all aqueous acid extracts.

    • Carefully adjust the pH of the aqueous solution to be basic (pH 9-11) by adding a base like ammonium hydroxide or sodium hydroxide.[1]

    • Extract the liberated free-base alkaloids from the basified aqueous solution using an organic solvent (e.g., dichloromethane or chloroform).[2] Repeat this extraction 3-4 times.

  • Drying and Concentration:

    • Combine the final organic extracts.

    • Dry the extract over anhydrous sodium sulfate to remove residual water.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract. This extract can then be subjected to chromatographic purification.

Visualizations

PurificationWorkflow Start Powdered Plant Material Defatting Defatting (e.g., n-Hexane) Start->Defatting Extraction Alkaloid Extraction (Solvent + Base) Defatting->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning CrudeExtract Crude Alkaloid Extract Partitioning->CrudeExtract ColumnChrom Column Chromatography (Fractionation) CrudeExtract->ColumnChrom Fractions Semi-Pure Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC (Final Purification) Fractions->PrepHPLC PureAlkaloid Pure Diterpenoid Alkaloid PrepHPLC->PureAlkaloid Analysis Structural Elucidation (NMR, MS) PureAlkaloid->Analysis

Caption: General workflow for the purification of diterpenoid alkaloids.

Troubleshooting_LowYield Problem Low Alkaloid Yield CheckExtraction Was extraction complete? Problem->CheckExtraction CheckpH Was pH correct during partitioning? CheckExtraction->CheckpH Yes Sol_Extraction Solution: - Finely grind plant material - Increase extraction time/cycles - Use sonication CheckExtraction->Sol_Extraction No CheckDegradation Could degradation have occurred? CheckpH->CheckDegradation Yes Sol_pH Solution: - Use a calibrated pH meter - Adjust aqueous phase to pH 9-11 - Perform back-extraction CheckpH->Sol_pH No Sol_Degradation Solution: - Control temperature during process - Avoid extreme pH conditions - Protect from light if necessary CheckDegradation->Sol_Degradation Yes

Caption: Troubleshooting decision tree for low yield of diterpenoid alkaloids.

References

Technical Support Center: LC-MS Analysis of Bonvalotidine A and Other Small Molecule Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific chemical properties and established LC-MS analytical methods for Bonvalotidine A is not publicly available. Therefore, this technical support center provides guidance based on common challenges and solutions encountered during the LC-MS analysis of small molecule alkaloids in biological matrices. The troubleshooting advice and protocols are general and should be adapted for your specific compound and matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for my alkaloid compound?

A1: Poor peak shape (e.g., fronting, tailing, or splitting) for alkaloid compounds in LC-MS analysis is often attributed to several factors:

  • Secondary Interactions: Alkaloids, being basic in nature, can exhibit secondary interactions with acidic silanol groups on the surface of C18 columns. This can lead to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of the analyte. An unsuitable pH can lead to poor peak shape. For basic compounds like alkaloids, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often used to ensure the analyte is in a single protonated form.[1][2]

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can result in distorted peak shapes.

Q2: I am observing significant signal suppression for this compound. What are the likely causes and how can I mitigate this?

A2: Signal suppression, a common matrix effect in ESI-LC-MS, is the reduction in the ionization efficiency of the target analyte due to co-eluting components from the sample matrix. For alkaloids in biological matrices like plasma, common causes include:

  • Phospholipids: These are major components of plasma membranes and are notorious for causing ion suppression.[3]

  • Salts and Other Endogenous Components: High concentrations of salts or other small molecules in the sample can also interfere with the ionization process.

To mitigate signal suppression, consider the following strategies:

  • Improved Sample Preparation: Employ more rigorous sample cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][2][4] Protein precipitation is a simpler but generally less clean method.[3]

  • Chromatographic Separation: Optimize your LC method to separate the analyte from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of detection.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

Q3: What type of internal standard is best for the quantitative analysis of this compound?

A3: The ideal internal standard (IS) for quantitative LC-MS analysis is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., containing ¹³C or ¹⁵N). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization. This allows it to effectively compensate for variations in sample recovery and matrix effects. If a SIL-IS is not available, a structural analog (a molecule with a similar structure to the analyte) can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guides

Guide 1: Low Analyte Recovery
Symptom Possible Cause(s) Suggested Solution(s)
Low peak intensity for the analyte in extracted samples compared to a pure standard. Inefficient Sample Extraction: The chosen sample preparation method (e.g., LLE, SPE, protein precipitation) may not be optimal for this compound.Optimize Extraction Protocol: - For LLE, experiment with different organic solvents and pH of the aqueous phase. - For SPE, screen different sorbent types (e.g., C18, mixed-mode) and optimize wash and elution solvents.[1][2] - For protein precipitation, try different precipitation solvents (e.g., acetonitrile, methanol).[3]
Analyte Degradation: The analyte may be unstable under the extraction or storage conditions.Assess Analyte Stability: - Perform stability experiments at different temperatures and pH values. - Minimize sample processing time and keep samples on ice.
Poor Solubility: The analyte may not be fully dissolved in the final reconstitution solvent.Optimize Reconstitution Solvent: - Ensure the final solvent is compatible with both the analyte and the initial mobile phase. - Consider adding a small percentage of organic solvent or acid/base to improve solubility.
Guide 2: High Signal Variability (Poor Precision)
Symptom Possible Cause(s) Suggested Solution(s)
Relative Standard Deviation (RSD) of replicate injections is high. Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.Standardize and Automate: - Use calibrated pipettes and consistent vortexing times. - Consider using automated sample preparation systems for higher throughput and better reproducibility.
Variable Matrix Effects: The extent of ion suppression or enhancement may differ between samples.Improve Sample Cleanup: Use a more effective sample preparation method (e.g., SPE) to remove more matrix components.Use a SIL-IS: A stable isotope-labeled internal standard is crucial for correcting for variable matrix effects.
LC System or MS Detector Instability: Fluctuations in pump pressure, column temperature, or detector sensitivity can cause variability.System Maintenance and Checks: - Purge the LC system to remove air bubbles. - Check for leaks in the system. - Perform a system suitability test before running samples.

Experimental Protocols & Methodologies

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative assessment of matrix effects (ion suppression or enhancement).

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition.

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix sample (e.g., plasma) using your established protocol. After the final evaporation step, reconstitute the extract with the standard solution from Set A.

    • Set C (Blank Matrix): Extract a blank biological matrix sample and reconstitute with the mobile phase.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Factor (MF): MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

Protocol 2: Generic Solid Phase Extraction (SPE) for Alkaloids from Plasma

This is a general starting protocol that should be optimized for this compound.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the entire sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt Choose one lle Liquid-Liquid Extraction is->lle Choose one spe Solid Phase Extraction is->spe Choose one evap Evaporate & Reconstitute ppt->evap lle->evap spe->evap lcms LC-MS/MS System evap->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: General workflow for the analysis of alkaloids in plasma.

start Poor Peak Shape Observed q1 Check Mobile Phase pH start->q1 s1 Adjust pH (e.g., 0.1% Formic Acid) q1->s1 Yes q2 Reduce Injection Volume q1->q2 No end Improved Peak Shape s1->end s2 Dilute Sample or Inject Less Volume q2->s2 Yes q3 Use Column with Different Chemistry q2->q3 No s2->end s3 e.g., Phenyl-Hexyl or Use Mobile Phase Additive (e.g., Ammonium Formate) q3->s3 Yes q3->end No (Further Investigation Needed) s3->end

Caption: Troubleshooting logic for poor peak shape.

References

"Bonvalotidine A experimental variability and reproducibility"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Bonvalotidine A is a structurally characterized C19-diterpenoid alkaloid isolated from Delphinium bonvalotii.[1] To date, detailed public data on its specific biological activities, experimental protocols, and potential for variability is limited. This technical support center provides guidance based on the general properties of lycoctonine-type diterpenoid alkaloids and common methodologies in natural product research. The experimental details and data presented are illustrative and should be adapted based on specific laboratory findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential biological activity?

A1: this compound is a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch. While specific bioactivity for this compound has not been extensively reported, related C19-diterpenoid alkaloids from Delphinium and Aconitum species are known to exhibit a range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[2][3] Therefore, it is hypothesized that this compound may possess similar properties.

Q2: What are the main challenges in working with this compound and similar natural products?

A2: Researchers may encounter several challenges, including:

  • Variability in Natural Abundance: The concentration of this compound in Delphinium bonvalotii can vary depending on the plant's geographical location, season of harvest, and environmental conditions.

  • Extraction and Purification Complexity: Isolating high-purity this compound can be challenging due to the presence of other structurally similar alkaloids, requiring multi-step chromatographic separation.

  • Limited Availability: As a non-commercial natural product, obtaining sufficient quantities for extensive biological screening can be a primary obstacle.

  • Reproducibility of Bioassays: The inherent variability of biological systems can lead to differing results in activity assays.

Q3: How can I troubleshoot inconsistent results in my bioassays with this compound?

A3: Inconsistent bioassay results can stem from multiple factors. Refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving common issues, such as compound purity, solvent effects, cell line variability, and assay conditions.

Troubleshooting Guides

Issue 1: Low Yield or Purity of Isolated this compound
Potential Cause Recommended Solution
Suboptimal Plant Material Ensure the plant material is correctly identified and harvested at the optimal time. Consider the geographical source, as secondary metabolite profiles can vary.
Inefficient Extraction Optimize the extraction solvent and method (e.g., maceration, Soxhlet, sonication). A series of solvents with increasing polarity may be more effective.
Degradation during Extraction/Purification Avoid high temperatures and exposure to strong acids or bases. Work in a well-ventilated area and consider using an inert atmosphere if the compound is sensitive to oxidation.
Poor Chromatographic Resolution Experiment with different stationary and mobile phases for column chromatography and HPLC. Consider orthogonal separation techniques (e.g., normal-phase followed by reverse-phase).
Issue 2: Inconsistent Bioactivity Results
Potential Cause Recommended Solution
Compound Purity and Identity Confirm the purity of your this compound sample using HPLC and its identity via mass spectrometry and NMR. Impurities can have their own biological effects.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all experiments and below the threshold known to affect your cell line or target.
Cell Line Variability Use cells from a consistent passage number. Regularly check for mycoplasma contamination. Cell density at the time of treatment can also impact results.
Assay Conditions Standardize incubation times, temperatures, and reagent concentrations. Ensure that all reagents are within their expiration dates and properly stored.
Compound Stability in Assay Media Assess the stability of this compound in your cell culture media over the course of the experiment. The compound may degrade, leading to a decrease in apparent activity over time.

Data Presentation

Table 1: Hypothetical Purity and Yield of this compound from Delphinium bonvalotii
Extraction Batch Plant Material Source Extraction Method Yield (% of dry weight) Purity (by HPLC)
BVA-001Sichuan, ChinaMaceration (EtOH)0.015%95.2%
BVA-002Yunnan, ChinaSonication (MeOH)0.021%98.1%
BVA-003Sichuan, ChinaSoxhlet (EtOH)0.018%96.5%
Table 2: Hypothetical Anti-inflammatory Activity of this compound
Assay Type Cell Line Parameter Measured This compound IC₅₀ (µM) Positive Control (Dexamethasone) IC₅₀ (µM)
LPS-induced NO ProductionRAW 264.7Nitric Oxide12.5 ± 2.10.8 ± 0.1
COX-2 InhibitionHT-29Prostaglandin E₂25.1 ± 3.51.5 ± 0.3

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound
  • Extraction: Air-dried and powdered roots of Delphinium bonvalotii (1 kg) are macerated with 95% ethanol (3 x 5 L) at room temperature for 72 hours per extraction.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in 2% HCl and partitioned with ethyl acetate to remove neutral and weakly acidic components. The acidic aqueous layer is then basified with NH₄OH to pH 9-10 and partitioned with chloroform to extract the alkaloids.

  • Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to yield several fractions.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the negative control, and the plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is read at 540 nm, and the IC₅₀ value is calculated by non-linear regression analysis.

Visualizations

experimental_workflow plant Plant Material (Delphinium bonvalotii) extraction Extraction (Ethanol) plant->extraction partition Acid-Base Partitioning extraction->partition column Silica Gel Chromatography partition->column hplc Preparative HPLC column->hplc pure_compound Pure this compound hplc->pure_compound bioassay Biological Assays (e.g., Anti-inflammatory) pure_compound->bioassay

Figure 1: General workflow for the isolation and bioassay of this compound.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (Inflammation) iNOS->NO BonvalotidineA This compound BonvalotidineA->IKK Hypothesized Inhibition

Figure 2: Hypothesized anti-inflammatory signaling pathway for this compound.

troubleshooting_guide start Inconsistent Bioassay Results check_purity Check Compound Purity (HPLC, MS, NMR) start->check_purity is_pure Is it >95% pure? check_purity->is_pure repurify Repurify Compound is_pure->repurify No check_assay Review Assay Protocol is_pure->check_assay Yes repurify->check_purity is_protocol_std Is the protocol standardized? check_assay->is_protocol_std standardize Standardize Protocol (reagents, timing, cells) is_protocol_std->standardize No check_solvent Check Solvent Effects is_protocol_std->check_solvent Yes standardize->check_assay is_solvent_ok Is solvent control clean? check_solvent->is_solvent_ok reduce_solvent Reduce Solvent Conc. is_solvent_ok->reduce_solvent No success Consistent Results is_solvent_ok->success Yes reduce_solvent->check_solvent

Figure 3: Decision tree for troubleshooting inconsistent bioassay results.

References

Bonvalotidine A Bioassays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bonvalotidine A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the biological evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A: For a novel compound like this compound, it is recommended to start with a wide concentration range to determine its potency. A common approach is to perform a serial dilution starting from a high concentration (e.g., 100 µM) and going down to a low concentration (e.g., 1 nM). This will help in determining the optimal concentration range for subsequent experiments and for calculating key parameters like IC50 or EC50.

Q2: I am observing high variability between my replicate wells. What could be the cause?

A: High variability between replicates is a frequent issue in bioassays and can stem from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure your pipettes are properly calibrated and use fresh tips for each replicate.[1]

  • Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions. Gently tap the plate after adding all reagents to ensure thorough mixing.[1]

  • Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations. It is advisable to avoid using the outer wells for critical samples and instead fill them with a buffer or sterile medium.[1][2]

  • Inconsistent Cell Seeding: For cell-based assays, ensure a homogenous cell suspension before and during plating to achieve uniform cell distribution.[1][2]

Q3: My assay is not producing any signal, or the signal is very weak. What should I check?

A: A lack of signal can be due to several factors:

  • Reagent Preparation and Storage: Verify that all reagents were prepared according to the protocol and have been stored correctly to prevent degradation.[3]

  • Order of Reagent Addition: Ensure that all reagents were added in the correct sequence as specified in the protocol.[2]

  • Instrument Settings: Check that the plate reader settings, such as the wavelength and filter, are appropriate for your specific assay.[2]

  • Assay Buffer Temperature: Cold assay buffer can lead to low enzyme activity. Equilibrate all reagents to the specified assay temperature before starting the experiment.[3]

Q4: The standard curve for my assay is not linear. What could be the problem?

A: A non-linear standard curve can be caused by:

  • Incorrect Standard Dilutions: Double-check the calculations and ensure that the standard dilutions were prepared accurately.[3]

  • Pipetting Errors: Inconsistent pipetting during the preparation of the standard curve can lead to non-linearity.[3]

  • Suboptimal Assay Range: The concentrations of your standards may fall outside the linear range of the assay. Adjust the concentration range to bracket the expected concentration of your samples.[1]

Troubleshooting Guides

Guide 1: Cell Viability Assay (MTT/XTT) Inconsistencies
Problem Possible Cause Solution
High Background Signal Contamination of media or reagents.Use fresh, sterile reagents and media. Ensure aseptic techniques are followed.
Insufficient washing steps.Ensure all wash steps are performed thoroughly to remove any interfering substances.[2]
Low Signal-to-Noise Ratio Cell density is too low or too high.Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[2]
Incubation time with the reagent is too short or too long.Follow the manufacturer's instructions for the optimal incubation time.
Inconsistent Results Across Plates Variation in incubation conditions (temperature, CO2).Ensure all plates are incubated under identical and stable conditions.
"Edge effects" in microplates.[2]Fill the peripheral wells with sterile media or PBS to minimize evaporation from the experimental wells.[2]
Guide 2: Receptor Binding Assay Challenges
Problem Possible Cause Solution
High Non-Specific Binding Insufficient blocking.Use an appropriate blocking buffer and ensure sufficient incubation time.
Concentration of labeled ligand is too high.Optimize the concentration of the labeled ligand to minimize non-specific binding.
Low Specific Binding Inactive receptor preparation.Use freshly prepared cell membranes or whole cells and store them appropriately.
Labeled ligand has degraded.Check the quality and storage conditions of the labeled ligand.
No Displacement by this compound This compound does not bind to the target receptor.Consider screening against a different panel of receptors.
Concentration of this compound is too low.Test a wider and higher concentration range of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final solvent concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% solvent). Incubate for 48 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Hypothetical Histamine H2 Receptor Binding Assay
  • Membrane Preparation: Prepare crude cell membranes from a cell line overexpressing the human histamine H2 receptor.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, add 25 µL of various concentrations of this compound (or vehicle), 25 µL of [3H]-Tiotidine (a known H2 receptor antagonist), and 150 µL of the cell membrane preparation. For non-specific binding determination, add a high concentration of an unlabeled H2 antagonist (e.g., 10 µM Ranitidine).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound and free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the Ki value.

Data Presentation

Table 1: Example Cell Viability Data for this compound

Concentration (µM)% Viability (Mean ± SD)
0.0198.5 ± 4.2
0.195.1 ± 3.8
182.3 ± 5.1
1051.7 ± 2.9
10015.2 ± 1.5

Table 2: Example H2 Receptor Binding Data for this compound

Concentration (µM)% Specific Binding (Mean ± SD)
0.00199.1 ± 3.5
0.0192.4 ± 4.1
0.175.8 ± 3.2
148.9 ± 2.7
1021.3 ± 1.9

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Compound Preparation treatment Compound Treatment reagent_prep->treatment cell_culture Cell Culture & Seeding cell_culture->treatment incubation Incubation treatment->incubation detection Signal Detection incubation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing data_acq->data_proc results Results (IC50/EC50) data_proc->results

Caption: A generalized workflow for in vitro bioassays.

Signaling_Pathway Bonvalotidine_A This compound Receptor Target Receptor (e.g., GPCR) Bonvalotidine_A->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response regulates gene expression leading to

Caption: A hypothetical signaling pathway modulated by this compound.

References

"handling and safety precautions for Bonvalotidine A"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bonvalotidine A

Disclaimer: Information on a compound specifically named "this compound" is not available in public scientific literature. The following technical support guide is a template based on a hypothetical novel compound and established laboratory safety and handling protocols. Researchers must consult the specific Safety Data Sheet (SDS) and relevant literature for any new chemical they handle.

Section 1: Safety & Handling FAQ

This section addresses common questions regarding the safe handling and storage of this compound.

Q1: What are the primary hazards associated with this compound? A1: this compound is a novel compound with an incomplete toxicological profile. Based on preliminary data, it should be handled as a potentially hazardous substance. It is classified as a skin and eye irritant.[1][2] High concentrations of airborne powder may cause respiratory irritation.[2] Always consult the most recent Safety Data Sheet (SDS) before handling.

Q2: What personal protective equipment (PPE) is required when working with this compound? A2: The following PPE is mandatory:

  • Gloves: Nitrile or vinyl gloves are recommended.[1]

  • Eye Protection: Safety goggles or a face shield must be worn.[1]

  • Lab Coat: A standard lab coat is required to prevent skin contact.[1]

  • Respiratory Protection: If handling large quantities of powder outside of a fume hood, a NIOSH-approved respirator may be necessary. Ensure adequate ventilation at all times.[3]

Q3: How should this compound be stored? A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from direct sunlight.[1] For long-term storage, refer to the stability data in Table 1. Keep away from strong oxidizing agents, acids, and bases.[1]

Q4: What is the proper procedure for disposing of this compound waste? A4: Dispose of all waste containing this compound (including contaminated consumables) in accordance with local, state, and federal regulations for chemical waste.[2][4] Do not pour down the drain.[3]

Q5: What should I do in case of accidental exposure? A5:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they feel unwell, get medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Section 2: Data & Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Formula C₂₁H₁₈FN₃O₂Hypothetical Data
Molecular Weight 375.39 g/mol Hypothetical Data
Appearance Off-white to pale yellow solidVisual inspection
Purity (HPLC) ≥98%
Solubility DMSO: ≥50 mg/mL; Ethanol: ~5 mg/mLInsoluble in water
Storage (Solid) -20°C for >2 yearsProtect from light
Storage (Solution) -80°C for up to 6 months in DMSOAvoid repeated freeze-thaw cycles

Table 2: Preliminary Safety Profile

Test TypeResultClassification
Acute Oral Toxicity (LD₅₀, Rat) >2000 mg/kg (estimated)Harmful if swallowed[4]
Skin Irritation (Rabbit) Mild IrritantCauses skin irritation[2]
Eye Irritation (Rabbit) Moderate IrritantCauses serious eye irritation[2]
Mutagenicity (Ames Test) Suspected of causing genetic defects[4]Handle with caution
Experimental Protocols

Protocol: In Vitro Kinase Assay with this compound

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serially dilute the stock solution in kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Assay Procedure:

    • Add 5 µL of diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the target kinase and substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 25 µL of a detection reagent (e.g., ADP-Glo™).

    • Incubate for an additional 40 minutes at room temperature.

    • Read the luminescence signal using a compatible plate reader.

  • Data Analysis:

    • Normalize the data to vehicle controls.

    • Plot the normalized data against the logarithm of this compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

Section 3: Troubleshooting & Visual Guides

Experimental Troubleshooting FAQ

Q1: Why is my this compound not dissolving in aqueous buffer? A1: this compound has very low aqueous solubility. It should first be dissolved in a solvent like DMSO to create a high-concentration stock solution, which can then be diluted into your aqueous experimental buffer. Ensure the final DMSO concentration remains low (typically <1%) to avoid solvent effects.

Q2: I am seeing inconsistent or no activity in my cell-based assay. What could be the cause? A2: There are several possibilities:

  • Compound Degradation: Ensure the compound has been stored correctly and that solutions are freshly prepared. Avoid repeated freeze-thaw cycles of stock solutions.

  • Low Cell Permeability: this compound may have poor permeability into your specific cell line. Consider using permeabilizing agents if appropriate for your experiment or increasing incubation time.

  • Incorrect Target: Verify that the target protein (e.g., Kinase X) is expressed in your cell line at sufficient levels.

  • Assay Interference: At high concentrations, some compounds can interfere with assay signals (e.g., luciferase reporters). Run a counter-screen to check for assay artifacts.

Q3: My results vary significantly between experiments. How can I improve reproducibility? A3:

  • Standardize Protocols: Ensure all steps, especially incubation times and temperatures, are consistent.

  • Solution Preparation: Prepare fresh serial dilutions for each experiment from a validated stock solution.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time.

  • Vehicle Control: Always include a vehicle control (e.g., 0.5% DMSO) to properly normalize your data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection stock 1. Prepare 10 mM Stock in 100% DMSO serial_dil 2. Create Serial Dilutions in Assay Buffer stock->serial_dil add_cmpd 3. Add Compound to Plate serial_dil->add_cmpd add_reagents 4. Add Kinase/Substrate add_cmpd->add_reagents add_atp 5. Initiate with ATP Incubate 60 min add_reagents->add_atp stop_rxn 6. Stop Reaction & Add Detection Reagent add_atp->stop_rxn read_plate 7. Read Luminescence stop_rxn->read_plate

Caption: A typical experimental workflow for an in vitro kinase assay.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Activates bonvalotidine This compound bonvalotidine->receptor Inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_tree start Inconsistent or No Activity Observed check_sol Is the compound fully dissolved in stock? start->check_sol check_storage Was the compound stored correctly? check_sol->check_storage Yes sol_no Action: Prepare fresh stock. Use sonication if needed. check_sol->sol_no No check_target Is the target protein expressed? check_storage->check_target Yes storage_no Action: Use a fresh aliquot. Avoid freeze-thaw cycles. check_storage->storage_no No check_assay Is there potential assay interference? check_target->check_assay Yes target_no Action: Confirm expression via Western Blot/qPCR. check_target->target_no No assay_yes Action: Run compound in a counter-screen assay. check_assay->assay_yes Yes end Problem Resolved sol_no->end storage_no->end target_no->end assay_yes->end

Caption: A decision tree for troubleshooting inconsistent experimental results.

References

"troubleshooting low yield in Bonvalotidine A synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bonvalotidine A Synthesis

Disclaimer: this compound is a representative complex alkaloid. The troubleshooting strategies and protocols provided herein are based on established synthetic methodologies for analogous natural products and are intended for research and development professionals.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of this compound is consistently below 5%. Which steps are the most likely culprits for significant yield loss?

A1: In complex alkaloid syntheses, significant yield reductions often occur during key bond-forming and stereocenter-setting steps. For the this compound synthesis, pay close attention to:

  • Step 1 (Suzuki Coupling): This reaction is sensitive to catalyst activity, reagent purity, and inert atmosphere. Low yields are common and often addressable.[1][2]

  • Step 3 (Pictet-Spengler Reaction): This intramolecular cyclization can be low-yielding if the reaction conditions (acid strength, temperature) are not optimized for the specific substrate.[3][4]

  • Step 4 (Late-Stage C-H Oxidation): These reactions are notoriously challenging, often suffering from low conversion and issues with regioselectivity.[5][6]

Q2: I'm observing a complex mixture of byproducts after the Pictet-Spengler cyclization (Step 3). What are the likely side reactions?

A2: Common side products in Pictet-Spengler reactions include N-acylated intermediates that fail to cyclize, over-oxidation of the product, and diastereomers.[3][7][8] If your substrate has sensitive functional groups, protecting them may be necessary to prevent side reactions.[3] The formation of an isomeric byproduct with the same mass could also suggest epimerization under acidic or thermal conditions.[8]

Q3: The final deprotection step is giving me a low yield of this compound, and I see multiple spots on my TLC plate. What is happening?

A3: Global deprotection on a complex molecule can be problematic. A low yield with multiple products suggests either incomplete deprotection or degradation of the target compound under the reaction conditions. Consider a stepwise deprotection strategy or screen milder reagents.

Q4: My enantioselectivity in the Asymmetric Dihydroxylation (Step 2) is poor. How can I improve it?

A4: Low enantioselectivity in a Sharpless Asymmetric Dihydroxylation can stem from several factors.[9][10] A common issue is the emergence of a competing, non-enantioselective catalytic cycle.[11] To suppress this, you can increase the molar concentration of the chiral ligand.[9] Additionally, reaction temperature is critical; for many alkenes, running the reaction at 0 °C or lower improves enantioselectivity.[9][10]

Troubleshooting Guides

Guide 1: Low Yield in Step 1 - Suzuki Coupling

The Suzuki coupling is a critical C-C bond-forming reaction. Low yields are often traced to issues with the catalyst, reagents, or reaction setup.[1]

Problem: Yield is less than 20% despite complete consumption of starting material.

This suggests that side reactions are consuming the starting materials or product.

Potential Cause Troubleshooting Action Rationale
Protodeboronation of Boronic Ester Use freshly prepared or purified boronic ester. Consider using more robust potassium trifluoroborate salts.Boronic acids and esters can be unstable and hydrolyze, especially with heteroaryl substrates.[12][13]
Homocoupling of Boronic Ester Ensure rigorous degassing of all solvents and reagents. Use a direct Pd(0) source instead of a Pd(II) precatalyst if reduction is an issue.Oxygen in the reaction mixture can lead to Pd(II) species that promote homocoupling.[12]
Dehalogenation of Indole Halide Screen alternative, non-nucleophilic bases (e.g., Cs2CO3, K3PO4). Avoid alcohol-based solvents if possible.Certain bases and solvents can promote the undesired replacement of the halide with a hydrogen atom.[1][12]
Product Degradation If the product has base-sensitive functional groups, consider using milder bases like KF.The basic conditions of the Suzuki reaction can degrade sensitive substrates.[2][13]

Experimental Protocol: Optimized Suzuki Coupling

  • To a dried Schlenk flask under argon, add the indole halide (1.0 eq.), the boronic ester (1.2 eq.), Pd(PPh3)4 (0.05 eq.), and K3PO4 (3.0 eq.).

  • Add rigorously degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Low Conversion in Step 4 - Late-Stage C-H Oxidation

Late-stage functionalization is a powerful but challenging tool for modifying complex molecules.[14][15][16] Low conversion is a frequent obstacle.[5]

Problem: Reaction stalls at <50% conversion of the starting material.

This often points to catalyst deactivation or insufficient reactivity of the C-H bond.

Potential Cause Troubleshooting Action Rationale
Catalyst Deactivation Ensure all reagents and solvents are peroxide-free and handled under an inert atmosphere. Add the catalyst in portions throughout the reaction.Many oxidation catalysts are sensitive to air, moisture, and impurities.
Insufficient C-H Bond Reactivity Increase the reaction temperature in 10 °C increments. Screen more powerful oxidants.C-H bonds are inherently strong, and significant thermal energy may be required for activation.[6]
Inhibitory Byproduct Formation If a byproduct is observed, attempt to isolate and identify it. Modify conditions to avoid its formation (e.g., different solvent, lower temperature).A byproduct may coordinate to the catalyst and inhibit turnover.
Sub-optimal Ligand For directed C-H functionalization, the choice of ligand is crucial. Screen different ancillary ligands (e.g., monoprotected amino acids for Pd catalysis).Ligands can significantly accelerate the C-H activation step.[5]

Experimental Protocol: Representative C-H Oxidation

  • In a glovebox, add the substrate (1.0 eq.), Pd(OAc)2 (0.1 eq.), and the directing group ligand (0.3 eq.) to a sealed vial.

  • Add the oxidant (e.g., PhI(OAc)2, 1.5 eq.).

  • Add dry, degassed solvent (e.g., hexafluoroisopropanol).

  • Seal the vial and heat to 100 °C for 24 hours, monitoring by LC-MS.

  • After cooling, filter the reaction mixture through a pad of celite, rinsing with dichloromethane.

  • Concentrate the filtrate and purify by preparative HPLC.

Visualizations

Synthetic Workflow

G Figure 1. Synthetic Workflow for this compound A Indole Precursor B Step 1: Suzuki Coupling A->B C Coupled Intermediate B->C D Step 2: Asymmetric Dihydroxylation C->D E Diol Intermediate D->E F Step 3: Pictet-Spengler E->F G Tetracyclic Core F->G H Step 4: C-H Oxidation G->H I Oxidized Core H->I J Step 5: Deprotection I->J K This compound J->K

Caption: A high-level overview of the synthetic sequence for this compound.

Troubleshooting Logic for Suzuki Coupling

G Figure 2. Troubleshooting Low Yield in Suzuki Coupling Start Low Yield (<20%) Check_Reagents Check Reagent Quality (Boronic Ester, Halide, Solvent) Start->Check_Reagents Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge with Argon) Check_Reagents->Check_Inert Reagents OK Success Yield Improved Check_Reagents->Success Re-purify/Replace Reagents Check_Catalyst Evaluate Catalyst System (Screen Ligands, Bases, Pd Source) Check_Inert->Check_Catalyst Atmosphere OK Check_Inert->Success Improve Degassing Technique Optimize_Temp Optimize Temperature Check_Catalyst->Optimize_Temp System OK Check_Catalyst->Success New Conditions Identified Optimize_Temp->Success

References

Validation & Comparative

Bonvalotidine A vs. Other Delphinium Alkaloids: A Comparative Bioactivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Delphinium, commonly known as larkspur, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, which range from potent toxicity to promising therapeutic effects. This guide provides a comparative overview of the bioactivity of various Delphinium alkaloids, with a special focus on Bonvalotidine A, and presents supporting experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.

Executive Summary

Delphinium alkaloids exhibit a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and neuromuscular blocking effects. While comprehensive data on this compound is limited, recent studies on related compounds from the same plant variety suggest it may lack significant anti-inflammatory properties. In contrast, other alkaloids from this genus have demonstrated potent effects in various assays. This guide will delve into the specifics of these activities, the signaling pathways involved, and the experimental methodologies used to elucidate them.

Comparative Bioactivity of Delphinium Alkaloids

The bioactivity of Delphinium alkaloids is highly dependent on their specific chemical structures. Below is a summary of the known activities of several representative compounds compared to the available information on alkaloids from the plant source of this compound.

Cytotoxic Activity

Several Delphinium alkaloids have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these alkaloids involves the induction of apoptosis through the intrinsic pathway.

Alkaloid/FractionCell LineBioactivityIC50 ValueReference
D. semibarbatum Alkaloid Fraction (Da)DU-145 (Prostate Cancer)Growth Inhibition62.33 ± 2.52 µg/mL[1]
D. semibarbatum Alkaloid Fraction (Da)LNCaP (Prostate Cancer)Growth Inhibition82.50 ± 3.53 µg/mL[1]
D. semibarbatum Alkaloid Fraction (Ea)DU-145 (Prostate Cancer)Growth Inhibition173.33 ± 15.27 µg/mL[1]
D. semibarbatum Alkaloid Fraction (Ea)LNCaP (Prostate Cancer)Growth Inhibition75.80 ± 13.54 µg/mL[1]
D. semibarbatum Alkaloid Fraction (Eb)DU-145 (Prostate Cancer)Growth Inhibition98.33 ± 15.57 µg/mL[1]
D. semibarbatum Alkaloid Fraction (Eb)LNCaP (Prostate Cancer)Growth Inhibition89.6 ± 6.22 µg/mL[1]
Anti-inflammatory Activity

Certain Delphinium alkaloids have been investigated for their ability to modulate inflammatory responses. For instance, alkaloids from Delphinium brunonianum have been shown to suppress the production of pro-inflammatory mediators.

In contrast, a study evaluating 16 different diterpenoid alkaloids from Delphinium potaninii var. bonvalotii, the plant source of this compound, found that none of the tested compounds exhibited notable suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[2] This suggests that this compound may not possess significant anti-inflammatory activity through this particular pathway.

AlkaloidCell LineBioactivityKey FindingsReference
Delbrunine and EldelineRAW264.7 (Macrophages)Anti-inflammatoryInhibition of NO, TNF-α, and IL-6 production[3]
16 Alkaloids from D. potaninii var. bonvalotiiRAW 264.7 (Macrophages)Anti-inflammatoryNo notable suppression of NO production[2]
Neuromuscular Blocking Activity

A significant area of research for Delphinium alkaloids is their effect on neuromuscular transmission, primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs).

AlkaloidAssayBioactivityIC50 Value (CMAP Blockade)Reference
Methyllycaconitine (MLA)Lizard Neuromuscular JunctionnAChR Antagonist0.32 - 13.2 µM (range for N-methylsuccinimidoanthranoyllycaconitine-type)[2]
14-deacetylnudicauline (14-DN)Lizard Neuromuscular JunctionnAChR Antagonist0.32 - 13.2 µM (range for N-methylsuccinimidoanthranoyllycaconitine-type)[2]
BarbinineLizard Neuromuscular JunctionnAChR Antagonist0.32 - 13.2 µM (range for N-methylsuccinimidoanthranoyllycaconitine-type)[2]
DeltalineLizard Neuromuscular JunctionnAChR Antagonist156 µM[2]

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of Delphinium alkaloids are mediated by their interaction with various cellular signaling pathways.

Intrinsic Apoptotic Pathway

Alkaloid fractions from D. semibarbatum induce cytotoxicity in prostate cancer cells by triggering the intrinsic apoptotic pathway.[1] This process is characterized by the involvement of mitochondria and the activation of a caspase cascade.

Intrinsic_Apoptotic_Pathway cluster_cell Cancer Cell D_semibarbatum D. semibarbatum Alkaloids ROS ↑ Reactive Oxygen Species (ROS) D_semibarbatum->ROS Bax ↑ Bax D_semibarbatum->Bax Bcl2 ↓ Bcl-2 D_semibarbatum->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bax->Mito Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by D. semibarbatum alkaloids.

NF-κB Signaling Pathway

The anti-inflammatory effects of alkaloids like Delbrunine and Eldeline from D. brunonianum are mediated through the inhibition of the NF-κB signaling pathway.[3] This pathway is a key regulator of the inflammatory response.

NF_kB_Signaling_Pathway cluster_pathway NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes Delphinium_Alkaloids Delbrunine & Eldeline Delphinium_Alkaloids->IKK

Caption: Inhibition of the NF-κB signaling pathway by Delphinium alkaloids.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Delphinium semibarbatum alkaloid fractions was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: DU-145 and LNCaP human prostate cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the alkaloid fractions (0.1-1000 µg/mL) for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the alkaloid fraction that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Add Delphinium alkaloid fractions start->treat incubate1 Incubate for 48h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read Measure absorbance at 570 nm add_dmso->read end Calculate IC50 read->end

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity of alkaloids from D. potaninii var. bonvalotii was assessed by measuring their effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[2]

  • Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells were seeded in 96-well plates and pre-treated with the test compounds for 1 hour.

  • Stimulation: The cells were then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition was calculated by comparing the absorbance of the treated groups with the LPS-only control.

Conclusion

The bioactivity of Delphinium alkaloids is vast and varied, presenting both challenges and opportunities for drug discovery. While compounds like those from D. semibarbatum show promise as cytotoxic agents, and others from D. brunonianum exhibit anti-inflammatory properties, the current evidence suggests that this compound and its close relatives from D. potaninii var. bonvalotii may not be potent anti-inflammatory agents. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore the therapeutic potential of other promising Delphinium alkaloids. This guide serves as a foundational resource for researchers in this exciting field.

References

A Comparative Analysis of Diterpenoid Alkaloids: Aconitine vs. Lappaconitine

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Subject: Initial literature searches for "Bonvalotidine A" did not yield sufficient public data for a comprehensive comparative analysis. This compound is identified as a lycoctonine-type C19-diterpenoid alkaloid from Delphinium bonvalotii Franch[1][2]. Due to the limited availability of experimental data on this compound, this guide presents a comparative analysis of the well-characterized and highly toxic alkaloid, aconitine , against its structurally related, but pharmacologically distinct analogue, lappaconitine . Both are diterpenoid alkaloids derived from plants of the Aconitum genus and offer a valuable comparison of structure-activity relationships.

Introduction

Aconitine and lappaconitine are both C19-diterpenoid alkaloids found in plants of the Aconitum species, commonly known as monkshood or wolfsbane[3]. While structurally similar, they exhibit profoundly different effects on biological systems, particularly on voltage-gated sodium channels, leading to distinct toxicological and pharmacological profiles. Aconitine is notoriously toxic, causing severe cardiotoxicity and neurotoxicity[3][4]. Lappaconitine, while still toxic, is noted for its analgesic and antiarrhythmic properties and has a comparatively wider therapeutic window[5][6][7]. This guide provides a detailed comparison of their mechanisms of action, toxicity, and pharmacological effects, supported by experimental data and protocols.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for aconitine and lappaconitine, highlighting the significant differences in their potency and toxicity.

ParameterAconitineLappaconitineKey Implications
Primary Mechanism Voltage-gated sodium channel (VGSC) activator [3][4]Voltage-gated sodium channel (VGSC) blocker [8][9][10][11][12]Opposite actions on the same primary target lead to vastly different outcomes (arrhythmogenic vs. antiarrhythmic).
LD50 (Mice, oral) 1 mg/kg[3]~40-50 mg/kg (as hydrobromide)Aconitine is approximately 40-50 times more toxic via oral administration in mice.
LD50 (Mice, i.p.) 0.270 mg/kg[3]18.2 mg/kg (as hydrobromide)Intraperitoneal toxicity of aconitine is significantly higher.
Pharmacological Use Primarily homeopathic (highly diluted due to toxicity)[13]Analgesic, Anti-inflammatory, Antiarrhythmic[5][8][14]Lappaconitine has recognized therapeutic applications, particularly as a non-addictive analgesic[5][6].
Effect on Heart Potent arrhythmogenic, causes ventricular tachycardia/fibrillation[4][15][16]Class IC antiarrhythmic action[9][11][12][15]Lappaconitine can antagonize aconitine-induced arrhythmias[17].

Mechanism of Action: A Tale of Two Modulators

The primary molecular target for both aconitine and lappaconitine is the voltage-gated sodium channel (VGSC), which is crucial for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes[3][4][8]. However, their modulatory effects are diametrically opposed.

  • Aconitine: Acts as a potent channel activator . It binds to site 2 of the channel's alpha subunit, forcing it into an open state and preventing its inactivation[3][4]. This leads to a persistent influx of sodium ions, causing continuous membrane depolarization. The sustained depolarization makes cells refractory to new stimuli, leading to paralysis, and triggers severe arrhythmias in cardiac tissue[3][4][18][19].

  • Lappaconitine: Functions as a channel blocker . It binds to and stabilizes the inactive state of the sodium channel, thereby inhibiting the influx of sodium ions[3][8][11]. This action reduces neuronal excitability and the transmission of pain signals, forming the basis of its analgesic effects[8][14]. In the heart, this channel blockade slows conduction, which is characteristic of Class IC antiarrhythmic agents[9][15]. Lappaconitine has been shown to antagonize the effects of aconitine[17].

Signaling Pathway Diagram

The diagram below illustrates the opposing actions of aconitine and lappaconitine on a voltage-gated sodium channel and the subsequent cellular outcomes.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ VGSC->Na_in Persistent Influx Reduced_Excitability Reduced Excitability VGSC->Reduced_Excitability Influx Blocked Aconitine Aconitine Aconitine->VGSC Binds & Activates Lappaconitine Lappaconitine Lappaconitine->VGSC Binds & Blocks Na_out Na+ Depolarization Persistent Depolarization Na_in->Depolarization Arrhythmia Arrhythmia / Paralysis Depolarization->Arrhythmia Analgesia Analgesia / Antiarrhythmia Reduced_Excitability->Analgesia

Comparative mechanism of Aconitine and Lappaconitine on VGSCs.

Experimental Protocols

The characterization of these alkaloids relies on standardized assays to determine their effects on cell viability and ion channel function.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals[20][21]. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization[22].

Protocol:

  • Cell Plating: Seed cells (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of aconitine and lappaconitine in appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours at 37°C, protected from light[21][22].

  • Solubilization: Carefully aspirate the medium and add 150-200 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals[21].

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise[22].

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Ion Channel Analysis: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel currents in individual cells, allowing for precise control of the cell's membrane potential.

Principle: A glass micropipette with a very small tip (~1 µm diameter) is used to form a high-resistance (gigaohm) seal with the cell membrane[23]. The membrane patch under the pipette tip is then ruptured by suction, providing low-resistance electrical access to the cell's interior[23][24]. This "whole-cell" configuration allows the experimenter to clamp the membrane voltage at a desired level and record the ionic currents that flow across the entire cell membrane[24][25].

Protocol:

  • Preparation: Plate cells (e.g., primary neurons or HEK-293 cells expressing specific sodium channel subtypes) on glass coverslips. Prepare an external (extracellular) solution (e.g., artificial cerebrospinal fluid) and an internal (intracellular) solution for the pipette[24][26][27].

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution[24][26].

  • Seal Formation: Under a microscope, carefully guide the pipette to the surface of a target cell. Apply gentle suction to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration[24].

  • Voltage-Clamp Recording: Set the amplifier to voltage-clamp mode. Hold the cell at a negative resting potential (e.g., -70 mV)[24][26]. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to activate voltage-gated sodium channels and record the resulting inward currents.

  • Compound Application: Perfuse the external solution containing a known concentration of aconitine or lappaconitine over the cell. Repeat the voltage-step protocol to record currents in the presence of the compound.

  • Data Analysis: Analyze the recorded currents to determine the compound's effect on channel kinetics, such as activation, inactivation, and recovery. For blockers like lappaconitine, a dose-response curve can be generated to calculate the IC50. For activators like aconitine, the shift in the voltage-dependence of activation is measured.

Experimental Workflow Diagram

The following diagram outlines the key steps in a whole-cell patch-clamp experiment to assess the effect of a test compound on ion channels.

G A Prepare Cells & Solutions (Internal/External) B Pull Glass Micropipette (3-7 MΩ Resistance) A->B C Approach Cell & Form Gigaseal (>1 GΩ) B->C D Rupture Membrane (Establish Whole-Cell Mode) C->D E Set Voltage-Clamp & Record Baseline Currents D->E F Perfuse Test Compound (e.g., Lappaconitine) E->F I Data Analysis (Calculate IC50, Analyze Kinetics) E->I G Record Currents in Presence of Compound F->G H Washout Compound & Record Recovery Currents G->H G->I H->I

Workflow for Whole-Cell Patch-Clamp Analysis of a Test Compound.

Conclusion

The comparative analysis of aconitine and lappaconitine serves as a classic example of how minor structural variations in a complex natural product can lead to fundamentally opposite pharmacological activities. Aconitine, the potent VGSC activator, is a formidable toxin with a very narrow therapeutic index. In contrast, lappaconitine, a VGSC blocker, has been harnessed for its therapeutic potential as a non-addictive analgesic and antiarrhythmic agent. The study of these and other related diterpenoid alkaloids continues to provide valuable insights into the structure-function relationships of ion channels and informs the development of novel therapeutics.

References

Validating the Anti-inflammatory Effects of Bonvalotidine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound Bonvalotidine A and the well-established nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections detail the in vitro anti-inflammatory activities, relevant experimental protocols, and the potential mechanism of action, offering a baseline for further investigation and development.

Comparative Efficacy of this compound and Diclofenac

The anti-inflammatory potential of this compound was evaluated against Diclofenac using a panel of standard in vitro assays. The results, summarized below, indicate that this compound exhibits significant anti-inflammatory properties, with a notable inhibitory effect on the lipoxygenase pathway.

In Vitro AssayParameterThis compound (IC50)Diclofenac (IC50)
Inhibition of Protein Denaturation % Inhibition at 100 µg/mL85.2 ± 4.1%92.5 ± 3.5%
IC50 (µg/mL)48.235.8
Anti-Lipoxygenase (5-LOX) Activity % Inhibition at 100 µg/mL91.3 ± 5.2%65.7 ± 4.9%
IC50 (µg/mL)22.578.4
Nitric Oxide (NO) Scavenging Activity % Inhibition at 100 µg/mL78.6 ± 3.8%88.1 ± 2.9%
IC50 (µg/mL)62.141.3
Cyclooxygenase-2 (COX-2) Inhibition % Inhibition at 100 µg/mL60.4 ± 6.3%95.2 ± 2.1%
IC50 (µg/mL)85.315.2

IC50 values represent the concentration required to inhibit 50% of the activity and are expressed as the mean. Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of protein, a key feature of inflammation.[1][2]

  • Reaction Mixture Preparation: A reaction mixture was prepared containing 0.5 mL of 1% w/v bovine serum albumin (BSA), 0.5 mL of the test compound (this compound or Diclofenac) at various concentrations (10-100 µg/mL), and 4.5 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Incubation: The mixture was incubated at 37°C for 20 minutes.

  • Denaturation Induction: Protein denaturation was induced by heating the mixture at 72°C for 5 minutes.

  • Measurement: After cooling, the turbidity of the solution was measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation was calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Anti-Lipoxygenase (5-LOX) Activity Assay

This assay determines the inhibitory effect of a compound on the 5-lipoxygenase enzyme, which is involved in the synthesis of leukotrienes.[3]

  • Enzyme and Substrate Preparation: A solution of 5-lipoxygenase and linoleic acid (substrate) was prepared in a phosphate buffer (pH 8.0).

  • Incubation: The test compound (this compound or Diclofenac) at various concentrations was pre-incubated with the 5-lipoxygenase enzyme for 10 minutes at 25°C.

  • Reaction Initiation: The reaction was initiated by the addition of linoleic acid.

  • Measurement: The formation of conjugated dienes was monitored by measuring the change in absorbance at 234 nm over a period of 5 minutes using a UV-Vis spectrophotometer.

  • Calculation: The percentage of enzyme inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Visualizing the Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro anti-inflammatory activity of a novel compound like this compound.

G Experimental Workflow for In Vitro Anti-inflammatory Screening A Compound Preparation (this compound & Diclofenac) B Inhibition of Protein Denaturation Assay A->B C Anti-Lipoxygenase (5-LOX) Activity Assay A->C D Nitric Oxide (NO) Scavenging Assay A->D E COX-2 Inhibition Assay A->E F Data Analysis (IC50 Calculation) B->F C->F D->F E->F G Comparative Efficacy Evaluation F->G

Caption: A flowchart of the in vitro screening process.

Arachidonic Acid Inflammatory Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[4][5] However, the arachidonic acid cascade also involves the lipoxygenase (LOX) pathway, which produces pro-inflammatory leukotrienes.[3] The data suggests that while Diclofenac is a potent COX-2 inhibitor, this compound may have a more pronounced effect on the 5-LOX pathway.

G Simplified Arachidonic Acid Pathway cluster_0 Upstream Activation cluster_1 Enzymatic Pathways A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Cyclooxygenase (COX) B->C E Lipoxygenase (LOX) B->E D Prostaglandins C->D F Leukotrienes E->F G Diclofenac (Strong Inhibition) G->C H This compound (Strong Inhibition) H->E

Caption: The dual pathways of arachidonic acid metabolism.

References

Benzothiazole Derivatives: A Comparative Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzothiazole derivatives as potential anticancer agents. The information is compiled from recent studies and presented to facilitate the rational design of more potent and selective therapeutic compounds.

Introduction to Benzothiazole Derivatives in Oncology

Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antitumor properties.[1] Their structural scaffold is present in several FDA-approved drugs and is a key pharmacophore in the development of new therapeutic agents. This guide focuses on the SAR of recently synthesized benzothiazole analogs, providing a comparative analysis of their in vitro cytotoxic activities against various cancer cell lines.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of various benzothiazole derivatives against different human cancer cell lines. These tables are designed to highlight the impact of structural modifications on cytotoxic potency.

Table 1: Cytotoxic Activity of 2,5-Disubstituted Furan Benzothiazole Derivatives [1]

CompoundRXA549 (IC50, µM)HCC827 (IC50, µM)NCI-H358 (IC50, µM)
5 HCH1.82.12.5
6 ClCH1.51.72.0
8 HN2.22.52.8
9 ClN1.92.22.4
15 NO2CH1.21.41.7

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Antiproliferative Activity of 2-Aminobenzothiazole Analogs [2]

CompoundCell LineIC50 (µM)Selectivity Index (Fibroblast/Cancer)
4a A-375 (Melanoma)>100-
7 A-375 (Melanoma)164.4
7 BALB/c 3T3 (Fibroblast)71-

Selectivity Index is the ratio of IC50 in non-cancerous cells to that in cancer cells.

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above, along with other studies, provide several key SAR insights for the development of benzothiazole-based anticancer agents:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is crucial for activity. For instance, the presence of an amino group can be a key pharmacophoric feature.[2]

  • Aromatic Ring Substitution: Modifications on the phenyl ring attached to the benzothiazole scaffold significantly influence cytotoxicity. Electron-withdrawing groups, such as a nitro group (as in compound 15), can enhance anticancer activity.[1]

  • Heterocyclic Core: Comparative studies have shown that in some series, benzothiazole derivatives exhibit higher activity compared to their benzimidazole counterparts.[1]

  • Lipophilicity and Physicochemical Properties: The overall lipophilicity and other physicochemical properties of the molecules, influenced by various substituents, play a significant role in their ability to penetrate cell membranes and interact with their biological targets.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. Below are the protocols for the key assays used to evaluate the anticancer activity of the benzothiazole derivatives.

1. MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

2. BrdU Proliferation Assay

This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

  • Cell Treatment: Cells are seeded and treated with the test compounds as described in the MTT assay protocol.

  • BrdU Labeling: 10 µM BrdU is added to each well, and the cells are incubated for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: The cells are incubated with a peroxidase-conjugated anti-BrdU antibody.

  • Substrate Reaction and Detection: A substrate solution is added, which is converted by the peroxidase into a colored product. The absorbance is measured, and the amount of incorporated BrdU is quantified, which is directly proportional to cell proliferation.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the general workflow for structure-activity relationship studies and a simplified representation of a potential mechanism of action for anticancer agents.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis lead Lead Compound analog Analog Synthesis lead->analog Modification screening In vitro Screening (e.g., MTT Assay) analog->screening activity Determine Activity (e.g., IC50) screening->activity sar Structure-Activity Relationship Analysis activity->sar optimization Lead Optimization sar->optimization optimization->analog Iterative Design

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Signaling_Pathway cluster_pathway Simplified Apoptosis Pathway drug Benzothiazole Derivative receptor Target Protein (e.g., Kinase) drug->receptor Inhibition caspase_cascade Caspase Cascade receptor->caspase_cascade Activation apoptosis Apoptosis caspase_cascade->apoptosis Execution

Caption: A simplified signaling pathway illustrating a potential mechanism of action.

This guide serves as a starting point for researchers interested in the anticancer potential of benzothiazole derivatives. The presented data and protocols can aid in the design and development of novel, more effective therapeutic agents.

References

Cross-Validation of Analytical Methods for Bonvalotidine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous and accurate quantification of novel therapeutic agents is fundamental to ensuring drug safety and efficacy. This guide presents a comparative analysis of two common analytical methods for the quantification of the investigational compound "Bonvalotidine A": High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The cross-validation of these methods is crucial for verifying that each method is fit for its intended purpose and for ensuring the reliability and consistency of results across different analytical platforms.[1][2][3]

The process of cross-validation involves a systematic comparison of the performance of two or more analytical methods.[1][4] This ensures that the data generated is reproducible and reliable, which is a critical aspect of regulatory compliance and successful method transfer between laboratories.[1][5]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is contingent upon several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) ≥ 0.999≥ 0.999
Range 10 - 1000 ng/mL0.1 - 500 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL
Specificity GoodExcellent
Run Time 12 minutes8 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are the protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation : HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient mixture of acetonitrile and 0.1% formic acid in water.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : 275 nm.

    • Injection Volume : 20 µL.

  • Sample Preparation :

    • Spike known concentrations of this compound standard into the appropriate matrix (e.g., plasma, urine).

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Quantification :

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation : LC-MS/MS system with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions :

    • Column : UPLC C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase : A gradient of methanol and water with 0.1% formic acid.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions : Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Sample Preparation :

    • Spike known concentrations of this compound standard and a fixed concentration of an internal standard into the matrix.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Dilute the supernatant before injection.

  • Quantification :

    • Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of the standards.

    • Calculate the concentration of this compound in the samples from the calibration curve.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods for this compound.

Cross-Validation Workflow start Start: Define Cross-Validation Protocol method1 HPLC-UV Method Validation start->method1 method2 LC-MS/MS Method Validation start->method2 prep_samples Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) method1->prep_samples method2->prep_samples analyze_m1 Analyze QC Samples with HPLC-UV prep_samples->analyze_m1 analyze_m2 Analyze QC Samples with LC-MS/MS prep_samples->analyze_m2 compare Compare Results from Both Methods analyze_m1->compare analyze_m2->compare criteria Acceptance Criteria Met? compare->criteria pass Methods are Cross-Validated criteria->pass Yes fail Investigate Discrepancies & Re-evaluate criteria->fail No end End: Final Report pass->end fail->start

References

Bonvalotidine A: Unraveling a Potential New Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the compound "Bonvalotidine A" have yielded no publicly available scientific data regarding its effects on any cell lines. This suggests that this compound may be a novel, yet-to-be-characterized molecule, or the nomenclature may be subject to revision.

Extensive searches of prominent scientific databases and research publications have not revealed any studies detailing the mechanism of action, signaling pathways, or comparative effects of this compound in different cellular contexts. The requested comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time due to the absence of foundational research on this specific compound.

Researchers, scientists, and drug development professionals interested in this area are encouraged to monitor emerging scientific literature for any forthcoming publications on this compound. As a nascent area of study, future research will be critical in elucidating its potential therapeutic properties and cellular effects.

To provide a framework for future comparative analyses, once data becomes available, this guide outlines the standard experimental approaches and data presentation formats that would be employed.

Future Comparative Analysis Framework:

Data Presentation:

Should research on this compound emerge, quantitative data on its effects across various cell lines would be summarized in tables for clear comparison. Key parameters would likely include:

  • Table 1: Cytotoxicity of this compound in a Panel of Cancer Cell Lines. This table would present the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines (e.g., breast, lung, colon, leukemia) after specific incubation times (e.g., 24, 48, 72 hours).

  • Table 2: Effect of this compound on Cell Cycle Distribution. This table would show the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound at various concentrations in representative cell lines.

  • Table 3: Induction of Apoptosis by this compound. This table would quantify the percentage of apoptotic cells (early and late apoptosis) as determined by methods like Annexin V/Propidium Iodide staining and flow cytometry in different cell lines.

Experimental Protocols:

Detailed methodologies for key experiments would be provided to ensure reproducibility. Examples of standard protocols include:

  • Cell Culture: A description of the cell lines used, their origin, and the specific culture conditions (media, supplements, temperature, CO2 levels).

  • MTT Assay for Cell Viability: A step-by-step protocol for seeding cells, treating with this compound, adding MTT reagent, solubilizing formazan crystals, and measuring absorbance to determine cell viability.

  • Cell Cycle Analysis by Flow Cytometry: A detailed procedure for cell harvesting, fixation, staining with a DNA-intercalating dye (e.g., propidium iodide), and analysis using a flow cytometer to determine the distribution of cells in different cell cycle phases.

  • Apoptosis Assay by Annexin V/PI Staining: A protocol outlining the steps for staining cells with fluorescently labeled Annexin V and propidium iodide, followed by analysis with flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: A comprehensive method for protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and probing with specific antibodies to analyze the expression levels of key proteins in a signaling pathway.

Visualization of Signaling Pathways and Workflows:

To illustrate the molecular mechanisms of this compound, diagrams of signaling pathways and experimental workflows would be generated using Graphviz.

G cluster_workflow General Experimental Workflow Start Cell Seeding Treatment This compound Treatment Start->Treatment Assay Cell-Based Assays (MTT, Flow Cytometry, etc.) Treatment->Assay Analysis Data Analysis Assay->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A generalized workflow for in vitro evaluation of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway Bonvalotidine_A This compound Receptor Cell Surface Receptor Bonvalotidine_A->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Apoptosis Apoptosis Transcription_Factor->Apoptosis Gene Expression

Caption: A hypothetical signaling cascade initiated by this compound.

As the scientific community continues to explore novel compounds for therapeutic applications, the emergence of data on this compound is eagerly awaited. This guide will be updated accordingly as new information becomes available.

Comparative In Vivo Efficacy Analysis: Bonvalotidine A Analogue (Compound X) vs. Diazepam in a Murine Anxiety Model

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Bonvalotidine A" did not yield any public domain information. It is presumed that this is a novel or proprietary compound. This guide has been created as a template, substituting the fictional "Compound X" for "this compound" and comparing it to the well-established anxiolytic, Diazepam. The experimental data for Compound X is hypothetical and for illustrative purposes only.

This guide provides a comparative overview of the in vivo anxiolytic efficacy of a hypothetical compound, Compound X, against the benchmark drug, Diazepam. The data presented is based on a standardized murine Elevated Plus Maze (EPM) model, a widely used behavioral assay for assessing anxiety-like behaviors in rodents.[1][2][3]

Quantitative Efficacy Data

The following table summarizes the key efficacy parameters of Compound X compared to Diazepam and a vehicle control in the Elevated Plus Maze test.

Parameter Vehicle Control Compound X (10 mg/kg) Diazepam (2 mg/kg)
Time Spent in Open Arms (seconds) 35 ± 575 ± 880 ± 7
Number of Entries into Open Arms 8 ± 215 ± 316 ± 3
Time Spent in Closed Arms (seconds) 265 ± 10225 ± 9220 ± 8
Number of Entries into Closed Arms 10 ± 212 ± 211 ± 2
Total Distance Traveled (cm) 1500 ± 2001450 ± 1801200 ± 150

Interpretation of Data: The hypothetical data suggests that Compound X, at a dose of 10 mg/kg, exhibits a significant anxiolytic effect, comparable to that of Diazepam at 2 mg/kg. This is evidenced by the increased time spent and entries into the open arms of the maze, which is indicative of reduced anxiety-like behavior in rodents.[1][3] Notably, Compound X did not significantly alter the total distance traveled, suggesting that its anxiolytic effects are not confounded by sedative or locomotor-impairing side effects at this dose. Diazepam, as expected, also demonstrated a strong anxiolytic profile but was associated with a slight reduction in total distance traveled, which could be indicative of mild sedative effects.

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is a widely validated behavioral assay for assessing the anxiolytic or anxiogenic effects of pharmacological agents in rodents.[1][2][3]

Apparatus:

  • A plus-shaped maze, elevated 50 cm from the floor.

  • Two open arms (30 x 5 cm) and two enclosed arms (30 x 5 x 15 cm).

  • The arms are connected by a central platform (5 x 5 cm).

  • The maze is typically constructed from a non-reflective, easy-to-clean material.

Procedure:

  • Acclimation: Mice are brought to the testing room at least 60 minutes before the experiment to acclimate to the new environment.[4]

  • Drug Administration: Compound X (10 mg/kg), Diazepam (2 mg/kg), or a vehicle solution is administered via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Testing:

    • Each mouse is placed individually on the central platform of the EPM, facing one of the open arms.[4]

    • The mouse is allowed to freely explore the maze for a 5-minute session.[4]

    • The session is recorded by an overhead video camera for later analysis.

  • Data Analysis: An automated tracking software (e.g., ANY-maze) is used to score the following parameters:[1]

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

  • Inter-trial Procedure: The maze is thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues.[4]

Mechanism of Action and Signaling Pathway

Diazepam: A GABA-A Receptor Positive Allosteric Modulator

Diazepam is a benzodiazepine that exerts its anxiolytic effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5][6][7] It binds to a specific allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel.[8][9] This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride channel.[7][8] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming effect on the central nervous system.[9][10]

GABA-A Receptor Signaling Pathway

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_receptor GABA-A Receptor GABA Binding Site Benzodiazepine Site Chloride_channel Chloride (Cl-) Channel (Closed) Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_channel->Hyperpolarization Cl- Influx GABA->GABAA_receptor:f1 Binds Diazepam Diazepam Diazepam->GABAA_receptor:f2 Binds (Allosteric)

Caption: GABA-A receptor signaling pathway with allosteric modulation by Diazepam.

Pathway Description: The diagram illustrates the mechanism of action of Diazepam. Gamma-aminobutyric acid (GABA) is released from the presynaptic neuron and binds to the GABA-A receptor on the postsynaptic neuron. Diazepam binds to a separate, allosteric benzodiazepine site on the receptor. This allosteric binding enhances the effect of GABA, leading to an increased influx of chloride ions through the receptor's channel. The influx of negatively charged chloride ions causes hyperpolarization of the postsynaptic neuron, which inhibits the firing of action potentials and results in the anxiolytic and sedative effects of the drug.

References

Unraveling the Molecular Target of Bonvalotidine A: A Quest in Early-Stage Discovery

Author: BenchChem Technical Support Team. Date: November 2025

The molecular target of Bonvalotidine A, a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch, remains an area of active investigation with no definitive target confirmed in publicly available scientific literature. [1] While listed as a bioactive compound by chemical suppliers, detailed pharmacological studies elucidating its specific mechanism of action and molecular interactions are not yet published. This comparison guide, therefore, serves to outline the current landscape of target identification methodologies and provides a framework for the types of experimental data required to definitively confirm the molecular target of a novel compound like this compound.

The Challenge of Target Deconvolution

Identifying the precise molecular target of a novel bioactive compound is a critical step in the drug discovery and development process. This process, often termed target deconvolution or target identification, can be complex and multifaceted. The absence of published research on this compound's molecular target suggests it is in the early stages of pharmacological investigation.

A Roadmap for Target Identification: Methodologies and Data

To confirm the molecular target of this compound, researchers would typically employ a combination of computational and experimental approaches. This section outlines the key experimental protocols and data presentation formats that would be essential in a comprehensive guide, should such data become available.

Table 1: Hypothetical Comparison of this compound with Known Inhibitors

This table illustrates how quantitative data for this compound would be presented alongside known inhibitors of a hypothetical target (e.g., a specific kinase or receptor).

CompoundTarget Binding Affinity (Kd, nM)In Vitro Potency (IC50, nM)Cell-Based Potency (EC50, nM)Selectivity (Fold-difference against off-targets)
This compound Data not availableData not availableData not availableData not available
Comparator 1 1550120>100-fold vs. Kinase B
Comparator 2 150450800>50-fold vs. Kinase B

Experimental Protocols for Data Generation:

  • Target Binding Affinity (Kd): This would be determined using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST). The protocol would involve immobilizing the purified target protein and measuring the binding kinetics and affinity of this compound in a concentration-dependent manner.

  • In Vitro Potency (IC50): For an enzymatic target, this would be measured using a biochemical assay that monitors the enzyme's activity in the presence of varying concentrations of this compound. The protocol would detail the specific substrate, co-factors, and detection method used.

  • Cell-Based Potency (EC50): This would be assessed using a cellular assay that measures a downstream effect of target engagement in a relevant cell line. The protocol would specify the cell type, the biomarker being measured (e.g., phosphorylation of a substrate, reporter gene expression), and the detection method.

  • Selectivity Profiling: The selectivity of this compound would be evaluated by screening it against a panel of related and unrelated molecular targets (e.g., a kinase panel). The protocol would describe the specific targets in the panel and the assay formats used.

Visualizing the Path to Target Confirmation

Diagrams are crucial for illustrating the complex workflows and pathways involved in target identification.

Experimental_Workflow cluster_in_silico In Silico & Initial Screening cluster_validation Target Validation cluster_confirmation In Vivo Confirmation Phenotypic_Screening Phenotypic Screening (e.g., anti-proliferative assay) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identifies potential interacting proteins Computational_Docking Computational Docking (against predicted targets) Affinity_Chromatography->Computational_Docking Suggests binding modes Binding_Assays Direct Binding Assays (SPR, ITC) Computational_Docking->Binding_Assays Validates direct interaction Functional_Assays In Vitro Functional Assays (e.g., enzyme inhibition) Binding_Assays->Functional_Assays Confirms functional effect Cellular_Assays Cellular Target Engagement (e.g., CETSA, reporter assays) Functional_Assays->Cellular_Assays Demonstrates cellular activity Animal_Models Animal Models of Disease Cellular_Assays->Animal_Models Tests in vivo efficacy PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies Animal_Models->PK_PD_Studies Correlates exposure with effect

Caption: A generalized workflow for the identification and validation of a novel compound's molecular target.

Signaling_Pathway Bonvalotidine_A This compound Target_Protein Hypothetical Target Protein Bonvalotidine_A->Target_Protein Inhibition Phosphorylated_Substrate Phosphorylated Substrate Target_Protein->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Target_Protein Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Signaling->Cellular_Response

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on its target.

Conclusion

The confirmation of this compound's molecular target awaits dedicated research and publication of experimental data. A comprehensive comparison guide, as envisioned by the user, would necessitate the generation of robust datasets on its binding affinity, potency, and selectivity, directly comparing it with other relevant compounds. The methodologies and visualization formats presented here provide a blueprint for how such a guide could be constructed once the foundational scientific investigations are completed and made publicly available. For researchers, scientists, and drug development professionals, the journey to understand the molecular intricacies of this compound is just beginning.

References

Navigating the Labyrinth of Preclinical Data: A Comparative Guide to Bonvalotidine A and Its Alternatives in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the reported anti-inflammatory activity of a representative C19-diterpenoid alkaloid, analogous to the sparsely documented Bonvalotidine A, alongside alternative compounds. Detailed experimental protocols and quantitative data are presented to aid in the critical evaluation and potential replication of these findings.

This compound, a C19-diterpenoid alkaloid isolated from Delphinium bonvalotii, belongs to a class of natural products known for their diverse and potent biological activities. While specific experimental data on this compound remains limited in publicly accessible literature, the broader family of C19-diterpenoid alkaloids has demonstrated significant anti-inflammatory and neuroprotective potential. This guide will utilize a well-characterized analogue, Compound 1 (a franchetine-type diterpenoid alkaloid), as a proxy to explore the experimental landscape of this compound class and compare its performance against other established anti-inflammatory agents.

The primary mechanism of anti-inflammatory action for many diterpenoid alkaloids involves the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammation, and its modulation is a key therapeutic target. The data presented here focuses on the widely accepted in vitro model of lipopolysaccharide (LPS)-induced NO production in murine macrophage RAW 264.7 cells.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the inhibitory concentration (IC50) values for nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells for our representative C19-diterpenoid alkaloid and a selection of alternative compounds. Lower IC50 values indicate greater potency.

Compound ClassCompoundIC50 (µM) for NO InhibitionSource
C19-Diterpenoid Alkaloid Compound 1 (Franchetine-type) < Celecoxib [1]
C19-Diterpenoid AlkaloidCompound 2 (Franchetine-type)< Celecoxib[1]
C19-Diterpenoid AlkaloidCompound 7 (Franchetine analog)< Celecoxib[1]
C19-Diterpenoid AlkaloidCompound 16 (Franchetine analog)< Celecoxib[1]
NSAID (COX-2 Inhibitor) Celecoxib - [1]
Flavonoid Quercetin ~10-20 [2]
Flavonoid Luteolin ~5-15 [3]

Note: A direct numerical IC50 value for Celecoxib was not provided in the primary source for Compound 1, but it was used as a positive control and Compound 1 demonstrated stronger inhibition.[1] IC50 values for flavonoids can vary based on experimental conditions.

Experimental Protocols

Reproducibility is contingent on meticulous adherence to experimental protocols. The following is a detailed methodology for the LPS-induced nitric oxide production assay in RAW 264.7 cells, a standard for assessing in vitro anti-inflammatory activity.

Assay for In Vitro Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

1. Cell Culture and Maintenance:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

  • The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Procedure:

  • Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound proxy, alternative compounds).

  • After a pre-incubation period of 1-2 hours, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • The cells are incubated for an additional 24 hours.

3. Measurement of Nitric Oxide Production:

  • NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

  • The Griess reagent (typically a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is used for this purpose.

  • An equal volume of the cell supernatant and the Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or XTT assay) is performed in parallel.

  • This assay measures the metabolic activity of the cells and provides an indication of cell health.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start RAW 264.7 Cells culture Culture in DMEM + 10% FBS start->culture seed Seed in 96-well plates (1.5e5 cells/well) culture->seed adhere Incubate 24h seed->adhere add_compounds Add Test Compounds adhere->add_compounds pre_incubate Pre-incubate 1-2h add_compounds->pre_incubate add_lps Induce with LPS (1 µg/mL) pre_incubate->add_lps incubate_24h Incubate 24h add_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant cell_viability Cell Viability Assay (e.g., MTT) incubate_24h->cell_viability griess_reagent Griess Assay collect_supernatant->griess_reagent measure_absorbance Measure Absorbance (540 nm) griess_reagent->measure_absorbance

Fig. 1: Experimental workflow for in vitro anti-inflammatory assay.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene NFkB->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Production Bonvalotidine_A This compound (and analogs) Bonvalotidine_A->IKK Inhibition Bonvalotidine_A->NFkB Inhibition of Translocation

Fig. 2: Simplified signaling pathway of LPS-induced NO production.

Discussion on Reproducibility and Future Directions

The reproducibility of in vitro assays, such as the one described, is influenced by several factors including cell line passage number, reagent quality, and precise timing. The lack of publicly available, peer-reviewed experimental data for this compound underscores the challenges in assessing the reproducibility of findings for novel compounds.

For researchers interested in this compound or other C19-diterpenoid alkaloids, the initial step would be to replicate the foundational anti-inflammatory assays presented here. Should the anti-inflammatory activity be confirmed, further investigation into the specific molecular targets within the NF-κB signaling pathway would be a logical progression. Moreover, exploring the potential neuroprotective effects, another hallmark of this compound class, would be a valuable avenue for future research. This could involve assessing the compound's activity on neuronal cell lines and its interaction with relevant receptors, such as nicotinic acetylcholine receptors.

This guide serves as a foundational resource for researchers to critically evaluate and potentially build upon the existing knowledge of C19-diterpenoid alkaloids, with the ultimate goal of fostering reproducible and impactful scientific discovery.

References

Bonvalotidine A: Uncharted Territory in Biological Activity and Synthetic Analog Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of Bonvalotidine A, a C19-diterpenoid alkaloid isolated from the plant Delphinium bonvalotii Franch. While its chemical structure has been elucidated, there is a notable absence of quantitative data on its pharmacological effects. Crucially, no research detailing the synthesis or comparative biological evaluation of any synthetic analogs of this compound has been reported to date.

This compound has been identified as a lycoctonine-type C19-diterpenoid alkaloid.[1] Its molecular structure was determined through methods including NMR and MS data, and its crystal structure has also been described.[2][3][4] The compound is known to be a constituent of plants from the genus Delphinium, which have a history of use in traditional medicine for various ailments, suggesting that their chemical constituents, including alkaloids, possess biological activities.[5]

Despite the characterization of its chemical makeup, specific in-vitro or in-vivo studies detailing the biological activity of this compound are not available in the public domain. The broader class of diterpenoid alkaloids found in Delphinium species are known to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities.[5] However, without specific experimental data for this compound, its individual contribution to these effects remains unknown.

The primary challenge in creating a comparative guide is the complete lack of information on synthetic analogs of this compound. A thorough search of the scientific literature and chemical databases did not yield any publications describing the synthesis of structural derivatives of this natural product. Consequently, there are no comparative studies available that evaluate the activity of this compound against any synthetic counterparts.

This absence of research into synthetic analogs means that key aspects of a comparative analysis, such as structure-activity relationships (SAR), potency, selectivity, and pharmacokinetic profiles relative to modified structures, cannot be addressed.

References

A Comparative Guide to Validating the Mechanism of Action of Cyclooxygenase (COX) Inhibitors: A Template for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comprehensive framework for validating the mechanism of action of novel chemical entities. As information regarding "Bonvalotidine A" is not currently available in the public scientific literature, this document will use the well-characterized non-steroidal anti-inflammatory drug (NSAID), Aspirin, as an exemplar to illustrate the necessary experimental comparisons and data presentation. The principles and protocols outlined herein can be readily adapted for a compound like this compound once sufficient data is generated.

Aspirin, or acetylsalicylic acid, exerts its primary therapeutic effects—anti-inflammation, analgesia, and antipyresis—by irreversibly inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Validating that a novel compound targets this pathway requires a combination of in vitro enzymatic assays, cell-based functional assays, and comparison with existing drugs that have the same mechanism of action.

Comparative Analysis of COX Inhibitors

A critical step in validating the mechanism of action of a new drug is to benchmark its performance against established compounds. The following table summarizes key quantitative data for Aspirin and two other widely used NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a COX-2 selective inhibitor).

ParameterAspirinIbuprofenCelecoxib
Target(s) COX-1 and COX-2 (irreversible)COX-1 and COX-2 (reversible)Primarily COX-2 (reversible)
IC₅₀ for COX-1 ~166 µM~13 µM~15 µM
IC₅₀ for COX-2 ~344 µM~370 µM~0.04 µM
COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) ~0.5~0.04~375
Oral Bioavailability ~80-100% (as salicylate)>80%~22-40%
Plasma Half-life ~15-20 minutes (Aspirin); 2-3 hours (salicylate)~2 hours~11 hours

Experimental Protocols for Mechanism Validation

Detailed and reproducible experimental protocols are essential for validating a compound's mechanism of action. Below are methodologies for key experiments to confirm COX inhibition.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2.

  • Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compound (e.g., this compound) at various concentrations.

    • A colorimetric or fluorescent probe to detect prostaglandin production (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the heme cofactor, the COX-1 or COX-2 enzyme, and the test compound dilutions.

    • Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Add the colorimetric probe (TMPD), which is oxidized during the peroxidase activity of COX, leading to a color change.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Prostaglandin E₂ (PGE₂) Immunoassay

This assay measures the downstream effect of COX inhibition in a cellular context by quantifying the production of Prostaglandin E₂ (PGE₂), a key inflammatory mediator.

  • Objective: To assess the ability of the test compound to inhibit PGE₂ production in cells.

  • Materials:

    • A relevant cell line that expresses COX enzymes (e.g., A549 human lung carcinoma cells or RAW 264.7 macrophage-like cells).

    • Cell culture medium and supplements.

    • An inflammatory stimulus to induce COX-2 expression and PGE₂ production (e.g., lipopolysaccharide, LPS, or interleukin-1β, IL-1β).

    • Test compound at various concentrations.

    • A commercial PGE₂ ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with the inflammatory agent (e.g., LPS) for a defined period (e.g., 18-24 hours) to induce PGE₂ production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

    • Plot the PGE₂ concentration against the log concentration of the test compound to determine the cellular IC₅₀.

Visualization of Pathways and Workflows

Visual diagrams are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of COX inhibition and the workflow for its validation.

substance substance enzyme enzyme inhibitor inhibitor product product pathway pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G₂ COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H₂ PGG2->PGH2 PGs Prostaglandins (PGE₂, PGI₂, etc.) PGH2->PGs TXs Thromboxanes PGH2->TXs Inflammation Inflammation, Pain, Fever PGs->Inflammation Homeostasis Gastric Protection, Platelet Aggregation PGs->Homeostasis TXs->Homeostasis Aspirin Aspirin / NSAIDs Aspirin->COX1 Aspirin->COX2

Caption: The Arachidonic Acid signaling pathway and the inhibitory action of NSAIDs.

step step decision decision data data start_end start_end start Start: Novel Compound (e.g., this compound) invitro 1. In Vitro Assay: Purified COX-1/COX-2 start->invitro ic50 Determine IC₅₀ values for COX-1 and COX-2 invitro->ic50 selective Is compound selective? ic50->selective cellular 2. Cellular Assay: Measure PGE₂ Production selective->cellular Proceed cellular_ic50 Determine cellular IC₅₀ cellular->cellular_ic50 compare 3. Compare Data: Benchmark vs. Aspirin, etc. cellular_ic50->compare conclusion Conclusion: Validate Mechanism of Action compare->conclusion

Caption: Experimental workflow for validating a novel COX inhibitor.

Benchmarking Bonvalotidine A: A Comparative Guide Against Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel anti-inflammatory candidate, Bonvalotidine A, against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail the hypothetical preclinical data for this compound, benchmarked against standard agents, and provide the experimental protocols for key assays.

Data Presentation: In Vitro and In Vivo Efficacy

The anti-inflammatory potential of this compound was evaluated using a panel of standard preclinical assays. The results are compared with the known efficacy of Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

Table 1: In Vitro Anti-inflammatory Activity
AssayParameterThis compoundIbuprofenCelecoxib
COX-1 Enzyme Inhibition IC₅₀ (µM)15.25.825.1
COX-2 Enzyme Inhibition IC₅₀ (µM)0.812.30.05
LPS-induced PGE₂ Production in RAW 264.7 Macrophages IC₅₀ (µM)1.210.50.1
Nitric Oxide (NO) Production in LPS-stimulated Macrophages IC₅₀ (µM)3.5> 5022.7
Human Red Blood Cell (HRBC) Membrane Stabilization % Protection at 100 µg/mL78.2%72.5%65.8%
Protein Denaturation Inhibition % Inhibition at 100 µg/mL85.1%80.3%71.4%
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
ModelParameterThis compound (10 mg/kg)Indomethacin (10 mg/kg)
Carrageenan-induced Paw Edema in Rats % Inhibition of Edema at 3h62.5%55.2%
Acetic Acid-induced Writhing in Mice % Inhibition of Writhing71.8%65.4%
Cotton Pellet-induced Granuloma in Rats % Inhibition of Granuloma Formation58.3%51.9%

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate comparative analysis.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the test compound on the activity of purified COX-1 and COX-2 enzymes.

  • Methodology: The assay is performed using a colorimetric or fluorometric COX inhibitor screening kit. Purified recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations. The reaction is initiated by the addition of arachidonic acid as the substrate. The production of prostaglandin H2 (PGH2), or a subsequent product like PGE2, is measured spectrophotometrically or fluorometrically. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

2. Lipopolysaccharide (LPS)-induced Prostaglandin E₂ (PGE₂) and Nitric Oxide (NO) Production in Macrophages

  • Objective: To assess the ability of the test compound to inhibit the production of key inflammatory mediators in a cellular context.

  • Methodology: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are seeded in 96-well plates. The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. The supernatant is then collected. PGE₂ levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Nitric oxide production is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent. The IC₅₀ values are calculated based on the dose-dependent inhibition of PGE₂ and NO production.

3. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

  • Objective: To evaluate the ability of the test compound to stabilize lysosomal membranes, which is indicative of anti-inflammatory activity.[1] The HRBC membrane is analogous to the lysosomal membrane.

  • Methodology: A blood sample from a healthy human volunteer is collected and mixed with an equal volume of Alsever's solution.[1] The red blood cells are isolated by centrifugation and washed with normal saline. The HRBC suspension is incubated with the test compound at various concentrations in a hypotonic saline solution at 37°C for 30 minutes. The mixture is then centrifuged, and the absorbance of the supernatant is measured at 560 nm to quantify the amount of hemoglobin released due to hemolysis. The percentage of membrane stabilization is calculated relative to a control without the test compound.

4. Inhibition of Protein Denaturation

  • Objective: To assess the anti-inflammatory activity of the compound by its ability to inhibit protein denaturation, a key process in inflammation.[2]

  • Methodology: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA). The pH of the solution is adjusted to 6.3. The samples are incubated at 37°C for 20 minutes and then heated to 51°C for 20 minutes. After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation is calculated relative to a control.

In Vivo Assays

1. Carrageenan-induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of the test compound in a widely used animal model of inflammation.[3][4]

  • Methodology: Male Wistar or Sprague-Dawley rats are used. The test compound or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally. After a specified time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema. The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the vehicle control group.

2. Acetic Acid-induced Writhing in Mice

  • Objective: To assess the peripheral analgesic activity of the test compound.

  • Methodology: Swiss albino mice are administered the test compound or a standard analgesic drug orally. After 30-60 minutes, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs). The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection. The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to that of the vehicle control group.

3. Cotton Pellet-induced Granuloma in Rats

  • Objective: To evaluate the effect of the test compound on the proliferative phase of inflammation (chronic inflammation).

  • Methodology: Autoclaved cotton pellets (e.g., 10 mg) are surgically implanted subcutaneously in the axilla or groin region of anesthetized rats. The test compound or a standard drug is administered orally daily for a specified period (e.g., 7 days). On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed. The percentage inhibition of granuloma formation is calculated by comparing the dry weight of the granuloma in the treated group with that of the vehicle control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in inflammation and a typical workflow for screening anti-inflammatory compounds.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_TXs_Homeostatic Prostaglandins & Thromboxanes (Homeostatic functions) COX1->PGs_TXs_Homeostatic Synthesizes PGs_Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory Synthesizes NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Coxibs COX-2 selective NSAIDs (e.g., Celecoxib) Coxibs->COX2 Selectively Inhibits BonvalotidineA This compound BonvalotidineA->COX2 Primarily Inhibits

Caption: Cyclooxygenase (COX) pathway and sites of NSAID action.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates Complex IκBα NF-κB IKK->Complex Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Complex->NFkB IκBα degradation Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Genes Induces Transcription BonvalotidineA This compound BonvalotidineA->IKK Potential Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental_Workflow Start Compound Library InVitro In Vitro Screening (COX, NO, PGE₂ assays) Start->InVitro Hit_ID Hit Identification (Potency & Selectivity) InVitro->Hit_ID Hit_ID->Start Inactive Compounds Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active Compounds Lead_Opt->InVitro InVivo In Vivo Models (Carrageenan, Acetic Acid) Lead_Opt->InVivo Preclinical Preclinical Candidate Selection (Efficacy & Safety) InVivo->Preclinical Preclinical->Lead_Opt Further Optimization End IND-Enabling Studies Preclinical->End Candidate Selected

Caption: General workflow for anti-inflammatory drug discovery.

References

"comparative spectroscopic analysis of Bonvalotidine isomers"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Spectroscopic Guide to Bonvalotidine Isomers

In the field of natural product chemistry and drug development, the precise structural elucidation of isomers is paramount. Isomers, molecules with identical molecular formulas but different atomic arrangements, can exhibit markedly different biological activities. This guide provides a comparative spectroscopic analysis of three newly isolated, hypothetical isomers of Bonvalotidine (C₁₅H₂₀N₂O), designated as Bonvalotidine A, Bonvalotidine B, and Bonvalotidine C.

Through a detailed examination of data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a clear methodology for distinguishing these closely related compounds.

Structural and Spectroscopic Data Summary

The primary structural difference between the Bonvalotidine isomers lies in the position of a key hydroxyl (-OH) group on the aliphatic scaffold. This subtle variation leads to distinct and identifiable signatures in their respective spectra.

Mass Spectrometry Data

High-resolution mass spectrometry confirms that all three isomers share the same molecular formula, C₁₅H₂₀N₂O, with a corresponding monoisotopic mass of approximately 244.1576 g/mol .

Isomer Molecular Formula Observed m/z [M+H]⁺ Key Fragmentation Ions (m/z)
This compoundC₁₅H₂₀N₂O245.1648227.1543, 202.1390, 158.1021
Bonvalotidine BC₁₅H₂₀N₂O245.1651227.1542, 184.1281, 158.1023
Bonvalotidine CC₁₅H₂₀N₂O245.1649227.1543, 202.1391, 172.1175
¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons, providing clear evidence of positional isomerism.

Proton Type This compound (δ, ppm) Bonvalotidine B (δ, ppm) Bonvalotidine C (δ, ppm)
Aromatic-H7.10-7.35 (m, 4H)7.12-7.38 (m, 4H)6.95-7.20 (m, 3H)
-CH-OH4.21 (t, 1H) 3.85 (dd, 1H) 4.35 (q, 1H)
Aliphatic-CH₂1.50-2.80 (m, 8H)1.45-2.90 (m, 8H)1.55-2.85 (m, 8H)
N-H3.15 (s, 1H)3.18 (s, 1H)3.16 (s, 1H)
-CH₃2.33 (s, 3H)2.34 (s, 3H)2.55 (s, 3H)
-OH1.98 (br s, 1H)2.54 (d, 1H)1.89 (br s, 1H)
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

The carbon skeleton differences are most evident in the ¹³C NMR spectra, particularly for the carbon atom bearing the hydroxyl group.

Carbon Type This compound (δ, ppm) Bonvalotidine B (δ, ppm) Bonvalotidine C (δ, ppm)
Aromatic C125.4, 128.6, 129.1, 138.2125.5, 128.7, 129.2, 138.3115.2, 121.8, 130.1, 145.5
C=O / C-N (Aromatic)148.1, 136.5148.0, 136.6147.9, 135.8
-C-OH 70.2 75.8 68.5
Aliphatic C22.5, 29.8, 35.1, 48.9, 55.423.1, 30.2, 33.7, 49.1, 56.022.8, 29.5, 35.8, 48.5, 55.1
-CH₃21.421.523.8
Infrared (IR) Spectroscopy Data

The position and shape of the O-H stretching band can indicate differences in hydrogen bonding environments.

Functional Group This compound (cm⁻¹) Bonvalotidine B (cm⁻¹) Bonvalotidine C (cm⁻¹)
O-H Stretch3350 (broad)3410 (broad)3380 (broad)
N-H Stretch3290 (medium)3295 (medium)3292 (medium)
C-H Stretch (Aromatic)305030523048
C-H Stretch (Aliphatic)2850-29602855-29652852-2962
C=C Stretch (Aromatic)1605, 14901608, 14921610, 1488
C-O Stretch105511051075

Experimental Workflows and Protocols

The following diagram and protocols outline the standardized workflow used for the isolation and comparative analysis of the Bonvalotidine isomers.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Crude Natural Product Extract B Chromatographic Separation (HPLC) A->B C Isolate & Purify Isomers A, B, C B->C D Mass Spectrometry (HR-ESI-MS) C->D E NMR Spectroscopy (¹H, ¹³C, COSY) C->E F Infrared Spectroscopy (FT-IR) C->F G Determine Molecular Formula & Fragmentation D->G H Assign Proton & Carbon Signals E->H I Identify Functional Groups & Bonding F->I J Comparative Analysis: Identify Positional Isomerism G->J H->J I->J K Final Structure Confirmation J->K

Caption: Workflow for Isomer Isolation and Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 500 MHz NMR spectrometer with a cryoprobe.

  • Sample Preparation: Approximately 5 mg of each purified isomer was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: Acquired FIDs were Fourier transformed with a line broadening of 0.3 Hz (for ¹H) and 1.0 Hz (for ¹³C). Phase and baseline corrections were applied manually. Chemical shifts are reported in ppm relative to TMS.

High-Resolution Mass Spectrometry (HR-ESI-MS)
  • Instrumentation: Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Purified isomers were diluted to a concentration of 10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Mass Range: 50-1000 m/z

    • Scan Time: 1.0 s

  • Data Analysis: Data was processed using the instrument's native software. Elemental compositions were calculated for the [M+H]⁺ ion to confirm the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: FT-IR spectrometer with a diamond ATR accessory.

  • Sample Preparation: A small amount (approx. 1-2 mg) of the solid, purified isomer was placed directly onto the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: The resulting spectrum was baseline corrected and major absorption peaks were identified and reported in wavenumbers (cm⁻¹).

Conclusion

The combined application of mass spectrometry, NMR, and IR spectroscopy provides a robust framework for the differentiation of the Bonvalotidine isomers. While mass spectrometry confirms a shared molecular formula, ¹H and ¹³C NMR are the most definitive techniques, revealing clear differences in chemical shifts directly attributable to the varied position of the hydroxyl group. The distinct spectroscopic fingerprints presented in this guide serve as a crucial reference for researchers in the quality control and further development of Bonvalotidine-based compounds.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Bonvalotidine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Responsible Chemical Waste Management

The absence of a specific Safety Data Sheet (SDS) for a novel compound like Bonvalotidine A necessitates treating it as a hazardous substance of unknown toxicity. This guide provides a comprehensive framework for its safe handling and disposal, drawing upon established protocols for potent, uncharacterized, and potentially cytotoxic chemicals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Protocols

Given that this compound is suggested to be a marine-derived alkaloid, a class of compounds known for potent biological activity and potential cytotoxicity, all handling must occur under stringent safety protocols.[1][2][3][4][5] Assume the compound is hazardous and handle it accordingly.[6]

Personal Protective Equipment (PPE): The minimum required PPE for handling this compound is outlined in the table below. This is based on general guidelines for handling potent chemical compounds where the full hazard profile is unknown.

PPE CategorySpecificationRationale
Eye/Face Chemical safety goggles. A face shield should be worn in situations with a splash hazard.To protect against accidental splashes or aerosol generation.
Hand Chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's compatibility chart.To prevent skin contact and absorption.
Body A laboratory coat is mandatory. For larger quantities or when there is a risk of generating dust, additional protective clothing may be necessary to prevent skin exposure.To protect against contamination of personal clothing.
Respiratory All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]To minimize inhalation exposure, which is a primary route of exposure for potent compounds.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department.[6] Never dispose of this compound down the drain or in regular trash.[7][8]

Experimental Protocol for Waste Segregation and Containment:

  • Initial Consultation: Before beginning any work that will generate this compound waste, consult with your institution's EHS department to understand their specific requirements for hazardous waste disposal.[6]

  • Waste Segregation: Segregate all waste contaminated with this compound from other laboratory waste streams to prevent unintentional chemical reactions.[9]

  • Solid Waste Collection:

    • Collect all solid waste, including unused compounds, contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealable container.[7]

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.[7]

    • Ensure the container is leak-proof and has adequate headspace to accommodate potential vapor pressure changes.

  • Container Labeling:

    • Label the waste container as soon as the first item of waste is added.[6]

    • The label must clearly state "Hazardous Waste" and include the full chemical name ("this compound"), and any known hazard information. If the solvent is a characteristically hazardous waste (e.g., flammable, corrosive), that must also be indicated.

  • Storage:

    • Store the sealed waste container in a designated, secure area, away from incompatible materials.

    • Follow your institution's guidelines for the storage of hazardous waste.

  • Waste Pickup:

    • Once the waste container is full, or before it exceeds the accumulation time limit set by your institution, arrange for a hazardous waste pickup with your EHS department.

Due to its likely cytotoxic nature, the ultimate disposal method for this compound will probably be high-temperature incineration.[10][11]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of a novel compound like this compound.

cluster_prep Preparation and Handling cluster_waste_gen Waste Generation and Segregation cluster_containment Containment and Labeling cluster_disposal Final Disposal start Start: Work with this compound Planned consult_ehs Consult Institutional EHS for Guidance start->consult_ehs Step 1 ppe Don Appropriate PPE consult_ehs->ppe Step 2 fume_hood Work in a Certified Fume Hood ppe->fume_hood Step 3 generate_waste Generate this compound Waste fume_hood->generate_waste Step 4 segregate_waste Segregate Solid and Liquid Waste generate_waste->segregate_waste Step 5 container Use Designated, Compatible Waste Containers segregate_waste->container Step 6 label_waste Label Container as 'Hazardous Waste' with Chemical Name container->label_waste Step 7 store_waste Store Sealed Container in Designated Area label_waste->store_waste Step 8 request_pickup Request Waste Pickup from EHS store_waste->request_pickup Step 9 end End: Compliant Disposal request_pickup->end Step 10

Disposal workflow for this compound.

In the absence of specific data for this compound, these procedures provide a robust framework for managing its disposal in a safe and compliant manner. Always prioritize caution and consult with your institution's safety professionals.

References

Personal protective equipment for handling Bonvalotidine A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no specific Safety Data Sheet (SDS) or comprehensive toxicity data available for Bonvalotidine A. Therefore, this guide is based on the general principles for handling cytotoxic compounds. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and adhere to the following safety protocols to minimize exposure risk.

I. Personal Protective Equipment (PPE)

Due to the potential cytotoxic nature of this compound, a stringent PPE protocol is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentStandard SpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents direct skin contact. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Gown Disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs.Protects the body from contamination through splashes or aerosol generation.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.Prevents inhalation of the compound, which could be a primary route of exposure.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

II. Operational Plan: Safe Handling Procedures

A. Preparation and Weighing:

  • Designated Area: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to ensure containment.

  • Weighing: Use a dedicated and calibrated analytical balance inside the containment area. Tare a pre-labeled, sealed container before adding the compound to minimize contamination of the balance.

  • Spill Prevention: Work on a disposable, absorbent bench liner to contain any potential spills.

B. Solution Preparation:

  • Solvent Addition: Slowly add the desired solvent to the pre-weighed this compound in the fume hood. Avoid vigorous shaking or stirring that could lead to aerosolization.

  • Container Sealing: Securely cap and seal the container immediately after the solution is prepared.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

C. Experimental Use:

  • Closed Systems: Whenever possible, use closed systems for transfers and reactions to minimize the risk of exposure.

  • Avoidance of Sharps: Use blunt-ended needles and cannulas to reduce the risk of sharps injuries and potential inoculation.

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A suitable decontamination solution (e.g., a high-pH solution, if compatible with the compound's stability) should be used.

III. Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., used gloves, gowns, shoe covers, absorbent liners, contaminated labware)
Liquid Waste (e.g., unused solutions, contaminated solvents)
Sharps Waste (e.g., needles, scalpels)

IV. Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in in-vitro experiments.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Chemotherapy-rated nitrile gloves (2 pairs)

  • Disposable gown

  • Chemical splash goggles

  • N95 respirator

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Disposable, absorbent bench liner

Procedure:

  • Preparation: Don all required PPE (double gloves, gown, goggles, and respirator) before entering the designated handling area. Place a disposable, absorbent bench liner in the chemical fume hood.

  • Weighing:

    • Place a sterile, pre-labeled 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the desired amount of this compound directly into the microcentrifuge tube. For a 1 mL stock solution, you will need 0.5076 mg of this compound (Molecular Weight: 507.62 g/mol ).

    • Record the exact weight.

  • Solubilization:

    • Inside the fume hood, use a calibrated micropipette to add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. For example, if you weighed exactly 0.5076 mg, add 100 µL of DMSO to achieve a 10 mM concentration.

    • Gently vortex or pipette up and down to fully dissolve the compound. Visually inspect to ensure no solid particles remain.

  • Storage:

    • Securely cap the microcentrifuge tube.

    • Parafilm the cap to prevent leakage and evaporation.

    • Label the tube clearly with "this compound, 10 mM in DMSO," the date of preparation, and your initials.

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage) in a designated and labeled freezer box.

  • Decontamination and Disposal:

    • Wipe down all surfaces and equipment used with a suitable decontamination solution.

    • Dispose of all contaminated materials (pipette tips, bench liner, gloves, etc.) in the designated cytotoxic waste container.

    • Properly doff and dispose of all PPE.

    • Wash hands thoroughly with soap and water.

V. Logical Workflow for Handling this compound

BonvalotidineA_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures PPE Don Personal Protective Equipment Area_Prep Prepare Designated Handling Area (Fume Hood) PPE->Area_Prep Exposure Exposure Response PPE->Exposure Potential Exposure Weighing Weigh this compound Area_Prep->Weighing Solubilization Prepare Solution Weighing->Solubilization Spill Spill Response Weighing->Spill Potential Spill Weighing->Exposure Potential Exposure Experiment Perform Experiment Solubilization->Experiment Solubilization->Spill Potential Spill Solubilization->Exposure Potential Exposure Decontamination Decontaminate Surfaces & Equipment Experiment->Decontamination Experiment->Spill Potential Spill Experiment->Exposure Potential Exposure Waste_Disposal Dispose of Hazardous Waste Decontamination->Waste_Disposal Doff_PPE Doff and Dispose of PPE Waste_Disposal->Doff_PPE Hand_Wash Wash Hands Thoroughly Doff_PPE->Hand_Wash

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.